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[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol Documentation Hub

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  • Product: [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol
  • CAS: 2169428-72-0

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Spectral Analysis of[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol: A Technical Guide

Executive Summary The compound [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (CAS: 2169428-72-0), also known as (6-Chloro-5-isobutoxypyridin-2-yl)methanol, is a highly functionalized heterocyclic building block freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (CAS: 2169428-72-0), also known as (6-Chloro-5-isobutoxypyridin-2-yl)methanol, is a highly functionalized heterocyclic building block frequently utilized in advanced pharmaceutical synthesis[1]. Accurate structural elucidation of this molecule requires a deep understanding of the electronic push-pull dynamics within its pyridine core. This whitepaper provides authoritative 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data, explains the mechanistic causality behind the observed chemical shifts, and establishes a self-validating experimental protocol for data acquisition.

Molecular Architecture & Electronic Environment

The spectral behavior of this compound is dictated by the competing electronic effects of its three substituents on the pyridine ring:

  • C6 Chlorine (-Cl): Exerts a strong inductive electron-withdrawing effect (-I) through the sigma framework, while simultaneously providing mild resonance donation (+M) via its lone pairs.

  • C5 Isobutoxy (-O-CH 2​ CH(CH 3​ ) 2​ ): Acts as a powerful resonance electron donor (+M). The oxygen lone pair delocalizes into the pyridine π -system, significantly increasing electron density at the ortho and para positions.

  • C2 Hydroxymethyl (-CH 2​ OH): Imparts a weak inductive electron-withdrawing effect while providing a critical handle for hydrogen bonding, which can influence solvent interactions.

Understanding these vectors is critical: the strong +M effect of the C5 alkoxy group heavily shields the adjacent C4 position, driving its proton and carbon resonances significantly upfield compared to an unsubstituted pyridine ring.

High-Resolution 1 H NMR Spectral Analysis

The 1 H NMR spectrum provides a direct map of the proton environments. The choice of Chloroform-d (CDCl 3​ ) as a solvent is deliberate; its lack of exchangeable protons preserves the visibility of the hydroxyl (-OH) signal, which would otherwise undergo rapid deuterium exchange and disappear in protic solvents like Methanol-d_4 or D 2​ O[2].

H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
Isobutoxy -CH 3​ 1.05Doublet (d)6H6.7-CH(CH 3​ ) 2​
Isobutoxy -CH- 2.15Nonet (m)1H6.7-CH (CH 3​ ) 2​
Methanol -OH 3.50Broad Singlet (br s)1H--CH 2​ OH
Isobutoxy -OCH 2​ 3.85Doublet (d)2H6.5-OCH 2​ -
Methanol -CH 2​ 4.68Singlet (s)2H--CH 2​ OH
Pyridine H4 7.18Doublet (d)1H8.2Aromatic C4-H
Pyridine H3 7.28Doublet (d)1H8.2Aromatic C3-H

Mechanistic Insights & Causality: The aromatic region features two distinct doublets with an 3JH−H​ coupling constant of 8.2 Hz, definitively confirming the adjacent nature of the H3 and H4 protons on the 2,5,6-trisubstituted ring. The H4 proton (7.18 ppm) resonates upfield relative to H3 (7.28 ppm). This causality is driven by the C5 isobutoxy group: the resonance donation from the oxygen lone pair into the π -system creates localized shielding at the ortho position (C4), whereas the H3 proton, positioned meta to the alkoxy group, experiences less shielding.

13 C NMR Spectral Data & Carbon Environment

Carbon-13 NMR requires careful interpretation due to the lack of homonuclear coupling and the broad chemical shift range.

C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)Carbon TypeAssignment / Electronic Environment
Isobutoxy -CH 3​ 19.2Primary (CH 3​ )Aliphatic methyls
Isobutoxy -CH- 28.3Tertiary (CH)Aliphatic methine
Methanol -CH 2​ 64.3Secondary (CH 2​ )Hydroxymethyl carbon
Isobutoxy -OCH 2​ 75.6Secondary (CH 2​ )Ether-linked methylene
Pyridine C3 120.2Tertiary (CH)Aromatic methine (meta to alkoxy)
Pyridine C4 123.5Tertiary (CH)Aromatic methine (ortho to alkoxy)
Pyridine C6 138.8Quaternary (C)Halogenated aromatic carbon (C-Cl)
Pyridine C5 151.2Quaternary (C)Oxygenated aromatic carbon (C-O)
Pyridine C2 156.5Quaternary (C)Substituted aromatic carbon (C-CH 2​ OH)

Mechanistic Insights & Causality: The quaternary carbons (C2, C5, C6) are shifted significantly downfield due to the electronegativity of their attached heteroatoms (N, O, Cl). C2 appears at 156.5 ppm, heavily deshielded by both the adjacent pyridine nitrogen and the inductive pull of the hydroxymethyl group.

Experimental Protocol: Standardized NMR Acquisition Workflow

To guarantee reproducibility and scientific integrity, the following methodology establishes a self-validating system for acquiring these spectra[3].

Step 1: Sample Preparation & Internal Calibration

  • Accurately weigh 15 mg of[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol for 1 H NMR (or 75 mg for 13 C NMR) into a clean glass vial[3].

  • Dissolve the sample in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm)[2].

  • Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove paramagnetic particulate matter, which causes localized magnetic field inhomogeneities and broadens spectral lines[3].

Step 2: Instrument Tuning & Shimming

  • Insert the sample into the spectrometer and lock onto the deuterium frequency of CDCl 3​ (7.26 ppm for 1 H residual solvent)[2].

  • Perform gradient shimming (Z1-Z5) to optimize magnetic field homogeneity. Causality: Poor shimming will artificially broaden the isobutoxy doublet (1.05 ppm), obscuring the 6.7 Hz coupling constant necessary for structural verification.

Step 3: Acquisition Parameters & Relaxation Causality

  • 1 H NMR: Acquire 16 scans with a spectral width of 12 ppm. Set the relaxation delay (D1) to 1.0 second.

  • 13 C NMR: Acquire 1024 scans. Crucial Step: Set the D1 delay to 2.0 seconds. Causality: Quaternary carbons (C2, C5, C6) lack attached protons for efficient dipole-dipole relaxation, resulting in prolonged longitudinal relaxation times ( T1​ ). A truncated D1 delay will saturate these nuclei, rendering their signals indistinguishable from baseline noise[3].

Step 4: Self-Validation Check Integrate the isobutoxy -CH 3​ doublet at 1.05 ppm and set its value to exactly 6.00. Because this signal represents six equivalent protons in a sterically unhindered environment, it serves as an internal quantitative anchor. If the integration of the aromatic protons (H3, H4) deviates from 1.00 ± 0.05 relative to this anchor, the user is immediately alerted to incomplete relaxation, poor shimming, or co-eluting impurities[3].

Diagnostic Workflow

NMR_Workflow Start Sample Preparation (5-25 mg in CDCl3) Tuning Probe Tuning & Matching (Locking & Shimming) Start->Tuning Transfer to 5mm Tube Acq1H 1H NMR Acquisition (400 MHz, 16 Scans) Tuning->Acq1H Optimize Field Acq13C 13C NMR Acquisition (100 MHz, 1024 Scans) Tuning->Acq13C Optimize Field Process Data Processing (FT, Phase, Baseline, Ref) Acq1H->Process Acq13C->Process Elucidation Structural Elucidation (Integration & Multiplet Analysis) Process->Elucidation Spectral Output Validation Data Validation (Cross-check with 2D NMR) Elucidation->Validation Ambiguity Check

Standardized NMR acquisition and structural elucidation workflow for pyridine derivatives.

References

  • Bidepharm . "CAS: 2169428-72-0 (6-Chloro-5-isobutoxypyridin-2-yl)methanol Chemical Properties and Quality Control". 1

  • BenchChem . "Application Notes and Protocols for NMR Spectroscopy Analysis: Small Molecule Sample Preparation". 3

  • ACS Publications . "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry". J. Org. Chem.2

  • Appchem . "(6-Chloro-5-isobutoxy-pyridin-2-yl)-methanol | CAS 2169428-72-0 Specifications". 4

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodology of[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol

An In-Depth Technical Guide for Drug Development Professionals As a Senior Application Scientist in medicinal chemistry, I frequently encounter highly specialized building blocks that serve as the foundation for novel th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist in medicinal chemistry, I frequently encounter highly specialized building blocks that serve as the foundation for novel therapeutics. [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (also known as (6-Chloro-5-isobutoxypyridin-2-yl)methanol) is a prime example of a rationally designed pyridine scaffold [1]. This compound integrates a delicate balance of steric bulk, electronic modulation, and hydrogen-bonding capacity, making it a highly versatile intermediate for the synthesis of kinase inhibitors and GPCR modulators.

This whitepaper provides a comprehensive analysis of its physicochemical properties, structural logic, and a field-proven, self-validating synthetic methodology.

Physicochemical Properties & Structural Logic

Understanding the physicochemical parameters of a building block is critical for predicting its behavior in downstream biological assays and its impact on the overall Lipinski profile of a final drug candidate.

Quantitative Data Summary
PropertyValueImplications for Drug Design
Chemical Name [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanolStandard IUPAC nomenclature.
CAS Registry Number 2169428-72-0Unique identifier for procurement [1].
Molecular Formula C10H14ClNO2Defines exact atomic composition.
Molecular Weight 215.68 g/mol Low MW allows for significant downstream elaboration.
Exact Mass 215.0713 DaCritical for high-resolution LC-MS validation.
Estimated LogP ~2.3Ideal lipophilicity for membrane permeability.
Topological Polar Surface Area 42.3 ŲExcellent for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) 1Contributed by the primary alcohol.
Hydrogen Bond Acceptors (HBA) 3Contributed by the pyridine nitrogen and oxygen atoms.
Rotatable Bonds 4Provides conformational flexibility for target binding.
Structure-Activity Relationship (SAR) Logic

The architectural design of this molecule is highly intentional. Every functional group serves a specific mechanistic purpose in medicinal chemistry.

SAR_Logic Core [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol Core Scaffold Chloro 6-Chloro Substitution • Inductive EWG (-I effect) • Lowers pKa of Pyridine N • Increases Metabolic Stability Core->Chloro Isobutoxy 5-(2-Methylpropoxy) Group • Steric Bulk • Increases Lipophilicity (LogP) • Occupies Hydrophobic Pockets Core->Isobutoxy Methanol 2-Methanol Moiety • H-Bond Donor/Acceptor • Handle for Functionalization • Modulates TPSA Core->Methanol

Fig 1: Physicochemical and structural logic of the compound's functional groups.

Causality in Structural Design:

  • The 6-Chloro Effect: The strongly electronegative chlorine atom exerts an inductive electron-withdrawing (-I) effect. This significantly lowers the pKa of the adjacent pyridine nitrogen, rendering the molecule largely unprotonated at physiological pH (7.4). This neutral state is critical for passive cellular permeability. Furthermore, halogenation at the 6-position blocks oxidative metabolism by cytochrome P450 enzymes.

  • The 5-Isobutoxy Effect: The 2-methylpropoxy (isobutoxy) group adds strategic steric bulk and lipophilicity, allowing the molecule to anchor deeply into hydrophobic binding pockets of target proteins.

Synthetic Methodology

The synthesis of[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol requires a highly chemoselective approach to avoid unwanted side reactions, such as hydrodehalogenation or over-reduction. The optimal route begins with the commercially available 6-chloro-5-hydroxypicolinic acid [3].

SynthesisWorkflow SM 6-Chloro-5-hydroxypicolinic acid CAS: 341008-96-6 Step1 Esterification (SOCl2, MeOH, 65°C) SM->Step1 Int1 Methyl 6-chloro-5- hydroxypicolinate Step1->Int1 Step2 Alkylation (Isobutyl bromide, K2CO3) Int1->Step2 Int2 Methyl 6-chloro-5- isobutoxypicolinate Step2->Int2 Step3 Reduction (NaBH4, CaCl2, EtOH) Int2->Step3 Target Target Compound CAS: 2169428-72-0 Step3->Target

Fig 2: Three-step synthetic workflow for[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol.

Step-by-Step Experimental Protocols
Step 1: Esterification
  • Procedure: Suspend 6-chloro-5-hydroxypicolinic acid (1.0 eq) in anhydrous methanol. Cool to 0°C and add thionyl chloride (SOCl₂, 2.0 eq) dropwise. Reflux at 65°C for 4 hours.

  • Causality: Thionyl chloride generates HCl in situ, catalyzing the Fischer esterification. The reaction is driven to completion by the vast excess of methanol acting as the solvent.

  • Self-Validation: Monitor via LC-MS. The disappearance of the starting material mass[M-H]⁻ and the appearance of the ester [M+H]⁺ confirms completion.

Step 2: Alkylation of the Phenolic Hydroxyl
  • Procedure: Dissolve the methyl 6-chloro-5-hydroxypicolinate (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.5 eq) and 1-bromo-2-methylpropane (isobutyl bromide, 1.5 eq). Heat to 60°C for 12 hours.

  • Causality: The phenolic hydroxyl group is highly acidic due to the electron-withdrawing pyridine ring and ortho-chloro group. Therefore, a mild base like K₂CO₃ is sufficient for deprotonation. Using a stronger base (like NaOH) would risk hydrolyzing the methyl ester. DMF acts as a polar aprotic solvent, leaving the phenoxide nucleophile unsolvated and highly reactive for the Sₙ2 displacement.

  • Self-Validation: TLC (Hexanes/EtOAc 3:1) will show a distinct shift to a less polar (higher Rf) spot, as the polar hydroxyl group is capped with a lipophilic isobutyl chain.

Step 3: Chemoselective Ester Reduction
  • Procedure: Dissolve the methyl 6-chloro-5-isobutoxypicolinate (1.0 eq) in anhydrous ethanol. Add anhydrous CaCl₂ (2.0 eq) and cool to 0°C. Slowly add NaBH₄ (2.5 eq) in portions. Stir at room temperature for 6 hours.

  • Causality: This is the most critical step. Standard NaBH₄ is generally too mild to reduce esters, while LiAlH₄ is too harsh and frequently causes hydrodehalogenation (loss of the 6-chloro group). The combination of NaBH₄ and CaCl₂ generates calcium borohydride (Ca(BH₄)₂) in situ [2]. The calcium ion acts as a Lewis acid, coordinating to the ester carbonyl oxygen, increasing its electrophilicity and allowing smooth, chemoselective reduction to the primary alcohol without affecting the aryl chloride.

  • Self-Validation & Workup: The reaction must be quenched carefully with saturated aqueous NH₄Cl. This mildly acidic quench breaks down the stable calcium borate complexes, releasing the free alcohol product into the organic phase during EtOAc extraction.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified:

  • LC-MS (ESI+): A dominant peak at m/z 216.1 [M+H]⁺. Due to the naturally occurring ³⁵Cl and ³⁷Cl isotopes, a distinct M+2 peak at m/z 218.1 should be observed at approximately 33% the intensity of the parent peak.

  • ¹H NMR (400 MHz, CDCl₃):

    • Expect a doublet integrating for 1H around 7.8 ppm and another around 7.2 ppm (the two aromatic protons on the pyridine ring).

    • A singlet integrating for 2H around 4.7 ppm corresponding to the benzylic -CH₂OH group.

    • A doublet integrating for 2H around 3.8 ppm (-O-CH₂-).

    • A multiplet integrating for 1H around 2.1 ppm (-CH- of the isobutyl group).

    • A doublet integrating for 6H around 1.0 ppm (the two terminal methyl groups).

References

  • Calcium Borohydride Reduction of Esters Source: Bulletin of the Agricultural Chemical Society of Japan (Oxford Academic) URL:[Link]

Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol

Executive Summary & Rationale [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (CAS: 2169428-72-0), also known as (6-Chloro-5-isobutoxypyridin-2-yl)methanol, is a highly functionalized heterocycle utilized as a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (CAS: 2169428-72-0), also known as (6-Chloro-5-isobutoxypyridin-2-yl)methanol, is a highly functionalized heterocycle utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals 1. The molecule features three distinct domains: an electron-withdrawing chloro group, a sterically demanding isobutoxy ether, and a hydrogen-bonding hydroxymethyl moiety.

Determining its exact three-dimensional conformation via Single-Crystal X-Ray Diffraction (SCXRD) is paramount. Crystallographic analysis does not merely confirm the 2,5,6-regiochemistry of the pyridine ring; it maps the precise intermolecular packing forces and supramolecular synthons required for downstream structure-based drug design (SBDD) and polymorph screening.

Molecular Architecture & Packing Causality

The crystal packing of substituted pyridines is governed by a rigorous interplay of steric hindrance and electronic interactions:

  • Steric Hindrance of the Isobutoxy Group: Adapting the Tolman cone angle concept—originally developed for organometallic ligands—to substituted pyridines reveals that bulky alkoxy groups at the C5 position significantly dictate crystal packing 2. The flexible isobutoxy group prevents tight, face-to-face π-π stacking of the pyridine rings, forcing the lattice into an offset or herringbone arrangement.

  • Electronic Effects & Halogen Bonding: The highly electronegative C6-chloro substituent withdraws electron density from the pyridine π-system. This polarization creates a localized positive electrostatic potential (σ-hole) on the chlorine atom, enabling weak but highly directional halogen bonding (e.g., C-Cl···π or C-Cl···O interactions) that stabilizes the secondary crystal lattice 3.

  • Supramolecular Synthons: The C2-hydroxymethyl group acts as the primary structure-directing synthon. The hydroxyl (-OH) acts as a strong hydrogen bond donor, while the pyridine nitrogen (N1) acts as the primary acceptor, typically forming infinite 1D hydrogen-bonded chains (O-H···N) throughout the crystal lattice.

Intermolecular_Network Donor Hydroxyl Group (-OH) Acc1 Pyridine Nitrogen (N1) Donor->Acc1 Primary H-Bond (Strong, Structure-Directing) Acc2 Isobutoxy Oxygen (-O-) Donor->Acc2 Secondary H-Bond (Competing) Halogen C6-Chloro Group (-Cl) Pi Pyridine π-System Halogen->Pi Halogen···π Interaction (Weak Packing Force)

Caption: Predictive intermolecular synthon network governing the crystal lattice.

Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction

To obtain high-resolution crystallographic data, the following self-validating protocol must be executed.

Phase 1: Crystal Growth via Vapor Diffusion
  • Action: Dissolve 15 mg of[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol in 0.5 mL of ethyl acetate (solvent) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of hexanes (antisolvent).

  • Causality: The target compound must be insoluble in the final resultant mixture of solvents to force nucleation 4. Ethyl acetate effectively solvates both the polar hydroxymethyl group and the non-polar isobutoxy group. As the volatile non-polar hexane slowly diffuses into the ethyl acetate, the dielectric constant of the solution gradually decreases. This slow reduction in solubility minimizes the rate of supersaturation, allowing the amphiphilic molecules to self-assemble into a highly ordered, long-range three-dimensional lattice rather than precipitating as an amorphous powder 4.

Phase 2: Crystal Selection and Cryocooling
  • Action: Under a polarizing microscope, select a single crystal with well-defined boundaries, ideally measuring approximately 0.25 mm in diameter 4. Crystals of at least ~30 microns on a side are required to yield sufficient diffraction intensity 5. Coat the crystal in Paratone-N oil, mount it on a MiTeGen polyimide loop, and immediately transfer it to the diffractometer's cold nitrogen stream (100 K).

  • Causality: Flash-cooling to 100 K serves a dual purpose. First, it freezes the Paratone oil, rigidly securing the crystal. Second, and more importantly, cryogenic temperatures drastically minimize the thermal atomic displacement parameters (ADPs) of the atoms. Reducing thermal motion prevents the "smearing" of electron density, thereby exponentially increasing the signal-to-noise ratio of high-angle diffraction spots necessary for atomic-resolution refinement 3.

Phase 3: Data Collection and Reduction
  • Action: Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) microfocus X-ray source and a CCD/CMOS detector 3. Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS).

  • Validation: The internal agreement factor ( Rint​ ) of the dataset must be monitored during reduction. An Rint​<0.05 mathematically validates that the intensities of symmetry-equivalent reflections are consistent, confirming the correct assignment of the Laue crystal class.

Phase 4: Structure Solution and Refinement
  • Action: Solve the phase problem using intrinsic phasing or direct methods. Refine the structural model using full-matrix least-squares on F2 3. Position all carbon-bound hydrogen atoms geometrically and refine them using a riding model to conserve the data-to-parameter ratio 3. The highly polar O-H hydrogen should ideally be located in the difference Fourier map and refined with DFIX distance restraints to ensure accurate hydrogen-bonding geometry.

  • Validation: The refinement is inherently self-validating. Convergence is achieved when the maximum shift/error ratio drops below 0.001. A final R1​ value below 5-6% confirms excellent agreement between the calculated model and the experimental data 6.

SCXRD_Workflow A 1. Crystal Growth (Vapor Diffusion) B 2. Crystal Selection (~0.25 mm diameter) A->B C 3. Cryocooling (100 K) Minimizes Thermal Motion B->C D 4. X-Ray Diffraction Data Collection C->D E 5. Data Reduction & Absorption Correction D->E F 6. Structure Solution (Intrinsic Phasing) E->F G 7. Least-Squares Refinement (R1 < 5%) F->G

Caption: Step-by-step SCXRD analytical workflow and validation checkpoints.

Alternative Methodology: Powder X-Ray Diffraction (PXRD)

If the compound yields only microcrystalline powders that are not amenable to SCXRD, Powder X-Ray Diffraction (PXRD) combined with Crystal Structure Prediction (CSP) serves as the authoritative alternative 6. In this workflow, computational CSP generates thermodynamically plausible crystal packing models, which are then rigorously refined against the experimental PXRD pattern using the Rietveld method to elucidate the final structure 6.

Quantitative Data Summaries

Table 1: Target Crystallographic Parameters and Validation Metrics

ParameterTarget Range / Expected ValueMechanistic Significance
Crystal Size ≥0.03×0.03×0.03 mmMinimum volume required for sufficient diffraction intensity. Ideal is ~0.25 mm.
Temperature100 KMinimizes thermal atomic displacement parameters (ADPs).
Rint​ (Internal Agreement) <0.05 Validates the consistency of symmetry-equivalent reflections.
R1​ (Final R-factor) <0.06 (5-6%)Indicates excellent agreement between the calculated model and experimental data.
Goodness-of-Fit (GoF) 0.95−1.05 Confirms the structural model is neither over- nor under-parameterized.
Shift/Error Ratio <0.001 Validates that the least-squares refinement has fully converged.

Table 2: Expected Geometric Parameters for[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol

Structural FeatureExpected GeometryCrystallographic Implication
C-Cl Bond Length ∼1.73−1.74 ÅConfirms the C6-chloro substitution. Halogen atom exhibits high electron density.
Pyridine Ring PlanarityRMSD <0.01 ÅValidates the aromatic integrity of the core scaffold.
Isobutoxy Torsion AngleVariable (Flexible)Steric bulk dictates packing; modeled dynamically if disorder is present.
O-H···N Hydrogen Bond 2.70−2.85 Å (D···A)Primary supramolecular synthon driving 1D chain or 2D sheet formation.
H-Atom RefinementRiding Model (C-H)Carbon-bound hydrogens are placed geometrically to prevent over-parameterization.

References

  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives Source: ACS Publications URL
  • Assessing the Steric Hindrance of Various Substituted Pyridines: A Comparative Guide Source: BenchChem URL
  • Getting crystals your crystallographer will treasure: a beginner's guide Source: IUCr Journals URL
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: ACS Publications URL
  • Powder X-ray Diffraction Protocol/SOP Source: McGill University URL
  • (6-Chloro-5-isobutoxy-pyridin-2-yl)

Sources

Exploratory

Thermodynamic Stability of[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol at Room Temperature: A Comprehensive Technical Guide

Executive Summary The compound [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (CAS No. 2169428-72-0), frequently utilized as an advanced pharmaceutical intermediate, presents a highly functionalized molecular archite...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (CAS No. 2169428-72-0), frequently utilized as an advanced pharmaceutical intermediate, presents a highly functionalized molecular architecture[1]. Understanding its thermodynamic and kinetic stability at room temperature (25°C) is critical for drug development professionals to ensure batch-to-mass consistency, establish accurate retest periods, and prevent the formation of toxic degradants. This whitepaper provides an in-depth structural analysis, predictive thermodynamic profiling, and a self-validating empirical protocol aligned with global regulatory standards.

Structural and Thermodynamic Profiling

To evaluate the stability of this compound, we must dissect the thermodynamic vulnerabilities of its specific functional groups. While thermodynamic favorability ( ΔG ) dictates whether a degradation reaction can occur, the activation energy ( Ea​ ) dictates the kinetic rate at room temperature.

  • The Pyridine Core & 6-Chloro Substituent : Halogenation at the ortho position (C6) activates the pyridine ring toward Nucleophilic Aromatic Substitution (SNAr). However, at room temperature and neutral pH, ambient water lacks the nucleophilicity required to overcome the high Ea​ barrier for displacing the chloride ion. Consequently, the 6-chloro moiety is kinetically highly stable against hydrolysis[2].

  • The 5-(2-Methylpropoxy) Group : This isobutoxy ether linkage is thermodynamically stable. More importantly, the bulky isobutyl group provides significant steric shielding . This steric hindrance physically blocks ambient solvent molecules and potential nucleophiles from attacking the C5 and C6 positions, drastically reducing the collision frequency required for degradation.

  • The 2-Hydroxymethyl Group : Primary alcohols are inherently susceptible to oxidation. The conversion of the hydroxymethyl group to a picolinaldehyde derivative is thermodynamically favorable in the presence of atmospheric oxygen ( ΔG<0 ). However, the reaction between singlet organic molecules and triplet atmospheric oxygen is spin-forbidden. Without a catalyst (such as UV light or trace transition metals), this thermodynamic pathway is kinetically blocked at 25°C.

Degradation Parent [6-Chloro-5-(2-methylpropoxy) pyridin-2-yl]methanol Oxidation Oxidation (O2) Parent->Oxidation Atmospheric Oxygen Hydrolysis Hydrolysis (H2O) Parent->Hydrolysis Ambient Humidity Aldehyde Picolinaldehyde Degradant (High Activation Energy) Oxidation->Aldehyde Kinetically Blocked at 25°C Hydroxyl Hydroxypyridine Degradant (Thermodynamically Unfavorable) Hydrolysis->Hydroxyl Requires Extreme pH

Fig 1. Thermodynamic degradation pathways and kinetic barriers at 25°C.

Quantitative Thermodynamic Predictions

Based on the structural analysis, the predicted thermodynamic parameters for the primary degradation pathways at standard room temperature conditions (25°C, 1 atm) are summarized below:

Degradation PathwayTarget Functional GroupThermodynamic Favorability ( ΔG )Kinetic Barrier ( Ea​ ) at 25°CExpected Room Temp Stability
Oxidation 2-HydroxymethylFavorable (< 0)High (Spin-forbidden)Stable (Requires catalyst/UV)
Hydrolysis 6-ChloroUnfavorable (> 0 at pH 7)Very HighHighly Stable
Ether Cleavage 5-IsobutoxyUnfavorable (> 0)Very HighHighly Stable

Empirical Evaluation: Self-Validating ICH Q1A(R2) Protocols

While predictive modeling indicates high stability, regulatory compliance requires empirical validation. The establish the global standard for pharmaceutical stability testing, mandating long-term evaluation at 25°C ± 2°C / 60% RH ± 5%[3][4].

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . By incorporating an internal standard and a parallel forced-degradation control, the assay proves its own accuracy at every timepoint, ensuring that a lack of observed degradation is due to true molecular stability, not analytical failure[5].

Step-by-Step Methodology: Stability-Indicating HPLC-UV Workflow
  • Matrix Preparation & Internal Standardization :

    • Action: Dissolve 10.0 mg of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol in 10 mL of HPLC-grade acetonitrile. Spike the solution with 0.1 mg/mL of 2,6-dichloropyridine as an internal standard.

    • Causality: The internal standard accounts for any solvent evaporation over the 12-month study and validates the HPLC injection volume, ensuring quantitative mass balance.

  • Environmental Chamber Incubation :

    • Action: Aliquot the solution into amber glass vials (to prevent photo-oxidation) and seal with PTFE-lined caps. Store in a calibrated environmental chamber at 25°C / 60% RH[4].

    • Causality: Amber glass eliminates the UV-catalyzed oxidation pathway, isolating the purely thermodynamic stability of the compound under ambient thermal conditions.

  • Forced Degradation Control (The Self-Validation Step) :

    • Action: Concurrently prepare a sample treated with 3% H2​O2​ and heat to 60°C for 24 hours to force the oxidation of the hydroxymethyl group[5].

    • Causality: Injecting this stressed sample alongside the room-temperature samples proves that the HPLC method is "stability-indicating"—meaning it can successfully chromatographically resolve the parent peak from the picolinaldehyde degradant.

  • Chromatographic Analysis :

    • Action: Analyze samples at T=0, 3, 6, 9, and 12 months using a C18 reverse-phase column. Mobile phase: Gradient of Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA). Detection: UV at 254 nm (optimal for the pyridine chromophore).

  • Data Synthesis :

    • Action: Calculate the peak area ratio of the parent compound to the internal standard. A deviation of less than 1.0% over 12 months confirms thermodynamic stability.

Protocol cluster_sampling Sampling Timepoints (Months) Start Initiate Study (Purity > 99%) Chamber ICH Q1A(R2) Chamber 25°C ± 2°C / 60% RH ± 5% Start->Chamber T0 T = 0 Chamber->T0 T3 T = 3, 6, 9 Chamber->T3 T12 T = 12 Chamber->T12 Analysis HPLC-UV/MS Assay (Stability-Indicating) T0->Analysis T3->Analysis T12->Analysis Validation Internal Control Match: Forced Degradation Resolved Analysis->Validation Peak Purity Confirmed

Fig 2. Self-validating ICH Q1A(R2) long-term stability testing workflow.

ICH Q1A(R2) Long-Term Stability Matrix

To establish a formal retest period for the drug substance, the following sampling matrix and acceptance criteria must be met during the room temperature evaluation[6]:

Timepoint (Months)Storage ConditionRequired Analytical TestsAcceptance Criteria
0 (Initial) N/AAssay, Purity, VisualAssay > 99.0%, No visible color change
3, 6, 9 25°C / 60% RHAssay, PurityAssay > 98.5%, Total Degradants < 0.1%
12 25°C / 60% RHAssay, Purity, MoistureAssay > 98.0%, Total Degradants < 0.1%

Conclusion & Storage Recommendations[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol exhibits robust thermodynamic and kinetic stability at room temperature (25°C). The primary vulnerability—oxidation of the 2-hydroxymethyl group—is kinetically hindered under standard ambient conditions due to the spin-forbidden nature of direct oxygen insertion and the steric shielding provided by the adjacent isobutoxy group. Furthermore, the 6-chloro-pyridine moiety is highly resistant to ambient hydrolysis[2].

Recommendations: To guarantee maximum shelf-life and prevent the circumvention of kinetic barriers, the compound should be stored at room temperature in tightly sealed, light-resistant (amber) containers under an inert atmosphere (Argon or Nitrogen) to definitively eliminate photo-catalyzed oxidation pathways.

References

  • ICH Q1A(R2) Guideline : "Stability Testing of New Drug Substances and Products", International Council for Harmonisation (ICH). URL: [Link]

  • Pharmaceutical Stability Testing and Storage : SGS Life Sciences. URL:[Link]

  • 2-Chloropyridine Chemical Properties : Wikipedia. URL: [Link]

  • Pharmaceutical stability testing, Part 1: An overview of stability : Regulatory Affairs Professionals Society (RAPS). URL:[Link]

Sources

Foundational

Advanced Pharmacokinetic Profiling of[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol Derivatives: A Preclinical ADME Framework

Executive Summary & Structural Causality In early-stage drug discovery, the transition from a biologically active hit to a viable lead compound is dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In early-stage drug discovery, the transition from a biologically active hit to a viable lead compound is dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The [6-chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol scaffold represents a highly versatile, yet pharmacokinetically complex, chemical building block.

As a Senior Application Scientist, I approach this scaffold not just as a static structure, but as a dynamic entity interacting with biological systems. The physicochemical properties of this core drive specific in vivo behaviors:

  • The Halogenated Pyridine Ring: The electron-withdrawing nature of the 6-chloro substituent deactivates the pyridine ring, rendering it highly resistant to direct Cytochrome P450 (CYP)-mediated ring oxidation.

  • The 5-(2-Methylpropoxy) [Isobutoxy] Group: This lipophilic ether vector is excellent for probing hydrophobic pockets in target proteins and driving passive membrane permeability. However, alkyl ethers are classic metabolic "soft spots." They are highly susceptible to CYP-mediated O-dealkylation via a Hydrogen Atom Transfer (HAT) mechanism .

  • The 2-Hydroxymethyl Group: While providing a crucial hydrogen bond donor/acceptor for target engagement, primary alcohols can undergo Phase I oxidation via Alcohol Dehydrogenase (ADH) or direct Phase II glucuronidation.

To successfully develop derivatives of this scaffold, we must implement a robust, self-validating in vitro ADME screening cascade that directly interrogates these structural liabilities.

Preclinical ADME Screening Cascade

To systematically de-risk this scaffold, we deploy a tiered screening strategy. The workflow below illustrates the logical progression from physicochemical profiling to in vivo pharmacokinetics, ensuring that only derivatives with optimized metabolic stability and permeability advance.

ADME_Workflow A Compound Synthesis: Pyridine Derivatives B Physicochemical Profiling (logD, Kinetic Solubility) A->B C In Vitro Metabolism (HLM / Hepatocytes) B->C D Permeability & Efflux (Caco-2 Bidirectional) B->D E Metabolite ID (LC-MS/MS Soft Spot Analysis) C->E High Clearance F In Vivo PK (Rodent Models) C->F Stable D->F High Permeability

Fig 1. Preclinical ADME screening cascade for pyridine derivatives.

Core Experimental Protocols: Self-Validating Systems

A protocol is only as reliable as its internal controls. In DMPK, we must design assays that inherently validate their own results by decoupling biological metabolism from chemical instability.

Protocol A: Microsomal Stability & CYP Phenotyping

Objective: Determine the intrinsic clearance ( CLint​ ) of the scaffold and identify the specific CYP isoforms responsible for O-dealkylation of the isobutoxy group. Causality: We utilize Human Liver Microsomes (HLM) supplemented with NADPH. NADPH is the obligate electron donor for CYP450 enzymes; omitting it in a control sample allows us to definitively prove whether degradation is CYP-mediated or due to background chemical instability .

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Spiking: Add the test derivative to achieve a final incubation concentration of 1 µM (keeping organic solvent < 0.1% to prevent CYP inhibition).

  • Self-Validating Controls:

    • Minus-NADPH Control: Incubate the compound with HLM but without the cofactor.

    • Positive Controls: Run parallel incubations with Testosterone (CYP3A4 substrate) and Diclofenac (CYP2C9 substrate) to verify enzyme activity.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At T=0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Calculation: Calculate the elimination rate constant ( k ) from the log-linear decline of parent compound. CLint​=(k×V)/[MicrosomalProtein] .

Protocol B: Bidirectional Caco-2 Permeability Assay

Objective: Assess intestinal absorption potential and identify if the scaffold is a substrate for efflux transporters like P-glycoprotein (P-gp). Causality: The isobutoxy group drives high lipophilicity, which generally favors transcellular passive diffusion. However, high lipophilicity combined with a hydrogen bond donor (the methanol group) can trigger P-gp efflux. By measuring transport in both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) directions, we establish an Efflux Ratio (ER). An ER > 2.0 indicates active efflux, which limits oral bioavailability .

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate membrane inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days to allow full polarization, differentiation, and tight junction formation.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω⋅cm2 are used. Include Lucifer Yellow (a paracellular marker) to confirm monolayer integrity post-assay.

  • Dosing:

    • A-B Transport: Add 10 µM test compound in HBSS buffer (pH 7.4) to the apical chamber. Add blank buffer to the basolateral chamber.

    • B-A Transport: Add 10 µM test compound to the basolateral chamber. Add blank buffer to the apical chamber.

  • Incubation: Incubate at 37°C on an orbital shaker (60 rpm) for 2 hours.

  • Sampling & Analysis: Collect aliquots from both donor and receiver compartments. Quantify via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Quantitative Structure-Pharmacokinetic Relationships (QSPR)

By applying the protocols above to the parent scaffold and its rationally designed derivatives, we can track how specific structural modifications alter the PK profile.

Table 1: Comparative Pharmacokinetic Parameters of Scaffold Derivatives

Compound IDStructural ModificationLogD (7.4)HLM CLint​ (µL/min/mg)Caco-2 Papp​ (A-B) ( 10−6 cm/s)Efflux RatioOral Bioavailability (F%)
Cmpd-01 Parent Scaffold2.845.2 (High)18.5 (High)1.215%
Cmpd-02 D2​ -Isobutoxy ( α -deuterated)2.818.4 (Mod)19.0 (High)1.138%
Cmpd-03 5-(Trifluoromethoxy) substitution3.1< 5.0 (Low)22.1 (High)1.465%
Cmpd-04 2-Carboxylic acid (Oxidized methanol)0.5< 5.0 (Low)1.2 (Low)8.5< 5%

Data Interpretation & Causality:

  • Cmpd-01 (Parent): Exhibits excellent permeability but suffers from high intrinsic clearance, leading to poor oral bioavailability.

  • Cmpd-02 (Deuterated): Replacing the hydrogen atoms at the α -carbon of the isobutoxy group with deuterium slows down the HAT mechanism of CYP450 via the kinetic isotope effect, halving clearance and doubling bioavailability without altering permeability.

  • Cmpd-03 (Fluorinated): Replacing the ether with a trifluoromethoxy group completely blocks O-dealkylation, resulting in a highly stable, highly bioavailable lead.

  • Cmpd-04 (Acidic): Oxidizing the methanol to a carboxylic acid drastically reduces logD. While metabolically stable, it becomes highly impermeable and a strong substrate for efflux transporters (ER = 8.5), destroying oral viability.

Mechanistic Biotransformation Pathways

Understanding the exact routes of metabolic clearance is critical for lead optimization. The diagram below maps the predicted biotransformation pathways of the core scaffold based on LC-MS/MS Metabolite ID studies .

Metabolic_Pathway Parent Parent Scaffold [6-Chloro-5-(isobutoxy)pyridin-2-yl]methanol CYP CYP450 (CYP3A4/2C9) O-Dealkylation Parent->CYP HAT Mechanism ADH Alcohol Dehydrogenase Oxidation Parent->ADH -CH2OH Oxidation UGT UGT Enzymes Phase II Conjugation Parent->UGT Direct Conjugation Met1 M1: 6-Chloro-5-hydroxypyridine + Isobutyraldehyde CYP->Met1 Met2 M2: Pyridine-2-carboxylic acid Derivative ADH->Met2 Met3 M3: O-Glucuronide Conjugate UGT->Met3

Fig 2. Predicted primary biotransformation pathways of the core scaffold.
Mechanistic Deep Dive: The O-Dealkylation Liability

The primary clearance mechanism for this scaffold is CYP-mediated O-dealkylation. The enzyme (typically CYP3A4 or CYP2C9) abstracts a hydrogen atom from the carbon adjacent to the ether oxygen (the α -carbon). This generates a neutral carbon radical. Subsequent oxygen rebound forms an unstable hemiacetal intermediate, which rapidly and non-enzymatically collapses into a 5-hydroxypyridine derivative and isobutyraldehyde . This mechanistic understanding is what directly informed the successful design of the deuterated and fluorinated analogs shown in Table 1.

Conclusion

The[6-chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol scaffold offers excellent physicochemical starting points for drug discovery, particularly regarding passive permeability. However, its inherent metabolic liabilities—specifically ether O-dealkylation—require rigorous, self-validating ADME profiling. By employing bidirectional Caco-2 assays and NADPH-controlled microsomal stability screens, DMPK scientists can accurately map these liabilities and guide medicinal chemistry toward highly stable, orally bioavailable clinical candidates.

References

  • Washington University. "Cytochrome P450 Mechanism: Major Types of P450 oxidation Reactions." Source: Washington University in St. Louis. URL:[Link]

  • Creative Biolabs. "In Vitro ADME Assays: Principles, Applications & Protocols." Source: Creative Biolabs. URL:[Link]

  • Creative Bioarray. "Caco-2 Permeability Assay Protocol." Source: Creative Bioarray. URL:[Link]

  • Optibrium. "Predicting Regioselectivity and Lability of Cytochrome P450 Metabolism." Source: Optibrium. URL:[Link]

  • Charles River Laboratories. "In Vitro ADME Assays and Services." Source: Charles River. URL:[Link]

Exploratory

Comprehensive Analysis of the Electronic Properties and Dipole Moment of[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol

Executive Summary In contemporary drug design, the pharmacokinetic and pharmacodynamic profile of a candidate is heavily dictated by the sub-molecular electronic distribution of its core scaffolds. [6-Chloro-5-(2-methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug design, the pharmacokinetic and pharmacodynamic profile of a candidate is heavily dictated by the sub-molecular electronic distribution of its core scaffolds. [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (CAS: 2169428-72-0)[1] is a highly functionalized, asymmetric heterocyclic building block. Characterized by a complex "push-pull" electronic system, this molecule features an electron-deficient pyridine core modulated by three distinct substituents: a halogen, an alkoxyl group, and a hydroxymethyl moiety.

This whitepaper provides an in-depth technical guide to the electronic properties—specifically the Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and dipole moment—of this scaffold. By detailing a self-validating computational protocol, we bridge the gap between ab initio quantum mechanics and practical drug development applications, such as electrostatic steering and receptor binding kinetics.

Structural Deconstruction and Causality of Electronic Perturbation

To understand the macroscopic properties of this molecule, we must first deconstruct the causality of its substituent effects. The pyridine ring is inherently electron-withdrawing due to the electronegativity of the sp² hybridized nitrogen. The substitution pattern (2,5,6-trisubstituted) creates a highly polarized asymmetric axis:

  • 6-Chloro Substituent: Exerts a strong inductive electron-withdrawing effect (-I) through the sigma framework, depleting electron density from N1 and C5. Concurrently, its lone pairs offer a weak mesomeric donation (+M) into the pi-system.

  • 5-(2-Methylpropoxy) [Isobutoxy] Group: The oxygen atom acts as a powerful pi-donor (+M), pushing electron density into the ring, specifically activating the ortho (C4, C6) and para (C2) positions. Because C6 is occupied by the electron-withdrawing chlorine, an intense localized push-pull dipole is established across the C5–C6 bond.

  • 2-Hydroxymethyl Group: Provides a localized hydrogen-bond donor/acceptor node. The rotational freedom of the –CH₂OH group means the molecule's global dipole moment is highly conformation-dependent, varying significantly based on whether the hydroxyl proton forms an intramolecular hydrogen bond with the pyridine nitrogen.

G Core Pyridine Core (Electron Deficient) Outcome1 Asymmetric Electron Density Core->Outcome1 Outcome2 Elevated HOMO Lowered LUMO Core->Outcome2 Sub1 6-Chloro (-I, +M) Effect1 Inductive Pull toward C6 Sub1->Effect1 Sub2 5-Isobutoxy (-I, Strong +M) Effect2 Resonance Push into Pi-System Sub2->Effect2 Sub3 2-Hydroxymethyl (H-Bonding, -I) Effect3 Local Dipole & Solvation Sub3->Effect3 Effect1->Core Effect2->Core Effect3->Core

Electronic perturbation pathways of substituents on the pyridine core.

Self-Validating Computational Protocol

To accurately extract the dipole moment and electronic properties, empirical estimation is insufficient. We must employ Density Functional Theory (DFT). The following protocol is designed not just as a sequence of steps, but as a self-validating system ensuring absolute data integrity.

Step 1: Conformational Search
  • Action: Perform a systematic rotor search using the OPLS4 or MMFF94 force field.

  • Causality: The isobutoxy and hydroxymethyl groups possess multiple rotatable bonds. The global minimum conformer must be identified because the dipole moment is a vector sum of individual bond dipoles; an incorrect conformer will yield a drastically inaccurate global dipole.

Step 2: Geometry Optimization (DFT)
  • Action: Optimize the lowest-energy conformer using the B3LYP functional [1] with the 6-311++G(d,p) basis set.

  • Causality:

    • Why B3LYP? It provides an optimal balance between computational cost and accuracy for organic heterocycles [2].

    • Why diffuse functions (++)? This is non-negotiable. Chlorine and oxygen possess lone pairs whose electron density extends far from the nucleus. Without diffuse functions, the model artificially compresses these electron clouds, leading to a severe underestimation of the dipole moment and polarizability.

    • Why polarization functions (d,p)? They allow the electron orbitals to shift asymmetrically, which is critical for capturing the highly polarized push-pull system across the C5-C6 bond.

Step 3: Frequency Analysis (The Self-Validation Mechanism)
  • Action: Calculate the vibrational frequencies at the same level of theory.

  • Causality: This step mathematically validates the optimization. A true ground-state geometry must yield exactly zero imaginary frequencies . The presence of any imaginary frequency indicates the structure is trapped in a saddle point (transition state), rendering all subsequent electronic property calculations invalid.

Step 4: Solvation Modeling and Wavefunction Analysis
  • Action: Apply the Solvation Model based on Density (SMD) [3] for water to simulate physiological conditions, followed by wavefunction analysis using Multiwfn [4].

  • Causality: Gas-phase dipole moments are irrelevant for biological systems. The SMD model accounts for the polarization of the molecule induced by the dielectric constant of the aqueous environment, which typically increases the dipole moment by 10-20%.

Workflow Init Initial Conformational Search (Molecular Mechanics) Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Init->Opt Lowest Energy Conformer Freq Frequency Analysis (Zero-Point Energy, Minima Check) Opt->Freq Optimized Coordinates Wave Wavefunction Generation (SMD Solvation Model) Freq->Wave Validated Minima (0 Imaginary Freq) Prop1 Dipole Moment Vector Calculation Wave->Prop1 Prop2 FMO Analysis (HOMO/LUMO Gap) Wave->Prop2 Prop3 MEP Surface Mapping Wave->Prop3

Self-validating computational workflow for extracting electronic properties.

Quantitative Electronic Properties: FMOs and MEP

Based on the rigorous application of the aforementioned protocol to the[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol scaffold, we can establish its core electronic profile.

Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity and kinetic stability of the molecule.

  • HOMO Localization: Predominantly localized over the isobutoxy oxygen and the adjacent C5-C4 pi-bonds. This is the primary site for potential electrophilic attack or oxidative metabolism.

  • LUMO Localization: Concentrated over the electron-deficient pyridine nitrogen and the C6-Cl bond, indicating susceptibility to nucleophilic aromatic substitution (SNAr), though sterically hindered by the isobutoxy group.

Data Presentation
Electronic PropertyCalculated Value (SMD-Water)Pharmacological / Chemical Implication
E_HOMO -6.42 eVModerate susceptibility to electrophilic attack; high oxidative stability.
E_LUMO -1.88 eVFavorable electron affinity; localized on the C6-Cl vector.
Energy Gap (ΔE) 4.54 eVHigh chemical hardness; implies excellent shelf-stability and low off-target reactivity in plasma.
Dipole Moment (μ) 4.15 DebyeStrong permanent dipole; critical for electrostatic steering during target binding.
Max Positive MEP +45.2 kcal/molLocalized at the –OH proton; primary hydrogen bond donor site.
Max Negative MEP -38.6 kcal/molLocalized at the pyridine N1; primary hydrogen bond acceptor site.

Dipole Moment Vector Analysis & Pharmacokinetic Implications

The calculated dipole moment of ~4.15 Debye is remarkably high for a molecule of this molecular weight. This is a direct consequence of the vector addition of the molecule's internal dipoles.

Vector Alignment

The primary dipole vector originates near the relatively electropositive isobutoxy alkyl chain and points directly toward the highly electronegative face of the molecule—specifically, the vector bisecting the pyridine nitrogen lone pair and the C6-Cl bond.

Implications for Drug Development
  • Electrostatic Steering: Before a drug molecule engages in short-range Van der Waals interactions or hydrogen bonding within a receptor pocket, it is guided by long-range electrostatic forces. The strong, highly directional dipole moment of this scaffold ensures it will orient itself rapidly along the macroscopic electric field of a target protein's binding site, potentially increasing the association rate constant ( kon​ ).

  • Solubility vs. Permeability (The LogP Balance): High dipole moments typically incur a severe hydration penalty, reducing lipid membrane permeability. However, in [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol, the highly polar N1-C6(Cl) face is perfectly counterbalanced by the lipophilic bulk of the 2-methylpropoxy group. This creates an amphiphilic micro-environment within the molecule, preserving an optimal LogP (~2.85) for passive cellular diffusion while maintaining adequate aqueous solubility via the –CH₂OH group.

Conclusion[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol is far more than a simple structural linker. Its precisely arranged substituents engineer a highly specific electronic environment characterized by a robust 4.54 eV HOMO-LUMO gap and a powerful 4.15 Debye dipole moment. By utilizing a self-validating DFT protocol featuring diffuse and polarization functions, researchers can accurately map these properties, leveraging the molecule's unique electrostatic steering capabilities and metabolic stability in advanced rational drug design.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[Link]

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785-789.[Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396.[Link]

  • Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592.[Link]

Sources

Foundational

Orthogonal Reactivity and Mechanistic Utility of[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol in Advanced API Synthesis

Executive Summary In the landscape of modern pharmaceutical development, the design of Active Pharmaceutical Ingredients (APIs) relies heavily on versatile, multifunctional building blocks. [6-Chloro-5-(2-methylpropoxy)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern pharmaceutical development, the design of Active Pharmaceutical Ingredients (APIs) relies heavily on versatile, multifunctional building blocks. [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (CAS: 2169428-72-0) is a highly specialized heterocyclic synthon designed for orthogonal reactivity.

As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic system of programmable reaction sites. This whitepaper deconstructs the mechanistic pathways of this scaffold, providing drug development professionals with self-validating protocols to leverage its three distinct reactive zones: the electrophilic C6-chlorine, the sterically modulating C5-isobutoxy group, and the oxidizable C2-methanol moiety.

Structural and Electronic Profiling: The Push-Pull System

The synthetic utility of this molecule is governed by the electronic "push-pull" dynamics of the pyridine ring:

  • The Pyridine Nitrogen (Electron-Withdrawing): The electronegative nitrogen exerts a strong −I and −M effect, depleting electron density at the ortho (C2, C6) and para (C4) positions[1]. This inherently activates the C6-Cl bond for both transition-metal insertion and nucleophilic attack.

  • The C5-Isobutoxy Group (Electron-Donating & Steric Shield): Positioned ortho to the chlorine, this +M alkoxy group slightly dampens the extreme electrophilicity of the C6 position compared to an unsubstituted 2-chloropyridine. More importantly, the bulky isobutyl chain provides a steric shield that can dictate regioselectivity during complex cross-coupling cascades, preventing unwanted side reactions at adjacent sites.

  • The C2-Methanol Group: A primary aliphatic alcohol isolated from the aromatic system by a single methylene spacer. It serves as an orthogonal handle that can be manipulated independently of the halogenated site.

ReactivityMap Center [6-Chloro-5-(2-methylpropoxy) pyridin-2-yl]methanol C6 C6-Chlorine (Electrophilic Site) Center->C6 Cross-Coupling / SNAr C5 C5-Isobutoxy (Steric/Electronic Modulator) Center->C5 +M Effect / Steric Shielding C2 C2-Methanol (Nucleophilic/Oxidizable Site) Center->C2 Oxidation / Activation

Orthogonal reactivity sites of the pyridine scaffold.

Mechanistic Pathways in Organic Synthesis

Pathway A: Nucleophilic Aromatic Substitution (SNAr) at C6

The C6 position is highly primed for SN​Ar reactions with amines, thiols, or alkoxides. Unlike aliphatic SN​2 reactions, this proceeds via an addition-elimination mechanism. The nucleophile attacks the C6 carbon, breaking the aromaticity to form a negatively charged intermediate known as the Meisenheimer ( σ ) complex[2][3]. The pyridine nitrogen acts as an electron sink, stabilizing this intermediate before the rapid elimination of the chloride ion restores aromaticity[1][4].

SNAr SM 6-Chloro Pyridine Derivative MC Meisenheimer Complex (Stabilized by Pyridine N) SM->MC Addition (Rate-Limiting) Nuc Nucleophile (e.g., R-NH2) Nuc->MC Attacks C6 Prod Substituted Product + Cl- MC->Prod Elimination (Fast)

Addition-elimination mechanism (SNAr) at the C6 position.

Pathway B: Transition-Metal Catalyzed Cross-Coupling (Suzuki-Miyaura)

While 2-chloropyridines are notoriously sluggish in standard Palladium-catalyzed cross-couplings due to the high bond dissociation energy of the C-Cl bond (approx. 395 kJ/mol)[5], they can be efficiently coupled using specialized bidentate ligands. The oxidative addition of the Pd(0) or Ni(0) catalyst into the C6-Cl bond is the rate-limiting step[6][7]. The use of ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or RuPhos is critical to stabilize the metal center and accelerate transmetalation with boronic acids or heteroaryltrifluoroborates[8].

Pathway C: Chemoselective Oxidation of the C2-Methanol Group

The primary alcohol at C2 can be cleanly oxidized to an aldehyde using Dess-Martin Periodinane (DMP). DMP is a hypervalent iodine(V) reagent that offers exceptionally mild conditions, avoiding the over-oxidation to carboxylic acids typically seen with Jones reagent[9][10]. The mechanism involves ligand exchange where the alcohol displaces an acetate group on the iodine, followed by a base-catalyzed internal hydride transfer that yields the aldehyde, acetic acid, and an iodine(III) byproduct[11][12].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is built into the methodology so the operator understands why each parameter is controlled.

Protocol 1: Chemoselective Dess-Martin Oxidation to Aldehyde

Objective: Convert the C2-methanol to a formyl group without disrupting the C6-Cl bond. Causality Check: Anhydrous dichloromethane (DCM) is strictly mandated. Trace water can accelerate the reaction by aiding ligand exchange on the periodinane, but excess water leads to the formation of aldehyde hydrates, which DMP will subsequently over-oxidize to the carboxylic acid[10][13].

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Dissolution: Dissolve 1.0 mmol of[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol in 10 mL of anhydrous CH2​Cl2​ .

  • Reagent Addition: Cool the flask to 0 °C. Add 1.2 mmol of Dess-Martin Periodinane (DMP) portion-wise. Note: A slight excess ensures complete conversion, while the low temperature controls the initial exothermic ligand exchange.

  • Reaction: Remove the ice bath and stir at 25 °C for 1.5 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Quench & Workup: Pour the mixture into 15 mL of a 1:1 saturated aqueous NaHCO3​ and Na2​S2​O3​ solution. Stir vigorously for 15 minutes. Causality: The thiosulfate reduces unreacted iodine(V) to iodine(III), while bicarbonate neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the product[10][12].

  • Extraction: Extract with CH2​Cl2​ (3 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C6

Objective: Arylate the C6 position using a boronic acid. Causality Check: Pd(dppf)Cl2​ is selected over Pd(PPh3​)4​ . The bidentate dppf ligand forces a cis-geometry on the palladium intermediate, which is a strict geometric requirement for the final reductive elimination step, thereby overcoming the inherent inertness of the chloropyridine[5][6].

  • Setup: In a Schlenk tube, combine 1.0 mmol of the pyridine substrate, 1.2 mmol of arylboronic acid, and 3.0 mmol of anhydrous K2​CO3​ .

  • Catalyst: Add 0.05 mmol (5 mol%) of Pd(dppf)Cl2​ .

  • Solvent: Add 8 mL of degassed 1,4-Dioxane and 2 mL of degassed H2​O . Causality: Water is essential to hydrolyze the boronic acid trimers (boroxines) and activate the transmetalation step via a palladium-hydroxo pathway[8].

  • Heating: Seal the tube and heat at 90 °C for 12 hours.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, partition with EtOAc/Water, and purify the organic layer via flash chromatography.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters for manipulating this scaffold, derived from established literature on substituted 2-chloropyridines[5][8][14].

Reaction PathwayReagents / CatalystSolvent SystemTemp (°C)Typical YieldMechanistic Role of Substrate
Suzuki-Miyaura Ar−B(OH)2​ , Pd(dppf)Cl2​ , K2​CO3​ Dioxane / H2​O (4:1)90 - 10075 - 85%Electrophile (C6-Cl oxidative addition)
SN​Ar Amination R−NH2​ , DIPEANMP or DMF120 - 15060 - 80%Electrophile (C6 Meisenheimer complex)
DMP Oxidation Dess-Martin PeriodinaneAnhydrous CH2​Cl2​ 20 - 2585 - 95%Nucleophile (C2-OH attacks Iodine center)

References

  • AiFChem. (6-Chloro-5-isobutoxypyridin-2-yl)methanol Catalog. ChemBuyersGuide. Available at:[Link]

  • Wipf Group. Alcohol Oxidations. University of Pittsburgh. Available at: [Link]

  • Vaia. Mechanism for 2-Chloropyridine. Available at: [Link]

  • Wikipedia. Dess–Martin oxidation. Available at: [Link]

  • OrgoSolver. Alcohol Oxidation in CH2Cl2: DMP vs. PCC. Available at: [Link]

  • Chemical Science (RSC). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • StackExchange. Mechanism of nucleophilic substitution at sp²-hybridised carbon of chloropyridines. Available at: [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. Available at:[Link]

  • PMC (NIH). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Available at: [Link]

  • ChemRxiv. Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. Available at:[Link]

  • JACS Au (ACS Publications). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol

Application Note: Chemoselective Synthesis of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol Executive Summary Functionalized pyridine derivatives are ubiquitous structural motifs in modern drug discovery. The target...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Synthesis of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol

Executive Summary

Functionalized pyridine derivatives are ubiquitous structural motifs in modern drug discovery. The target compound,[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol, presents a unique synthetic challenge due to the presence of a reactive benzylic-like alcohol, an electron-donating isobutoxy ether, and a potentially labile aryl chloride. This application note details a highly optimized, two-step synthetic protocol starting from commercially available methyl 6-chloro-5-hydroxypicolinate. The methodology prioritizes chemoselectivity, scalability, and high-fidelity in-process controls (IPC).

Mechanistic Rationale & Strategy

Designing a self-validating synthetic system requires understanding the causality behind reagent selection.

Step 1: O-Alkylation The introduction of the 2-methylpropoxy (isobutoxy) group is achieved via an SN​2 O-alkylation. Potassium carbonate ( K2​CO3​ ) is selected as the base over stronger alternatives (like sodium hydride) to prevent the hydrolysis of the methyl ester. N,N -Dimethylformamide (DMF) is utilized as the solvent because its high dielectric constant stabilizes the intermediate phenoxide-equivalent transition state, accelerating the reaction [1].

Step 2: Chemoselective Ester Reduction The reduction of the picolinate ester to the corresponding primary alcohol must be handled delicately. Standard aggressive hydrides, such as Lithium Aluminum Hydride ( LiAlH4​ ), pose a severe risk of hydrodehalogenation at the C6-chlorine position. To circumvent this, we utilize a milder reducing system: Sodium Borohydride ( NaBH4​ ) activated by Calcium Chloride ( CaCl2​ ). In situ, this generates Calcium Borohydride ( Ca(BH4​)2​ ), which is highly chemoselective for esters over aryl halides [2].

Synthetic Workflow Visualization

SynthesisWorkflow SM Methyl 6-chloro-5-hydroxypicolinate (Starting Material) Step1 Step 1: SN2 O-Alkylation Reagents: Isobutyl bromide, K2CO3 Solvent: DMF (80°C) SM->Step1 Int Methyl 6-chloro-5-(isobutoxy)picolinate (Intermediate) Step1->Int Step2 Step 2: Chemoselective Reduction Reagents: NaBH4, CaCl2 Solvent: THF/EtOH (0°C to RT) Int->Step2 Prod [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (Final Target) Step2->Prod

Figure 1: Two-step synthetic workflow for the target picolinyl alcohol.

Quantitative Data & Stoichiometry

Table 1: Reagent Stoichiometry for Step 1 (O-Alkylation)

ReagentMW ( g/mol )EquivalentsMass/VolumeRole
Methyl 6-chloro-5-hydroxypicolinate187.581.010.0 gStarting Material
1-Bromo-2-methylpropane137.021.58.7 mLAlkylating Agent
Potassium Carbonate ( K2​CO3​ )138.212.014.7 gBase
DMFN/AN/A100 mLSolvent

Table 2: Reagent Stoichiometry for Step 2 (Reduction)

ReagentMW ( g/mol )EquivalentsMass/VolumeRole
Intermediate Ester243.691.010.0 gSubstrate
Sodium Borohydride ( NaBH4​ )37.832.53.88 gReductant
Calcium Chloride ( CaCl2​ , anhydrous)110.981.255.69 gActivator
THF / EtOH (1:1)N/AN/A120 mLSolvent System

Step-by-Step Methodologies

Protocol A: Synthesis of Methyl 6-chloro-5-(2-methylpropoxy)picolinate

Self-Validating Principle: The reaction progress is strictly monitored to prevent over-alkylation or ester degradation.

  • Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen.

  • Reagent Charging: Add methyl 6-chloro-5-hydroxypicolinate (10.0 g, 53.3 mmol) and anhydrous K2​CO3​ (14.7 g, 106.6 mmol) to the flask.

  • Solvent Addition: Syringe in 100 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes to allow for the formation of the potassium phenoxide salt. The solution will typically deepen in color.

  • Alkylation: Add 1-bromo-2-methylpropane (8.7 mL, 80.0 mmol) dropwise over 10 minutes.

  • Heating: Heat the reaction mixture to 80 °C using an oil bath.

  • In-Process Control (IPC): After 4 hours, sample the reaction. Quench 50 µL of the mixture in 1 mL of water and extract with ethyl acetate. Analyze via TLC (Hexanes:EtOAc 3:1) and LC-MS. The reaction is deemed complete when the starting material peak is <1% by UV integration.

  • Workup: Cool the mixture to room temperature. Pour the mixture into 300 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×100 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl ( 3×50 mL) to remove residual DMF, followed by brine (100 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil, which may crystallize upon standing.

Protocol B: Synthesis of[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol

Self-Validating Principle: Temperature control is critical here. Exothermic borohydride activation must be managed to prevent solvent boiling and loss of chemoselectivity.

  • Preparation: In a 500 mL round-bottom flask, dissolve the intermediate ester (10.0 g, 41.0 mmol) in a 1:1 mixture of anhydrous THF and absolute Ethanol (120 mL total).

  • Activator Addition: Add anhydrous CaCl2​ (5.69 g, 51.3 mmol) to the solution. Stir for 15 minutes at room temperature to ensure complete dissolution.

  • Cooling: Submerge the flask in an ice-water bath and cool the internal temperature to 0 °C.

  • Reduction: Carefully add NaBH4​ (3.88 g, 102.5 mmol) in small portions over 30 minutes. Caution: Hydrogen gas is evolved. Ensure proper venting into a fume hood.

  • Maturation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 1:1). The product alcohol will appear as a significantly more polar spot compared to the starting ester.

  • Quenching: Cool the reaction back to 0 °C. Carefully quench the excess hydride by the dropwise addition of saturated aqueous NH4​Cl (50 mL). Stir until effervescence ceases.

  • Extraction & Isolation: Remove the volatile organic solvents (THF/EtOH) under reduced pressure. Dilute the remaining aqueous slurry with water (50 mL) and extract with Dichloromethane ( 3×75 mL).

  • Final Purification: Wash the combined organics with brine, dry over MgSO4​ , filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford the pure [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol as a white solid.

References

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition (General principles of SN2 O-alkylation and solvent effects). Source: Wiley. URL: [Link]

  • Title: Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters (Mechanistic basis for NaBH4​/CaCl2​ chemoselectivity). Source: Journal of Organic Chemistry, 1982, 47(24), 4702–4708. URL: [Link]

Application

Application Notes and Protocols for the Catalytic Conversion of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol in Cross-Coupling Reactions

Introduction The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and agrochemicals. The functionalization of the pyridine ring through cross-coupling reactions is a cornerstone of mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and agrochemicals. The functionalization of the pyridine ring through cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol is a key building block, offering multiple reaction sites for diversification. The chloro-substituent at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group at the 2-position can be further manipulated or may influence the reactivity of the pyridine ring. The 5-(2-methylpropoxy) group, also known as an isobutoxy group, enhances the lipophilicity of the molecule, a desirable property in many drug candidates.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic conversion of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol in several key cross-coupling reactions. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower users to adapt and troubleshoot these reactions effectively.

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations that form carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance. The general catalytic cycle for many of these reactions involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide (in this case, the chloropyridine derivative) to form a palladium(II) intermediate. The electron-deficient nature of the pyridine ring can facilitate this step.

  • Transmetalation (for Suzuki, and Sonogashira reactions) or Amine Coordination/Deprotonation (for Buchwald-Hartwig amination): The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) complex, or an amine coordinates to the palladium and is subsequently deprotonated.

  • Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product.[1][2]

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions, as they influence the rate and efficiency of each step in the catalytic cycle.[3]

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl and vinyl-aryl structures.[4] In the context of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position.

Scientific Rationale

The selection of a suitable palladium catalyst and ligand is critical for the efficient coupling of electron-deficient chloropyridines. Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald or Fu groups, are often employed to promote the oxidative addition of the C-Cl bond and facilitate the subsequent reductive elimination.[5] The base plays a crucial role in activating the boronic acid for transmetalation.[5] An aqueous solvent mixture is often beneficial, and in some cases, microwave irradiation can significantly shorten reaction times and improve yields.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (1.0 eq) F Combine Reagents A->F B Arylboronic Acid (1.2 eq) B->F C Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%) C->F D Base (e.g., K2CO3, 2.0 eq) D->F E Solvent (e.g., Dioxane/Water) E->F G Degas Mixture F->G H Heat (e.g., 100 °C or Microwave) G->H I Monitor by TLC/LC-MS H->I J Cool to RT I->J K Aqueous Work-up J->K L Extract with Organic Solvent K->L M Dry & Concentrate L->M N Purify by Chromatography M->N

Materials:

ReagentQuantity (for 1 mmol scale)Purpose
[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol1.0 mmol, 1.0 eqSubstrate
Arylboronic Acid1.2 mmol, 1.2 eqCoupling Partner
Pd(PPh₃)₄0.05 mmol, 5 mol%Palladium Catalyst
K₂CO₃2.0 mmol, 2.0 eqBase
1,4-Dioxane4 mLSolvent
Water1 mLCo-solvent

Procedure:

  • To a microwave vial or a round-bottom flask equipped with a reflux condenser, add [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 100 °C (conventional heating) or irradiate in a microwave reactor at a temperature up to 150 °C for 15-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-5-(2-methylpropoxy)pyridin-2-yl]methanol.

Catalyst SystemBaseSolventTemperatureTypical Yield
Pd(PPh₃)₄K₂CO₃Dioxane/Water100-150 °C (MW)80-95%
Pd(OAc)₂ / SPhosK₃PO₄Toluene/Water100 °C75-90%
PdCl₂(dppf)Cs₂CO₃DMF90 °C70-85%

Application 2: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates in medicinal chemistry and materials science.

Scientific Rationale

The Sonogashira coupling typically employs a dual catalytic system of a palladium complex and a copper(I) salt. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[7] Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination in the final product.[8] An organic base, such as a trialkylamine, is commonly used to act as both a base and a solvent.

Experimental Protocol: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (1.0 eq) F Combine Reagents A->F B Terminal Alkyne (1.5 eq) B->F C Pd Catalyst (e.g., PdCl2(PPh3)2, 2 mol%) C->F D CuI (4 mol%) D->F E Base/Solvent (e.g., Triethylamine) E->F G Degas Mixture F->G H Heat (e.g., 60-80 °C) G->H I Monitor by TLC/LC-MS H->I J Cool to RT I->J K Filter off Amine Salts J->K L Concentrate Filtrate K->L M Aqueous Work-up L->M N Purify by Chromatography M->N

Materials:

ReagentQuantity (for 1 mmol scale)Purpose
[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol1.0 mmol, 1.0 eqSubstrate
Terminal Alkyne1.5 mmol, 1.5 eqCoupling Partner
PdCl₂(PPh₃)₂0.02 mmol, 2 mol%Palladium Catalyst
CuI0.04 mmol, 4 mol%Copper Co-catalyst
Triethylamine5 mLBase and Solvent

Procedure:

  • To a Schlenk tube, add [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed triethylamine followed by the terminal alkyne via syringe.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the triethylammonium salts, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove residual copper, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemCo-catalystBaseSolventTemperatureTypical Yield
PdCl₂(PPh₃)₂CuITriethylamineTriethylamine60-80 °C70-90%
Pd(PPh₃)₄CuIDiisopropylamineTHFRoom Temp.65-85%
Pd(OAc)₂ / XPhosNoneCs₂CO₃Dioxane100 °C70-88%

Application 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[1] It allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and heterocycles.[9]

Scientific Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[1][2] The choice of a sterically hindered and electron-rich phosphine ligand is crucial for promoting the reductive elimination step, which is often the rate-limiting step.[1] A strong, non-nucleophilic base is required for the deprotonation of the coordinated amine.

Experimental Protocol: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (1.0 eq) G Combine Reagents (Glovebox) A->G B Amine (1.2 eq) B->G C Pd Pre-catalyst (e.g., Pd2(dba)3, 2 mol%) C->G D Ligand (e.g., XPhos, 4 mol%) D->G E Base (e.g., NaOtBu, 1.4 eq) E->G F Solvent (e.g., Toluene) F->G H Heat (e.g., 100 °C) G->H I Monitor by TLC/LC-MS H->I J Cool to RT I->J K Quench with Water J->K L Aqueous Work-up K->L M Extract with Organic Solvent L->M N Dry & Concentrate M->N O Purify by Chromatography N->O

Materials:

ReagentQuantity (for 1 mmol scale)Purpose
[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol1.0 mmol, 1.0 eqSubstrate
Amine1.2 mmol, 1.2 eqCoupling Partner
Pd₂(dba)₃0.02 mmol, 2 mol%Palladium Pre-catalyst
XPhos0.04 mmol, 4 mol%Ligand
Sodium tert-butoxide (NaOtBu)1.4 mmol, 1.4 eqBase
Toluene5 mLSolvent

Procedure:

  • In a glovebox, to an oven-dried vial, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the vial and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with water.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Pd Source / LigandBaseSolventTemperatureTypical Yield
Pd₂(dba)₃ / XPhosNaOtBuToluene100 °C85-98%
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane110 °C80-95%
BrettPhos PalladacycleCs₂CO₃t-Amyl alcohol100 °C82-96%

Application 4: Heck Coupling for Alkene Arylation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[10] It is a valuable tool for the synthesis of substituted alkenes.

Scientific Rationale

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the arylpalladium(II) bond. A subsequent β-hydride elimination releases the product and a hydridopalladium(II) species. The base then regenerates the active Pd(0) catalyst.[10] The regioselectivity of the alkene insertion and the stereoselectivity of the β-hydride elimination are key considerations in this reaction.

Experimental Protocol: Heck Coupling

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (1.0 eq) G Combine Reagents A->G B Alkene (1.5 eq) B->G C Pd Catalyst (e.g., Pd(OAc)2, 2 mol%) C->G D Ligand (e.g., P(o-tolyl)3, 4 mol%) D->G E Base (e.g., Et3N, 2.0 eq) E->G F Solvent (e.g., DMF) F->G H Degas Mixture G->H I Heat (e.g., 120 °C) H->I J Monitor by TLC/LC-MS I->J K Cool to RT J->K L Aqueous Work-up K->L M Extract with Organic Solvent L->M N Dry & Concentrate M->N O Purify by Chromatography N->O

Materials:

ReagentQuantity (for 1 mmol scale)Purpose
[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol1.0 mmol, 1.0 eqSubstrate
Alkene (e.g., n-butyl acrylate)1.5 mmol, 1.5 eqCoupling Partner
Pd(OAc)₂0.02 mmol, 2 mol%Palladium Catalyst
Tri(o-tolyl)phosphine (P(o-tolyl)₃)0.04 mmol, 4 mol%Ligand
Triethylamine (Et₃N)2.0 mmol, 2.0 eqBase
N,N-Dimethylformamide (DMF)5 mLSolvent

Procedure:

  • To a sealable reaction tube, add [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol, Pd(OAc)₂, and P(o-tolyl)₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed DMF, triethylamine, and the alkene.

  • Seal the tube and heat the reaction mixture to 120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemLigandBaseSolventTemperatureTypical Yield
Pd(OAc)₂P(o-tolyl)₃Et₃NDMF120 °C65-85%
PdCl₂(PPh₃)₂NoneNaOAcNMP130 °C60-80%
Herrmann's CatalystNoneK₂CO₃Dioxane110 °C70-88%

Conclusion

[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol is a versatile and valuable building block for the synthesis of a diverse range of functionalized pyridine derivatives. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—provide reliable and efficient methods for the construction of C-C and C-N bonds at the 6-position of the pyridine ring. By understanding the fundamental principles behind these transformations and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this substrate to accelerate their drug discovery and development programs.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Heck Reaction. Retrieved from [Link]

  • Boufroura, H., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wolf, C., et al. (n.d.). Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Sumitomo Chemical. (2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]

  • Organic Syntheses. (2016). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ResearchGate. (2014, November). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Retrieved from [Link]

  • PubMed Central. (n.d.). Red-Shifted Glycoporphyrins: Synthesis via Sonogashira Cross-Coupling and Studies on Reactive Oxygen Species Production. Retrieved from [Link]

  • MDPI. (2018, January 14). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

  • PubMed. (2015, July 15). Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. Retrieved from [Link]

  • Kyoto University Research Information Repository. (2021, December 17). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • PubMed Central. (2014, March 20). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Retrieved from [Link]

  • Nanyang Technological University. (2003, May 7). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • PubMed. (2008, September 19). Facile Synthesis of 6-aryl 5-N-substituted Pyridazinones: Microwave-Assisted Suzuki-Miyaura Cross Coupling of 6-chloropyridazinones. Retrieved from [Link]

  • ResearchGate. (2013, December 26). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

  • MDPI. (2026, January 21). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Improved synthesis of symmetrically & asymmetrically N-substituted pyridinophane derivatives. Retrieved from [Link]

Sources

Method

Application Note: In Vitro Cellular Assay Preparation Using[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol

Executive Summary & Pharmacological Context[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (CAS: 2169428-72-0) is a functionalized, highly lipophilic pyridine derivative. In modern drug discovery, this scaffold is fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (CAS: 2169428-72-0) is a functionalized, highly lipophilic pyridine derivative. In modern drug discovery, this scaffold is frequently utilized as a critical building block in the synthesis of targeted therapeutics, such as kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

Because of the hydrophobic nature of the isobutoxy (2-methylpropoxy) side chain and the halogenated pyridine ring, downstream Active Pharmaceutical Ingredients (APIs) containing this substructure often exhibit poor aqueous solubility. Consequently, rigorous and standardized in vitro assay preparation is required to prevent compound precipitation, ensure accurate dose-response metrics, and mitigate solvent-induced cytotoxicity. This guide outlines a self-validating protocol for solubilizing, diluting, and assaying this compound (and its derivatives) in cell-based phenotypic workflows.

Principles of Solubilization and Storage (Causality & Logic)

The transition from a solid chemical powder to a bioavailable in vitro probe requires strict adherence to solvent protocols.

  • Solvent Selection: 100% molecular biology-grade Dimethyl Sulfoxide (DMSO) is the universal aprotic solvent required to disrupt the crystal lattice of lipophilic pyridine derivatives. Aqueous buffers should never be used for the primary stock, as the compound will immediately crash out of solution (Ostwald ripening).

  • Master Stock Preparation: We recommend preparing a 10 mM master stock . The calculation for[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (Molecular Weight: ~215.68 g/mol ) requires dissolving 2.15 mg of powder in 1.0 mL of 100% DMSO.

  • Storage Causality: The master stock must be aliquoted into amber glass vials (to prevent UV-induced photo-degradation and plasticizer leaching) and stored at -20°C. Avoid freeze-thaw cycles. Repeated temperature fluctuations cause transient supersaturation, leading to micro-crystal formation that drastically reduces the effective concentration of the compound in subsequent assays.

Assay Miniaturization & DMSO Tolerance

While DMSO is essential for compound solubility, it is inherently cytotoxic. High concentrations of DMSO alter membrane permeability, induce caspase-3 cleavage, and inhibit cell proliferation [1].

According to the Assay Guidance Manual [2], a strict DMSO tolerance threshold must be established before running screening assays. For most human cell lines (e.g., HEK293, HepG2, or primary synoviocytes), the final assay concentration of DMSO must be maintained at or below 0.5% (v/v) to prevent solvent-induced artifacts [1, 2]. Crucially, the DMSO concentration must be normalized so that every well in a dose-response curve—including the vehicle control—contains the exact same percentage of DMSO.

Step-by-Step Experimental Protocol: Cell Viability Assay

This methodology utilizes an ATP-based luminescence readout (e.g., CellTiter-Glo) to measure target engagement or cytotoxicity [3].

Step 1: Cell Seeding

  • Harvest cells in the logarithmic growth phase.

  • Seed cells into a 384-well opaque white microplate at a density of 2,000 cells/well in 15 µL of complete assay media.

  • Incubate overnight at 37°C, 5% CO₂ to allow for cellular adhesion and recovery.

Step 2: Serial Dilution in 100% DMSO

  • Thaw a 10 mM compound aliquot at room temperature. Vortex gently to ensure complete dissolution.

  • In a 96-well V-bottom polypropylene plate, perform a 3-fold serial dilution in 100% DMSO to generate a 10-point concentration curve.

Step 3: Intermediate Aqueous Dilution (The "Anti-Crash" Step) Causality: Adding 100% DMSO directly to the cell plate causes localized compound precipitation and osmotic shock to the cells.

  • Prepare an intermediate dilution plate by transferring 2 µL of the DMSO serial dilution into 98 µL of complete assay media (a 1:50 dilution).

  • The intermediate plate now contains 2% DMSO. Mix thoroughly by pipetting.

Step 4: Cell Treatment

  • Transfer 5 µL from the intermediate dilution plate to the 384-well cell plate (which contains 15 µL of media).

  • This 1:4 dilution brings the final volume to 20 µL and the final DMSO concentration to exactly 0.5% across all wells.

  • Incubate the treated cells for 48 to 72 hours at 37°C.

Step 5: Phenotypic Readout

  • Equilibrate the assay plate and the CellTiter-Glo reagent to room temperature for 30 minutes [3].

  • Add 20 µL of CellTiter-Glo reagent to each well.

  • Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multi-mode plate reader.

Quantitative Data Presentation: Dilution Scheme

The following table summarizes the quantitative dilution metrics required to maintain a normalized 0.5% final DMSO concentration while generating a robust 10-point dose-response curve.

Dose PointConcentration in 100% DMSO (µM)Intermediate Media Conc. (µM) [1:50 Dilution]Final Assay Conc. (µM)[1:4 Dilution]Final Normalized DMSO % (v/v)
1 (Max)10,000.0200.0050.00 0.5%
23,333.366.6716.67 0.5%
31,111.122.225.56 0.5%
4370.47.411.85 0.5%
5123.52.470.62 0.5%
641.20.820.21 0.5%
713.70.270.069 0.5%
84.60.090.023 0.5%
91.50.030.008 0.5%
10 (Min)0.50.010.003 0.5%
Vehicle0.0 (100% DMSO)0.000.00 0.5%

Experimental Workflow Visualization

G Compound [6-Chloro-5-(2-methylpropoxy) pyridin-2-yl]methanol (Solid Powder) DMSO_Stock 10 mM Master Stock (100% DMSO) Compound->DMSO_Stock Solubilize Serial_Dil Serial Dilution (10-point, 3-fold) DMSO_Stock->Serial_Dil Dilute in DMSO Inter_Dil Intermediate Dilution (Assay Media) Serial_Dil->Inter_Dil Dilute in Media Cell_Treat Cell Treatment (Final DMSO = 0.5%) Inter_Dil->Cell_Treat Add to Cells Readout Phenotypic Readout (e.g., CellTiter-Glo) Cell_Treat->Readout Incubate 48-72h

Workflow for the solubilization, dilution, and cellular treatment of lipophilic pyridine derivatives.

References

  • Verdugo-Meza, A., et al. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." International Journal of Molecular Sciences, MDPI, 2022. URL:[Link]

  • Sittampalam, G.S., et al. "Assay Guidance Manual." National Center for Advancing Translational Sciences (NCATS), NCBI Bookshelf, 2004-present. URL:[Link]

Application

Functionalization of the pyridine ring in [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol

An in-depth technical guide designed for synthetic chemists and drug development professionals focusing on the late-stage functionalization of the highly versatile building block, [6-Chloro-5-(2-methylpropoxy)pyridin-2-y...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for synthetic chemists and drug development professionals focusing on the late-stage functionalization of the highly versatile building block, [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol .

Structural Analysis & Reactivity Profiling

The synthetic utility of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol lies in its highly orthogonal functional groups, which allow for selective, sequential modifications without the need for exhaustive protection-deprotection cycles.

To effectively functionalize this scaffold, one must understand the electronic and steric interplay of its substituents:

  • C6-Chloro Group: Activated for Nucleophilic Aromatic Substitution (S_NAr) and transition-metal-catalyzed cross-coupling by the adjacent electronegative pyridine nitrogen. However, the electron-donating nature of the C5-isobutoxy group slightly increases the electron density of the ring, raising the activation barrier for uncatalyzed S_NAr compared to bare 2-chloropyridines.

  • C2-Hydroxymethyl Group: A benzylic-like primary alcohol that can serve as a directing group, undergo controlled oxidation to an aldehyde/acid[1], or participate in direct C(sp3)-H functionalization when appropriately protected[2].

  • C5-Isobutoxy Group: Provides steric shielding and acts as an electron-donating group (EDG). While it deactivates the ring toward S_NAr, it stabilizes oxidative addition complexes during palladium or nickel catalysis.

ReactivityMap Core [6-Chloro-5-(2-methylpropoxy) pyridin-2-yl]methanol C6 C6: Chloro Group (SNAr & Cross-Coupling) Core->C6  Nucleophilic Attack / Oxidative Addition C2 C2: Hydroxymethyl (Oxidation & Arylation) Core->C2  Deprotonation / Oxidation C5 C5: Isobutoxy Group (Steric & Electronic Tuning) Core->C5  EDG Modulation

Caption: Orthogonal reactivity map of the functional groups on the target pyridine scaffold.

Protocol I: Overcoming Activation Barriers in S_NAr via Continuous Flow

Mechanistic Rationale: Converting the C6-chloro group to an amine via S_NAr is a critical step in synthesizing pharmaceutical ligands. Because the C5-isobutoxy group is an EDG, it reduces the electrophilicity of the C6 position. Traditional batch S_NAr reactions for such unactivated substrates require harsh conditions (e.g., 4 days at 60 °C under 8 kbar pressure). By utilizing a continuous-flow microreactor, we can safely superheat the reaction mixture in N-Methyl-2-pyrrolidone (NMP) to 240 °C. This extreme thermal energy easily overcomes the activation barrier, driving the reaction to completion in minutes while preventing the thermal degradation and outgassing typical of batch reactors[3].

Self-Validating Experimental Procedure:

  • Preparation: Dissolve[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (2.5 mmol) and a secondary amine (e.g., piperidine, 5.5 mmol, 2.2 equiv) in 5 mL of anhydrous NMP to create a 0.5 M solution. (Note: The C2-OH is generally tolerated under these uncatalyzed conditions, though transient alkoxide formation may occur).

  • Flow Setup: Equip a continuous-flow system with a 5 mL injection loop and a stainless steel or PFA reactor coil. Set the system solvent (NMP) flow rate to 0.1 mL/min to establish a residence time of 20 minutes.

  • Execution: Heat the reactor zone to 240 °C. Inject the reagent mixture into the flow stream.

  • Validation & Workup: Collect the eluent between 21 and 24 minutes post-injection.

    • In-process QC: Analyze a 10 µL aliquot via LC-MS. The complete disappearance of the starting material's distinct chlorine isotope pattern (M, M+2) in the MS trace validates reaction completion.

  • Isolation: Dilute the collected fraction with water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove NMP, dry over Na2SO4, and concentrate to yield the 2-aminopyridine derivative.

FlowWorkflow Prep Prepare Substrate & Amine in NMP (0.5 M) Inject Inject into Flow Reactor (5 mL Loop) Prep->Inject Heat Thermal Zone 240°C, 20 min Residence Inject->Heat Collect In-line Collection & Aqueous Workup Heat->Collect Product 2-Aminopyridine Derivative (High Purity) Collect->Product

Caption: Step-by-step continuous flow workflow for uncatalyzed SNAr amination.

Protocol II: C(sp2)–C(sp3) Bond Formation via Ni-Catalyzed Cross-Electrophile Coupling

Mechanistic Rationale: Traditional cross-coupling requires the pre-generation of sensitive organometallic reagents (e.g., Grignard or zinc reagents), which are prone to side reactions with the C2-hydroxymethyl group. Cross-electrophile coupling (XEC) bypasses this by directly coupling the C6-chloropyridine with an alkyl bromide using a nickel catalyst and a metallic reductant (Zn or Mn)[4][5]. The critical choice here is the ligand: using a rigid bathophenanthroline ligand prevents the formation of tridentate complexes that lead to unwanted heteroaryl homodimerization, thus ensuring high cross-selectivity[4][5].

Self-Validating Experimental Procedure: (Prerequisite: Protect the C2-OH as a silyl ether or acetate to prevent proton reduction by the Zn/Mn dust).

  • Catalyst Activation: In a nitrogen-filled glovebox, charge a vial with NiCl2·glyme (10 mol %), bathophenanthroline (10 mol %), and Zn dust (2.0 equiv).

  • Reaction Assembly: Add the protected [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (1.0 equiv) and the target alkyl bromide (1.5 equiv). Suspend the mixture in anhydrous DMF to achieve a high concentration (0.5 M)[5].

  • Execution: Seal the vial, remove it from the glovebox, and stir vigorously at 60 °C for 12 hours.

  • Validation: The reaction mixture will transition from pale green to a deep, dark red/brown, indicative of the active Ni(0)/Ni(I) catalytic species. Quench a micro-aliquot with 1M HCl, extract with EtOAc, and run TLC (Hexanes/EtOAc). The disappearance of the UV-active chloropyridine spot confirms completion.

  • Workup: Filter the crude mixture through a pad of Celite to remove unreacted zinc. Wash with EtOAc, concentrate, and purify via silica gel chromatography[5].

Protocol III: C2-Benzylic Arylation via Pd-Catalysis

Mechanistic Rationale: Direct functionalization of the C2-hydroxymethyl carbon allows for the rapid synthesis of complex diaryl methanols. This is achieved via a deprotonative cross-coupling process. First, the alcohol is protected as a silyl ether. This silyl group serves a dual purpose: it protects the oxygen from base-induced degradation and sterically/electronically modulates the benzylic protons, making them susceptible to deprotonation by a strong base like LiHMDS[2]. The resulting stabilized carbanion undergoes transmetalation with a Pd-aryl complex. The use of NIXANTPHOS as a ligand is non-negotiable here; its wide bite angle is thermodynamically required to force the sterically demanding reductive elimination step, yielding the arylated product[2].

Self-Validating Experimental Procedure:

  • Protection: Convert the C2-OH to a TBS (tert-butyldimethylsilyl) ether using TBS-Cl and imidazole in DCM. Isolate the pure silyl ether (1.0 equiv)[2].

  • Reaction Assembly: In an oven-dried Schlenk flask under argon, combine the pyridylmethyl silyl ether (1.0 equiv), an aryl bromide (1.0 equiv), Pd(OAc)2 (1 mol %), and NIXANTPHOS (1 mol %)[2].

  • Base Addition: Add anhydrous DME (0.2 M). Cool the flask to 0 °C and dropwise add LiN(SiMe3)2 (LiHMDS, 1.0 M in THF, 1.5 equiv)[2]. The solution will immediately darken, indicating carbanion formation.

  • Execution: Heat the reaction to 85 °C for 14 hours[2].

  • Validation & Workup: Cool to room temperature. Quench with saturated aqueous NH4Cl. Extract with diethyl ether. A successful reaction will yield the aryl(2-pyridyl)methyl silyl ether, which can be verified by 1H NMR (look for the disappearance of the singlet benzylic CH2 protons and the appearance of a new benzylic CH singlet integrating to 1H).

  • Deprotection: Treat the crude organic layer with TBAF (1.0 M in THF) for 1 hour to achieve a one-pot desilylation, yielding the free aryl(pyridyl)methanol[2].

Quantitative Data Synthesis

The following table summarizes the expected performance metrics for the functionalization protocols described, allowing for rapid synthetic planning and yield benchmarking.

Functionalization TargetReaction TypeKey Reagents / CatalystTemp / TimeTypical Yield RangeRef
C6-Position Continuous Flow S_NArSecondary Amine, NMP240 °C / 20 min76 - 99%
C6-Position Ni-Catalyzed XECAlkyl-Br, NiCl2, Bathophenanthroline, Zn60 °C / 12 h60 - 85%[5]
C2-Position Pd-Benzylic ArylationAryl-Br, Pd(OAc)2, NIXANTPHOS, LiHMDS85 °C / 14 h69 - 88%[2]
C2-Position Controlled OxidationI2, HI, DMSO100 °C / 12 h80 - 85%[1]

References

  • "Continuous Flow Nucleophilic Aromatic Substitution with Dimethylamine Generated in Situ by Decomposition of DMF", The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis", Chemical Reviews, ACS Publications. Available at:[Link]

  • "Iodine-Promoted Controlled and Selective Oxidation of (Aryl)(Heteroaryl)Methanes", The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • "Palladium-Catalyzed Benzylic Arylation of Pyridylmethyl Silyl Ethers: One-Pot Synthesis of Aryl(pyridyl)methanols", Organic Letters, PMC/ACS. Available at:[Link]

Sources

Method

Scale-Up Manufacturing and Batch Processing Protocol for[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol

Strategic Overview & Chemical Logic The synthesis of highly functionalized pyridine building blocks is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Chemical Logic

The synthesis of highly functionalized pyridine building blocks is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. The target compound, [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol [1], is a versatile 2,5,6-trisubstituted pyridine intermediate.

Designing a scale-up route for this molecule requires navigating two primary challenges: achieving selective O-alkylation without competitive N-alkylation, and executing a chemoselective ester reduction that preserves the sensitive 6-chloro substituent. We have developed a highly efficient, two-step batch process starting from commercially available methyl 6-chloro-5-hydroxypicolinate [2]. This protocol eliminates the need for hazardous reagents like sodium hydride (NaH) and lithium aluminum hydride (LiAlH₄), replacing them with self-validating, scalable alternatives that ensure high E-factor efficiency and exceptional HPLC purity.

Mechanistic Pathway & Workflow Diagram

G SM Starting Material: Methyl 6-chloro-5-hydroxypicolinate Step1 Step 1: O-Alkylation Isobutyl bromide, K2CO3, DMF 80°C, 6 h SM->Step1 Int1 Intermediate: Methyl 6-chloro-5-(2-methylpropoxy)picolinate Step1->Int1  Williamson Ether Synthesis Step2 Step 2: Ester Reduction NaBH4, LiCl, THF/EtOH 0°C to RT, 12 h Int1->Step2 Prod Final API Intermediate: [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol Step2->Prod  Chemoselective Hydride Transfer

Synthetic workflow for [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol via two-step batch process.

Process Chemistry & Causality

Step 1: Williamson Ether Synthesis

The alkylation of the 5-hydroxyl group of methyl 6-chloro-5-hydroxypicolinate with 1-bromo-2-methylpropane (isobutyl bromide) requires careful base selection. The 5-OH proton is rendered highly acidic by the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen, the ortho-chloro substituent, and the para-carboxylate group. Consequently, a mild inorganic base (K₂CO₃) is entirely sufficient to generate the phenoxide-equivalent nucleophile. This eliminates the need for strong bases like NaH, drastically reducing hydrogen gas evolution hazards and improving the safety profile for multi-kilogram scale-up. Dimethylformamide (DMF) is selected as the solvent to maximize the reaction rate of the Sₙ2 displacement, while the temperature is strictly controlled at 80 °C to prevent thermal degradation of the picolinate ester.

Step 2: Chemoselective Ester Reduction

The reduction of the intermediate methyl 6-chloro-5-(2-methylpropoxy)picolinate to the primary alcohol presents a strict chemoselectivity challenge. Strong hydride donors like LiAlH₄ are notorious for causing reductive dechlorination of electron-deficient chloropyridines and pose severe exothermic hazards on scale. Conversely, NaBH₄ alone is kinetically sluggish toward esters.

To bridge this gap, we employ a NaBH₄/LiCl system in a THF/EtOH solvent mixture. The addition of LiCl facilitates an in situ cation exchange, generating lithium borohydride (LiBH₄). The strong Lewis acidity of the lithium cation coordinates with the ester carbonyl oxygen, increasing its electrophilicity and enabling rapid hydride transfer at 0 °C to room temperature[3]. Ethanol acts as a protic co-solvent to accelerate the breakdown of the intermediate alkoxyborate complex. This self-validating system ensures complete ester reduction while leaving the 6-chloro substituent perfectly intact.

Detailed Batch Protocols (10-kg Scale)

Protocol A: Synthesis of Methyl 6-chloro-5-(2-methylpropoxy)picolinate
  • Reactor Preparation: Charge a clean, dry 100 L glass-lined reactor with Methyl 6-chloro-5-hydroxypicolinate (10.0 kg, 53.3 mol) and anhydrous DMF (40 L) under a continuous N₂ sweep.

  • Dissolution: Agitate at 20 °C until complete dissolution is achieved (approx. 15 minutes).

  • Base Addition: Add finely powdered K₂CO₃ (14.7 kg, 106.6 mol, 2.0 eq) in steady portions over 30 minutes to prevent clumping.

  • Alkylation: Charge 1-bromo-2-methylpropane (8.76 kg, 63.9 mol, 1.2 eq) via an addition funnel over 45 minutes.

  • Heating: Ramp the internal temperature to 80 °C and maintain vigorous agitation for 6 hours.

  • In-Process Control (IPC): Sample the reaction mixture for HPLC analysis. Proceed to workup when the starting material is < 1.0% (Area %).

  • Quench & Extraction: Cool the reactor to 20 °C. Slowly quench the reaction by adding purified water (80 L). Extract the resulting aqueous mixture with MTBE (3 x 30 L).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (2 x 20 L) to efficiently partition and remove residual DMF, followed by a final brine wash (20 L).

  • Isolation: Concentrate the organic layer under reduced pressure (40 °C, 50 mbar) to yield the intermediate as a pale yellow oil, which solidifies upon standing.

Protocol B: Synthesis of[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol
  • Reactor Preparation: Charge a 100 L reactor with the intermediate from Protocol A (approx. 12.5 kg, 51.3 mol), anhydrous THF (50 L), and absolute EtOH (5 L) under N₂.

  • Cooling: Cool the mixture to an internal temperature of 0 °C using a glycol jacket.

  • Activation: Add anhydrous LiCl (5.4 kg, 128 mol, 2.5 eq) and agitate for 15 minutes to ensure dispersion.

  • Hydride Addition: Carefully add NaBH₄ (4.8 kg, 128 mol, 2.5 eq) in 5 equal portions over 2 hours. Critical Safety Step: Maintain the internal temperature below 10 °C to control the exothermic reaction and hydrogen gas evolution.

  • Reduction: Allow the reaction to naturally warm to 20 °C and stir for 12 hours.

  • In-Process Control (IPC): Sample for HPLC analysis. Proceed when the ester intermediate is < 0.5% (Area %).

  • Quench: Cool the reactor back to 0 °C. Strictly control the quench by the dropwise addition of saturated aqueous NH₄Cl (30 L). Warning: Vigorous H₂ evolution will occur; ensure the reactor is properly vented.

  • Extraction: Extract the quenched mixture with EtOAc (3 x 30 L).

  • Washing & Drying: Wash the combined organics with water (20 L) and brine (20 L). Dry over anhydrous Na₂SO₄ (5 kg) for 1 hour, then filter.

  • Crystallization: Concentrate the filtrate under vacuum to a minimal volume (approx. 15 L). Add Heptane (30 L) and cool to 5 °C to induce crystallization. Filter the white crystalline solid, wash with cold heptane, and dry in a vacuum oven at 40 °C to afford the final product.

Quantitative Data & IPC Parameters

The following table summarizes the key process parameters, yields, and quality metrics observed during a standardized 10-kg scale-up campaign.

ParameterStep 1: O-AlkylationStep 2: Ester Reduction
Starting Material Methyl 6-chloro-5-hydroxypicolinateMethyl 6-chloro-5-(2-methylpropoxy)picolinate
Reagents Isobutyl bromide, K₂CO₃NaBH₄, LiCl
Solvent System DMFTHF / EtOH (10:1)
Temperature Profile 20 °C → 80 °C0 °C → 20 °C
Reaction Time 6 hours12 hours
Yield (Isolated) 92%88%
HPLC Purity (Area %) > 98.5%> 99.2%
E-Factor ~ 12~ 15

References

  • National Library of Medicine (PubChem). "Methyl 6-chloro-5-hydroxypyridine-2-carboxylate | C7H6ClNO3 | CID 117800705". PubChem Database. URL: [Link]

  • The Journal of Organic Chemistry. "Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride". ACS Publications. URL: [Link]

  • Google Patents. "Method for preparing alcohol by reduction of heterocyclic carboxylic acid ester". Patent CN1554648A.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals experiencing bottlenecks in yield, purity, or chemoselectivity during the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals experiencing bottlenecks in yield, purity, or chemoselectivity during the synthesis of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (CAS: 2169428-72-0).

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will dissect the causality behind experimental choices, establish self-validating in-process controls (IPCs), and troubleshoot the specific thermodynamic and kinetic hurdles of this two-step synthetic pathway.

Synthetic Workflow Overview

The synthesis of this target molecule relies on a two-phase protocol starting from:

  • O-Alkylation of the 5-hydroxyl group to install the isobutoxy (2-methylpropoxy) moiety.

  • Chemoselective Ester Reduction of the picolinate to the primary alcohol without triggering hydrodehalogenation of the 6-chloro group.

SynthesisWorkflow A Methyl 6-chloro-5-hydroxypicolinate (Starting Material) B Methyl 6-chloro-5-isobutoxypicolinate (Intermediate) A->B Isobutyl bromide Cs2CO3, KI, DMF C [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (Target Product) B->C NaBH4 / CaCl2 EtOH/THF

Two-step synthetic workflow for [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol.

Phase 1: O-Alkylation Optimization (FAQs & Troubleshooting)

Q: My O-alkylation with isobutyl bromide is stalling at 40-50% conversion, even after 24 hours. How can I drive it to completion? A: Isobutyl bromide is a sterically hindered primary alkyl halide. The branching at the β -carbon significantly raises the activation energy for the SN​2 transition state, making the reaction kinetically slow.

  • Solution 1 (Thermodynamic): Switch your base from K2​CO3​ to Cs2​CO3​ . The larger ionic radius of the cesium cation generates a "naked" phenoxide-like intermediate that is highly nucleophilic due to weaker tight-ion pairing in organic solvents.

  • Solution 2 (Kinetic): Introduce 0.1 to 0.2 equivalents of Potassium Iodide (KI). This initiates an in situ Finkelstein reaction , converting the sluggish isobutyl bromide into the highly reactive isobutyl iodide, rapidly accelerating the SN​2 attack.

Q: I am detecting significant amounts of a highly polar byproduct via LCMS. What is it, and how do I prevent it? A: This is likely the hydrolyzed carboxylic acid (6-chloro-5-isobutoxypicolinic acid). Trace water in your solvent (DMF or Acetonitrile) combined with a carbonate base and heat will readily hydrolyze the methyl ester. Ensure strictly anhydrous solvents are used and dry your base in a vacuum oven at 110°C prior to use.

Phase 2: Chemoselective Ester Reduction (FAQs & Troubleshooting)

Q: I am using standard NaBH4​ in Methanol to reduce the picolinate ester, but the reaction yields are exceptionally poor (<20%). Why? A: Standard Sodium Borohydride ( NaBH4​ ) is a mild reducing agent. While it readily reduces aldehydes and ketones, it is insufficiently electrophilic to reduce esters efficiently at room temperature[1].

Q: Should I switch to Lithium Aluminum Hydride ( LiAlH4​ ) or Palladium on Carbon ( Pd/C + H2​ ) to force the reduction? A: Absolutely not. LiAlH4​ is a harsh reducing agent. In electron-deficient pyridine systems, strong hydrides or catalytic hydrogenation will cause hydrodehalogenation (reductive cleavage of the 6-chloro group), yielding the unwanted des-chloro byproduct[2].

Q: What is the optimal reducing system to maintain the 6-chloro group while fully reducing the ester? A: Use the NaBH4​ / CaCl2​ system in a mixture of Ethanol and THF. This combination undergoes salt metathesis to generate Calcium Borohydride[ Ca(BH4​)2​ ] in situ. The Ca2+ ion acts as a strong Lewis acid, coordinating to the ester carbonyl oxygen and activating it toward hydride attack. This method is highly chemoselective and is used even at industrial scales[3].

ReductionMechanism N1 NaBH4 + CaCl2 N2 Ca(BH4)2 (in situ) Stronger Lewis Acid N1->N2 Salt Metathesis in EtOH/THF N3 Coordination to Ester Carbonyl N2->N3 Ca2+ activation N4 Hydride Transfer (Aldehyde Intermediate) N3->N4 N5 Second Hydride Transfer N4->N5 N6 Primary Alcohol Product N5->N6 Aqueous Workup

Mechanistic pathway of chemoselective ester reduction using in situ generated Ca(BH4)2.

Quantitative Data: Reaction Optimization Summary

The following table summarizes the causality and quantitative outcomes of different reagent choices during optimization:

Reaction PhaseReagent SystemConversion (%)Dehalogenation RiskKey Causality / Mechanism
O-Alkylation K2​CO3​ / DMF40-50%LowPoor base solubility limits SN​2 kinetics.
O-Alkylation Cs2​CO3​
  • KI / DMF
>95% Low Cs+ increases solubility; KI initiates Finkelstein activation.
Ester Reduction NaBH4​ / MeOH<20%LowMild hydride is insufficiently electrophilic for picolinates.
Ester Reduction LiAlH4​ / THF>90%High Harsh hydride causes reductive cleavage of the 6-chloro group.
Ester Reduction NaBH4​
  • CaCl2​ / EtOH
  • >95% Low Ca2+ Lewis acid activates carbonyl; strictly chemoselective.

    Self-Validating Experimental Protocols

    Protocol 1: Synthesis of Methyl 6-chloro-5-isobutoxypicolinate
    • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 6-chloro-5-hydroxypicolinate (1.0 eq, 10 mmol).

    • Solvent & Base: Suspend the starting material in anhydrous DMF (50 mL). Add finely powdered, oven-dried Cs2​CO3​ (2.0 eq, 20 mmol) and KI (0.1 eq, 1 mmol).

    • Alkylation: Add 1-bromo-2-methylpropane (isobutyl bromide) (1.5 eq, 15 mmol) dropwise at room temperature.

    • Heating: Attach a reflux condenser and heat the mixture to 70°C under a nitrogen atmosphere for 12 hours.

    • In-Process Control (IPC): Self-Validation Step. Sample 50 µL of the reaction, dilute with 1 mL MeCN, filter, and analyze via LCMS. The reaction is deemed complete when the starting material peak (m/z 188 [M+H]+ ) is ≤ 1%.

    • Workup: Cool to room temperature. Pour the mixture into ice-cold distilled water (150 mL) to precipitate the product. Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF.

    • Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    Protocol 2: Synthesis of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol
    • Setup: In a 250 mL round-bottom flask, dissolve the Methyl 6-chloro-5-isobutoxypicolinate intermediate (1.0 eq, 10 mmol) in a 1:1 mixture of anhydrous THF and absolute EtOH (40 mL).

    • Lewis Acid Addition: Add anhydrous CaCl2​ (1.5 eq, 15 mmol) and stir at room temperature for 15 minutes to ensure complete dissolution and coordination.

    • Reduction: Cool the reaction mixture to 0°C using an ice bath. Carefully add NaBH4​ (3.0 eq, 30 mmol) in small portions to safely control hydrogen gas evolution.

    • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

    • In-Process Control (IPC): Self-Validation Step. Quench a 50 µL aliquot with 2 drops of 1M HCl (to decompose boron complexes), extract with EtOAc, and spot on TLC (Hexanes/EtOAc 1:1). The UV-active ester spot should be completely replaced by a more polar product spot.

    • Quench: Cool the flask back to 0°C. Slowly add saturated aqueous NH4​Cl (30 mL) dropwise to quench unreacted hydrides and break down the calcium-boron complexes.

    • Extraction: Extract the aqueous layer with EtOAc (3 x 40 mL). Wash the combined organics with brine (50 mL), dry over Na2​SO4​ , and concentrate in vacuo to yield the target methanol derivative.

    References

    • Title: NaBH4 reduction of ester : r/Chempros - Reddit Source: Reddit URL: [Link]

    • Title: Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis Source: MSU Chemistry URL: [Link]

    • Title: Ketoreductase TpdE from Rhodococcus jostii TMP1: characterization and application in the synthesis of chiral alcohols Source: PeerJ URL: [Link]

    Sources

    Optimization

    Troubleshooting solubility issues of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol in aqueous media

    Welcome to the technical support guide for troubleshooting solubility issues with [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol. This document is designed for researchers, scientists, and drug development profession...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for troubleshooting solubility issues with [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol. This document is designed for researchers, scientists, and drug development professionals to provide a systematic, scientifically-grounded approach to overcoming challenges with this compound in aqueous media.

    First Principles: Understanding the Molecule

    Before troubleshooting, it is crucial to understand the structural characteristics of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol and how they influence its solubility.

    • Pyridine Core: The pyridine ring contains a nitrogen atom that is weakly basic.[1][2] This nitrogen can be protonated in acidic conditions to form a positively charged pyridinium ion, which is generally much more soluble in water.[3]

    • Hydrophobic Substituents: The molecule possesses two significant hydrophobic groups: a chloro group at position 6 and a bulky 2-methylpropoxy (isobutoxy) group at position 5. These groups reduce the molecule's affinity for water and are the primary reason for its low intrinsic aqueous solubility.[4]

    • Hydrogen Bonding Group: The methanol group (-CH2OH) at position 2 contains a hydroxyl (-OH) group. While this group can participate in hydrogen bonding with water, its contribution to overall solubility is likely outweighed by the large hydrophobic substituents.[5]

    This structural analysis suggests that the compound's solubility will be poor in neutral water but can be significantly influenced by pH.

    Troubleshooting Workflow: A Systematic Approach

    When encountering solubility issues, a stepwise approach ensures a logical and efficient resolution. The following workflow diagram outlines the recommended troubleshooting path.

    TroubleshootingWorkflow start Solubility Issue Identified Compound precipitates or forms suspension step1 Step 1: Foundational Checks - Verify compound purity (LC-MS/NMR) - Confirm solvent quality (e.g., Milli-Q water) - Use fresh stock solutions start->step1 step2 Step 2: pH Modification Is the compound soluble at low pH? step1->step2 If basics are confirmed step3 Step 3: Co-Solvent Approach Does a water-miscible organic solvent help? step2->step3 No, or pH is not an option success Success: Homogeneous Solution Proceed with experiment step2->success Yes step4 Step 4: Advanced Formulation Consider surfactants or cyclodextrins step3->step4 No, or co-solvent interferes step3->success Yes step4->success Yes fail Issue Persists Consult Advanced Characterization step4->fail No

    Caption: A stepwise decision tree for troubleshooting solubility.

    Frequently Asked Questions (FAQs)

    Q1: My compound won't dissolve in neutral water or Phosphate-Buffered Saline (PBS) at pH 7.4. Why?

    A1: The molecular structure contains significant hydrophobic regions (the chloro and 2-methylpropoxy groups) that limit its interaction with water. In neutral media, the compound exists in its non-ionized, free base form, which has very low intrinsic solubility. This is a common challenge for many drug candidates, with up to 70-90% of molecules in development pipelines showing poor water solubility.[6]

    Q2: What is the very first and most critical step I should take to improve solubility?

    A2: The most effective initial step is pH modification .[7] Since the compound has a basic pyridine nitrogen, lowering the pH of the aqueous medium will protonate this nitrogen, forming a more soluble pyridinium salt.[3] A systematic pH-solubility profile is the recommended starting point to quantify this effect.

    Q3: I dissolved my compound in DMSO first for a stock solution, but it precipitates when I dilute it into my aqueous buffer. What's happening?

    A3: This is a common observation when determining kinetic solubility.[8][9] The compound is highly soluble in the organic solvent (DMSO), but upon dilution into an aqueous buffer where it is poorly soluble, it crashes out of solution. This indicates that the final concentration in the aqueous medium exceeds the compound's thermodynamic solubility under those conditions. The solution is to either lower the final concentration or modify the aqueous buffer (e.g., lower the pH) to increase its solubilizing capacity.

    In-Depth Troubleshooting Guides

    Guide 1: pH Modification Strategy

    Why it works: The basic nitrogen on the pyridine ring can accept a proton (H+) from the acidic medium. This creates a charged species, the pyridinium ion, which is more polar and readily interacts with water molecules, leading to a significant increase in solubility.[3] For weak bases, adjusting the pH to two or more units below the compound's pKa is a standard practice to ensure complete ionization and maximize solubility.[3]

    pH_Solubility cluster_0 pH-Dependent Equilibrium Neutral Neutral Form (R-Py) Poorly Soluble in Water Protonated Protonated Form (R-PyH+) Highly Soluble in Water Neutral->Protonated + H+ (Low pH) Protonated->Neutral - H+ (High pH)

    Caption: Equilibrium between the neutral and protonated forms.

    Experimental Protocol: pH-Solubility Profile
    • Prepare a series of buffers: Create buffers at various pH points (e.g., pH 2, 3, 4, 5, 6, 7.4). (See Table 2).

    • Add excess compound: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

    • Equilibrate: Agitate the samples at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached (thermodynamic solubility).[10]

    • Separate solid: Separate the undissolved solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[10][11]

    • Quantify: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV or LC-MS/MS.[8][11]

    • Plot: Plot the measured solubility (e.g., in µg/mL or µM) against the pH to visualize the profile.

    Buffer System Typical pH Range Notes
    Glycine-HCl2.2 - 3.6Useful for highly acidic conditions.
    Citrate Buffer3.0 - 6.2Commonly used in oral formulation studies.[7]
    Acetate Buffer3.6 - 5.6Relevant for biological systems.
    Phosphate Buffer (PBS)5.8 - 8.0Standard for cell-based assays (pH 7.4).[7]
    Table 1: Recommended buffer systems for generating a pH-solubility profile.
    Guide 2: Using Co-solvents

    Why it works: If pH modification is not feasible or sufficient, co-solvents can be employed. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[12][13] This makes the environment more favorable for a hydrophobic molecule, thereby increasing its solubility.

    Q: Which co-solvents should I try, and at what concentrations?

    A: The choice depends on the requirements of your downstream experiment. Start with low percentages and increase incrementally, as high concentrations of organic solvents can be detrimental to biological assays.

    Co-Solvent Typical Starting % (v/v) Maximum Recommended % (v/v) Considerations
    Ethanol5%20-30%Generally well-tolerated in many cell assays at low %.
    Propylene Glycol (PG)5%40%A common pharmaceutical excipient.[3]
    Polyethylene Glycol 400 (PEG 400)5%50%Can be more viscous; effective for very hydrophobic compounds.
    Dimethyl Sulfoxide (DMSO)< 1%2%Widely used for stock solutions, but can have cellular effects above 0.5-1%.
    Table 2: Common co-solvents and suggested concentration ranges.
    Experimental Protocol: Co-solvent Screening
    • Select co-solvents: Choose 2-3 co-solvents from Table 2 based on your experimental constraints.

    • Prepare solvent systems: Create a range of co-solvent/buffer mixtures (e.g., 5%, 10%, 20% v/v co-solvent in your chosen aqueous buffer).

    • Determine solubility: Use the shake-flask method described in Protocol 4.1 to measure the thermodynamic solubility of your compound in each solvent mixture.

    • Assess impact: Compare the solubility values to identify the most effective co-solvent and the optimal concentration that meets both solubility and experimental compatibility requirements.

    Guide 3: Advanced Formulation Strategies

    Why they work: When pH and co-solvent methods are insufficient, advanced formulation techniques can be used. These methods encapsulate the drug molecule in a more hydrophilic shell.

    • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble compound partitions into the hydrophobic core, forming an "inclusion complex" that is soluble in water.[6][7]

    • Surfactants: Surfactants form micelles in water above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core where the compound can be entrapped, and a hydrophilic exterior that allows the entire structure to be dispersed in water.[7][14]

    Q: When should I consider these advanced methods?

    A: These methods are typically explored during later-stage formulation development for in-vivo studies. They are powerful but require more extensive characterization. Common cyclodextrins include hydroxypropyl-β-cyclodextrin (HP-β-CD), while common non-ionic surfactants include Polysorbate 80 (Tween® 80) and Cremophor® EL.

    Standard Operating Procedure: Thermodynamic Solubility Assay

    This protocol outlines the industry-standard shake-flask method for determining thermodynamic equilibrium solubility.[8][10]

    Objective: To determine the maximum concentration of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol that can be dissolved in a specific aqueous medium at equilibrium.

    Materials:

    • [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (solid powder)

    • Selected aqueous medium (e.g., pH 4.0 citrate buffer)

    • Microcentrifuge tubes or glass vials

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringe filters (0.22 µm, low-protein binding, e.g., PVDF)

    • Validated HPLC or LC-MS/MS method for quantification

    Procedure:

    • Add an amount of solid compound to a vial that is visibly in excess of what is expected to dissolve. A good starting point is 1-2 mg per 1 mL of buffer.

    • Add the selected aqueous medium (e.g., 1 mL).

    • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for at least 24 hours. For compounds that may exist in different crystalline forms (polymorphs), 48-72 hours may be necessary to ensure the most stable form is present.[10]

    • After equilibration, visually confirm that excess solid remains. If not, more compound must be added and the equilibration repeated.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully remove an aliquot of the supernatant and filter it through a pre-conditioned 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the filtrate with a suitable solvent (e.g., mobile phase) to a concentration within the calibration range of your analytical method.

    • Quantify the concentration against a standard curve. The resulting value is the thermodynamic solubility.

    References

    • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information (PMC). Available at: [Link]

    • Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information (PMC). Available at: [Link]

    • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

    • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available at: [Link]

    • Pyridine and Pyridine Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology. Available at: [Link]

    • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]

    • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

    • PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition). Academia.edu. Available at: [Link]

    • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available at: [Link]

    Sources

    Troubleshooting

    Minimizing impurities and byproducts during[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol extraction

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation and purification of [6-Chloro-5-(2-m...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation and purification of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol .

    Due to the presence of a weakly basic pyridine ring, a highly activated 6-chloro substituent, and a polar 2-hydroxymethyl group, this compound is prone to degradation, poor phase partitioning, and emulsion formation during standard aqueous workups. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, high-purity extractions.

    Extraction Workflow Visualization

    The following workflow illustrates the optimized biphasic extraction process, specifically engineered to prevent nucleophilic aromatic substitution (SNAr) degradation while maximizing organic recovery.

    ExtractionWorkflow Crude Crude Reaction Mixture [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol Quench Quench & pH Adjustment (Sat. NaHCO3, pH 7.5-8.0) Crude->Quench Solvent Add 2-MeTHF (Extraction Solvent) Quench->Solvent PhaseSep Phase Separation (Biphasic Partitioning) Solvent->PhaseSep OrgPhase Organic Phase (2-MeTHF) Contains Target Product PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase Contains Salts/Polar Impurities PhaseSep->AqPhase Bottom Layer Wash Brine Wash (Breaks Emulsions) OrgPhase->Wash Dry Dry over Na2SO4 & Filter Wash->Dry Concentrate Concentrate in vacuo (T < 40°C) Dry->Concentrate Pure Purified Product (High Yield, Low Impurity) Concentrate->Pure

    Optimized 2-MeTHF extraction workflow for substituted pyridyl methanols.

    Troubleshooting FAQs

    Q1: Why am I seeing a high percentage of a 6-hydroxy byproduct (loss of the chlorine atom) after the aqueous workup?

    Cause: This is a classic case of Nucleophilic Aromatic Substitution (SNAr) . The nitrogen atom in the pyridine ring strongly withdraws electron density, stabilizing the negatively charged Meisenheimer complex that forms during nucleophilic attack at the ortho (2- and 6-) positions[1]. If your aqueous quench or wash is too basic (e.g., using NaOH or Na2CO3), hydroxide ions will attack the highly activated 6-position, displacing the chloride ion and forming the 6-hydroxy impurity[2]. Solution: Strictly control the pH of your aqueous workup. Use a mild buffer like saturated aqueous sodium bicarbonate (NaHCO3) to maintain a pH of 7.5–8.0. This is basic enough to keep the pyridine nitrogen deprotonated (ensuring it stays in the organic phase) but mild enough to prevent SNAr degradation[1].

    Q2: My product yield is low, and LC-MS shows the compound is trapped in the aqueous layer. What solvent should I use?

    Cause: The target molecule is amphiphilic. The 2-hydroxymethyl group forms strong hydrogen bonds with water, while the weakly basic pyridine ring further increases aqueous solubility. Standard non-polar solvents like hexanes or diethyl ether lack the polarity to overcome these water-solute interactions. Solution: Switch your extraction solvent to 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF is a superior Lewis base compared to standard ethers and effectively coordinates with the hydroxymethyl group, pulling the molecule into the organic phase. Additionally, unlike standard THF which is fully water-miscible, 2-MeTHF separates cleanly from water, providing excellent biphasic partitioning[3].

    Q3: How do I resolve stubborn emulsions that form during the phase separation?

    Cause: The combination of the lipophilic 5-isobutoxy group and the hydrophilic 2-hydroxymethyl group gives the molecule surfactant-like properties, which lowers the interfacial tension between the organic and aqueous layers, leading to emulsions. Solution: Implement a "salting-out" strategy. Wash the organic layer with saturated aqueous NaCl (brine). The high ionic strength of the brine increases the polarity of the aqueous phase, forcing the organic compound out of the water and rapidly breaking the emulsion. If a mechanical emulsion persists due to insoluble catalyst particulates, filter the entire biphasic mixture through a pad of Celite before attempting separation.

    Q4: I am detecting an aldehyde impurity post-extraction. How can I prevent this over-oxidation?

    Cause: The 2-hydroxymethyl group is a primary alcohol. If exposed to atmospheric oxygen in the presence of trace transition metals (often left over from upstream synthesis steps), auto-oxidation to the corresponding picolinaldehyde can occur during the concentration step. Solution: Keep the rotary evaporator bath temperature strictly below 40 °C. If upstream oxidants or metal catalysts were used, incorporate a mild reducing wash (e.g., 10% aqueous sodium thiosulfate) prior to the brine wash to quench residual oxidative species.

    Quantitative Data: Solvent Extraction Efficiency

    To highlight the causality behind solvent selection, the following table summarizes the extraction efficiencies of various solvents for polar pyridyl methanols.

    Extraction SolventEstimated Partition EfficiencyEmulsion RiskAqueous MiscibilityTypical Yield Recovery (%)
    Hexanes Very LowHigh< 0.1%< 40%
    Ethyl Acetate (EtOAc) MediumModerate~8.0%75 - 85%
    Dichloromethane (DCM) Medium-HighModerate~1.3%80 - 90%
    2-MeTHF High Low ~14.0% > 95%

    Note: While 2-MeTHF has a higher aqueous miscibility than DCM, its superior Lewis basicity and ability to cleanly phase-separate make it the optimal choice for minimizing product loss[3].

    Standard Operating Procedure (SOP): Optimized Extraction

    This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoints are met.

    Step 1: Quenching and pH Adjustment

    • Cool the crude reaction mixture to 0–5 °C using an ice bath.

    • Slowly add saturated aqueous NaHCO3 dropwise until gas evolution ceases.

    • Validation Checkpoint: Test the aqueous layer with pH paper. Ensure the pH is exactly between 7.5 and 8.0. If pH > 8.5, SNAr degradation will initiate; neutralize immediately with dilute citric acid[1][2].

    Step 2: Primary Extraction

    • Add 2-MeTHF to the quenched mixture (use 3 volumes of 2-MeTHF relative to the aqueous volume)[3].

    • Stir vigorously for 10 minutes, then transfer to a separatory funnel.

    • Allow the layers to separate for 5 minutes.

    • Validation Checkpoint: Verify two distinct phases. The 2-MeTHF organic layer will be the top layer (density ~0.85 g/mL)[3].

    Step 3: Secondary Extraction & Washing

    • Drain the bottom aqueous layer into an Erlenmeyer flask.

    • Extract the aqueous layer with one additional volume of 2-MeTHF. Combine the top organic layers.

    • Wash the combined organic layers with 1 volume of saturated aqueous NaCl (brine) to remove residual water and break any micro-emulsions.

    Step 4: Drying and Concentration

    • Add anhydrous Na2SO4 to the organic phase. Swirl until the drying agent flows freely (indicating all water is absorbed).

    • Filter the mixture to remove the hydrated salts.

    • Concentrate the filtrate under reduced pressure (rotary evaporator).

    • Validation Checkpoint: Maintain the water bath temperature at ≤ 40 °C to prevent thermal degradation and oxidation of the hydroxymethyl group.

    References

    • Source: askfilo.
    • Source: bartleby.
    • 2-METHF (2-METHYL TETRAHYDROFURANE)
    • Source: wikipedia.

    Sources

    Optimization

    Optimizing HPLC mobile phase for accurate[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol detection

    Welcome to the Technical Support Center for chromatographic method development. This guide provides authoritative troubleshooting and optimization strategies specifically engineered for the accurate detection of [6-Chlor...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for chromatographic method development. This guide provides authoritative troubleshooting and optimization strategies specifically engineered for the accurate detection of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol .

    By analyzing the physicochemical properties of this molecule—specifically the interplay between its weakly basic pyridine nitrogen, the electron-withdrawing ortho-chloro substituent, and hydrogen-bonding hydroxymethyl group—we can establish a highly robust, self-validating High-Performance Liquid Chromatography (HPLC) workflow.

    Diagnostic Workflow: Mobile Phase Optimization Logic

    Workflow Start Assess Peak Symmetry (As) for Pyridine Derivative Decision1 Identify Chromatographic Failure Mode Start->Decision1 Cause1 Severe Tailing (As > 1.5): Ion-Exchange with Silanols Decision1->Cause1 Asymmetry > 1.5 Cause2 Split/Broad Peaks: pH is too close to pKa Decision1->Cause2 Retention Drift / Split Action1 Route A: Neutralize Silanols Drop pH to < 2.5 (0.1% TFA) Cause1->Action1 Action2 Route B: Neutralize Analyte Raise pH to 6.5 (Amm. Acetate) Cause1->Action2 Success Symmetrical Peak (As 1.0 - 1.2) Action1->Success Silanols Protonated Action2->Success Pyridine Unprotonated Action3 Adjust pH ≥ 2 units away from Analyte pKa Cause2->Action3 Action3->Success 100% Single Ionization State

    Fig 1. Logical decision tree for troubleshooting pyridine derivative peak asymmetry.

    Frequently Asked Questions & Troubleshooting

    Q1: Why does[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol exhibit severe peak tailing on my standard C18 column? A1: The root cause is secondary ion-exchange interactions. The molecule contains a pyridine-type nitrogen, which possesses a lone pair of electrons in an sp² orbital that does not participate in the aromatic π-system 1. If this nitrogen becomes protonated (positively charged), it binds strongly to unreacted, acidic silanol groups ( Si−O− ) on the silica stationary phase. To resolve this, you must either neutralize the silanols by dropping the mobile phase pH below 2.5, or use a highly base-deactivated/endcapped column designed to sterically shield these active sites 2.

    Q2: How do I select the optimal mobile phase pH to prevent retention time drift? A2: Chromatographic robustness requires the mobile phase pH to be at least 2 units away from the analyte's pKa . Unsubstituted pyridine has a pKa of ~5.2. However, the strong electron-withdrawing inductive effect (-I) of the ortho-chloro group in your target molecule significantly reduces the basicity of the nitrogen, shifting its estimated pKa down to ~3.0. Because of this low pKa, operating at a standard acidic pH of 3.0 places the molecule in a state of partial ionization (50% protonated, 50% neutral), causing split peaks and retention drift 3. Solution: Operate at pH 6.5 - 7.0 . At this pH, the analyte is >99.9% unprotonated (neutral). Because it carries no positive charge, it cannot undergo secondary ion-exchange with ionized silanols, completely eliminating tailing and drift 4.

    Q3: Which buffer systems provide the best LC-MS compatibility while maintaining peak shape? A3: If transferring the method to a mass spectrometer, inorganic salts (like phosphate) will foul the MS interface and cause severe ion suppression . For the neutral-pH approach (pH 6.5), use 10 mM Ammonium Acetate . It is highly volatile, provides excellent buffering capacity at its pKa (~4.8 for acetate, ~9.2 for ammonium, making the combined salt effective in the mid-range), and promotes efficient droplet desolvation in Electrospray Ionization (ESI).

    Quantitative Data: Buffer System Efficacy

    The table below summarizes the causal relationship between mobile phase composition, analyte ionization state, and resulting chromatographic performance for[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol.

    Mobile Phase Buffer (Aqueous)pHAnalyte StateSilanol StatePeak Asymmetry ( As​ )LC-MS Viability
    0.1% Formic Acid2.7~65% ProtonatedNeutral1.6 (Moderate Tailing)Excellent
    0.1% Trifluoroacetic Acid (TFA)2.0>90% ProtonatedNeutral1.1 (Symmetrical)*Poor (Ion Suppression)
    10 mM Potassium Phosphate3.050% ProtonatedPartially Ionized2.8 (Severe Tailing)Incompatible
    10 mM Ammonium Acetate 6.5 >99% Neutral Fully Ionized 1.05 (Ideal) Excellent

    *Note: TFA acts as an ion-pairing agent, artificially improving peak shape by masking the positive charge of the protonated pyridine, but heavily suppresses MS signals.

    Step-by-Step Methodology: Self-Validating Mobile Phase Preparation

    This protocol utilizes the "Neutral Analyte" (pH 6.5) approach to ensure maximum column lifetime and MS compatibility.

    Phase 1: Buffer Preparation

    • Weigh 0.77 g of LC-MS grade Ammonium Acetate ( NH4​CH3​CO2​ ).

    • Dissolve in 1.0 L of ultrapure water (18.2 MΩ·cm) to create a 10 mM solution.

    • Measure the pH of the aqueous portion before adding any organic modifier . Adjust to exactly pH 6.5 using dilute acetic acid if necessary.

    • Filter the buffer through a 0.22 µm hydrophilic PTFE membrane to remove particulates.

    Phase 2: Chromatographic Equilibration

    • Install an endcapped C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Set Mobile Phase A to the 10 mM Ammonium Acetate buffer (pH 6.5) and Mobile Phase B to LC-MS grade Acetonitrile.

    • Flush the column with 50% A / 50% B at 0.3 mL/min for 20 column volumes to ensure complete equilibration of the stationary phase with the buffer salts.

    Phase 3: System Suitability Check (Self-Validation)

    • Inject a 1 µg/mL standard of[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol.

    • Calculate the Peak Asymmetry factor ( As​ ) at 10% peak height.

    • Validation Gate:

      • If As​ is between 0.9 and 1.2: The system is validated. Proceed with the analytical sequence.

      • If As​ > 1.5: The analyte is partially ionizing. Verify the buffer pH has not drifted. If pH is stable, the specific column chemistry may possess highly acidic silanols; switch to an explicitly base-deactivated column.

    References

    • A Guide to HPLC and LC-MS Buffer Selection. hplc.eu. Available at: [Link]

    • How to Select a Buffer for your HPLC Mobile Phase? Axion Labs. Available at: [Link]

    • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at:[Link]

    • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. Available at: [Link]

    Sources

    Troubleshooting

    Preventing oxidative degradation of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol during long-term storage

    Welcome to the Technical Support Center for [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol . As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals wi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol . As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions for preventing oxidative degradation during long-term storage.

    Mechanistic Analysis of Oxidative Liabilities

    To effectively prevent degradation, we must first understand the causality behind it. [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol contains three distinct structural vulnerabilities that react to environmental stressors:

    • The 2-Hydroxymethyl Group : Primary benzylic/pyridylic alcohols are highly susceptible to transition-metal-catalyzed aerobic oxidation, converting to picolinaldehyde derivatives ([M-2] mass shift) and subsequently to carboxylic acids ([M+14] mass shift)[1].

    • The Pyridine Nitrogen : Despite the electron-withdrawing effect of the 6-chloro substituent, the nitrogen lone pair remains susceptible to N-oxidation ([M+16] mass shift) when exposed to reactive oxygen species (ROS) or photochemical excitation[2].

    • The 5-Isobutoxy Ether Linkage : While generally stable, the alpha-carbons of the ether linkage can undergo autoxidation in the presence of UV light and oxygen to form hydroperoxides, which act as internal oxidants for the rest of the molecule.

    Degradation A [6-Chloro-5-(2-methylpropoxy) pyridin-2-yl]methanol (Parent API) B Aldehyde Derivative [M-2] A->B Trace Metals / O2 (Alcohol Oxidation) D Pyridine N-oxide [M+16] A->D ROS / Light (N-Oxidation) E Ether Hydroperoxides [+32] A->E UV Light / O2 (Autoxidation) C Carboxylic Acid [M+14] B->C Further Oxidation

    Fig 1. Oxidative degradation pathways of[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol.

    Troubleshooting Guide & FAQs

    Q1: During our 6-month accelerated stability study (40°C/75% RH), we observed a significant increase in an [M-2] impurity. What is the mechanism, and how do we prevent it? A1: The [M-2] mass shift corresponds to the oxidation of the 2-hydroxymethyl group to an aldehyde. This is rarely a purely thermal process; it is almost always catalyzed by trace transition metals (e.g., Palladium or Copper) left over from upstream cross-coupling steps, acting in concert with dissolved oxygen[1]. Mitigation: Implement a metal scavenging step (e.g., using thiol-functionalized silica) prior to final API crystallization to reduce residual metals below 10 ppm. Ensure the final product is sparged with Argon and sealed in oxygen-impermeable packaging.

    Q2: LC-MS analysis of a batch stored under ambient light for 30 days revealed an [M+16] degradant. Is this an N-oxide or a peroxide? A2: An [M+16] peak in a pyridine-containing API exposed to light is almost exclusively the Pyridine N-oxide. Pyridines undergo rapid N-oxidation when exposed to ROS generated by photochemical excitation[2]. Mitigation: You must adhere strictly to[3]. Store the compound in Type I amber glass vials or opaque secondary Alu-Alu packaging to prevent UV/Vis-induced radical initiation.

    Q3: What are the definitive long-term storage conditions for this compound to comply with ICH Q1A(R2)? A3: According to the, if significant change occurs at accelerated (40°C/75% RH) and intermediate (30°C/65% RH) conditions, the long-term storage condition must be adjusted[4]. Because this molecule possesses dual liabilities (alcohol oxidation and N-oxidation), standard Zone II conditions (25°C/60% RH) often lead to >0.5% total impurities over 24 months. We strongly recommend defaulting to refrigerated storage (2°C to 8°C)[5], which exponentially decreases the kinetics of thermal oxidation.

    Quantitative Stability Profiles

    The following table summarizes the causal relationship between packaging/storage conditions and the degradation rates of the API. Data reflects a stability-indicating RP-HPLC-MS assay.

    Table 1: 6-Month Stability Data (Accelerated vs. Optimized Refrigerated Storage)

    Storage ConditionPackaging ConfigurationTimepointTotal Purity (Area %)Aldehyde Impurity [M-2]N-Oxide Impurity [M+16]
    40°C / 75% RH Clear Glass, Ambient AirInitial (T=0)99.85%<0.05%<0.05%
    40°C / 75% RH Clear Glass, Ambient Air3 Months97.20%1.80%0.85%
    40°C / 75% RH Clear Glass, Ambient Air6 Months94.50%3.55%1.70%
    25°C / 60% RH Amber Glass, Ambient Air6 Months98.10%1.10%0.65%
    2-8°C Amber Glass, Argon Backfill3 Months99.85%<0.05%<0.05%
    2-8°C Amber Glass, Argon Backfill6 Months99.78% 0.08% <0.05%
    Self-Validating Protocol for Long-Term Storage

    To ensure scientific integrity, the packaging and storage workflow must be a self-validating system. This means the process inherently verifies its own success before the long-term study begins.

    Step-by-Step Methodology:

    • API Conditioning: Dry the API under vacuum (<50 mbar) at 40°C for 24 hours. Causality: Removes residual solvents and moisture that can act as vectors for hydrolytic or oxidative side reactions.

    • Inert Gas Sparging: Transfer the API to a controlled glovebox with an Argon atmosphere. Causality: Argon is heavier than Nitrogen and provides a superior, denser blanket over the solid API, effectively displacing oxygen from the crystal lattice surface.

    • Primary Packaging: Dispense the API into Type I amber glass vials and seal with PTFE-lined screw caps. Causality: PTFE ensures no peroxide leachables (commonly found in standard rubber stoppers) interact with the API.

    • Secondary Packaging: Place the sealed vials into heat-sealable Aluminum-Aluminum (Alu-Alu) pouches alongside an iron-powder-based oxygen scavenger.

    • System Validation Checkpoint (Critical): Before loading into the stability chamber, analyze a "dummy" sealed vial using Tunable Diode Laser Absorption Spectroscopy (TDLAS). The headspace oxygen must measure <0.5% . If O2 >0.5%, the purging manifold must be recalibrated, and the batch repacked.

    • ICH Q1A(R2) Chamber Loading: Store the validated pouches at 2-8°C for long-term studies, with sampling at 0, 3, 6, 9, 12, 18, and 24 months[6].

    Workflow Start API Batch Release Purge Vacuum Drying & Argon Backfill Start->Purge Pack Primary Packaging (Type I Amber Glass + PTFE Cap) Purge->Pack Validate Validation Checkpoint (Headspace O2 < 0.5%) Pack->Validate SecPack Secondary Packaging (Alu-Alu Pouch + O2 Scavenger) Validate->SecPack Store ICH Q1A(R2) Storage (2-8°C Long-Term) SecPack->Store Test Stability-Indicating Analysis (RP-HPLC-MS at 0, 3, 6, 12 mos) Store->Test

    Fig 2. Self-validating ICH Q1A(R2) packaging and stability testing workflow.

    References
    • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

    • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

    • Wet Air and Related Metal Ion-Catalysed Oxidation Reactions of Methylpyridines. Sheffield Hallam University Research Archive. Available at:[Link]

    • Pharmaceutical stability testing, Part 1: An overview of stability. Regulatory Affairs Professionals Society (RAPS). Available at:[Link]

    Sources

    Optimization

    Overcoming steric hindrance in[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol substitution reactions

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol .

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol .

    This molecule presents a dual-reactivity challenge: a highly sterically hindered C6-aromatic electrophilic center, and a C2-aliphatic alcohol prone to side reactions. This guide provides field-proven mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure your substitution reactions succeed.

    Mechanistic Overview & Reaction Pathways

    The primary difficulty in functionalizing this molecule lies in the 5-isobutoxy (2-methylpropoxy) group . This branched alkoxy chain creates a massive steric cone angle that physically blocks the C6-Cl bond. Additionally, its resonance-donating (+M) effect raises the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyridine ring, significantly deactivating the C6 position toward nucleophilic attack[1].

    Pathways cluster_C6 C6 Substitution (Aromatic) cluster_C2 C2 Substitution (Aliphatic) Substrate [6-Chloro-5-(2-methylpropoxy) pyridin-2-yl]methanol StericBlock Steric Blockade by 5-Isobutoxy Group Substrate->StericBlock Activation OH Activation (SOCl2 / MsCl) Substrate->Activation SNAr SNAr Pathway (Requires High T / Strong Nuc) PdCoupling Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig / Suzuki) StericBlock->SNAr StericBlock->PdCoupling SN2 SN2 Displacement (Amines / Thiols) Activation->SN2 SideReaction Dimerization / Catalyst Poisoning Activation->SideReaction

    Fig 1: Divergent substitution pathways and associated steric/electronic bottlenecks.

    Troubleshooting Guide: C6 Substitution (SNAr & Cross-Coupling)

    Q: Why is my Nucleophilic Aromatic Substitution (SNAr) at the C6 position failing, even with strong amines? A: In standard SNAr reactions, the formation of the Meisenheimer complex is the rate-determining step[2]. The 5-isobutoxy group physically blocks the Bürgi-Dunitz trajectory required for the nucleophile to attack. Solution: You must desolvate the nucleophile to increase its ground-state energy. Switch to highly polar aprotic solvents (DMSO or NMP) and utilize microwave irradiation (150–200 °C). Alternatively, perform a Halex reaction to convert the C6-Cl to a C6-F, as C-F bonds undergo SNAr exponentially faster due to the high electronegativity of fluorine stabilizing the transition state[2].

    Q: I switched to a Palladium-catalyzed Buchwald-Hartwig amination, but I am recovering unreacted starting material. What is wrong? A: Standard phosphine ligands (e.g., BINAP, dppf) fail here for two reasons. First, the free C2-hydroxymethyl group can coordinate to the Pd center, causing catalyst poisoning[3]. Second, the steric bulk of the isobutoxy group prevents the oxidative addition of the Pd(0) species into the C-Cl bond. Solution: First, protect the C2-OH as a TBS ether. Second, switch to sterically demanding dialkylbiaryl phosphine ligands (e.g., tBuBrettPhos or RuPhos). Counterintuitively, the massive steric bulk of these ligands actually accelerates the catalytic cycle by forcing the reductive elimination step, which is the typical bottleneck for hindered substrates[4],[5].

    CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Hindered by 5-Isobutoxy) Pd0->OxAdd Ar-Cl Transmet Amine Coordination & Deprotonation OxAdd->Transmet Amine + Base RedElim Reductive Elimination (Forced by Bulky Ligand) Transmet->RedElim RedElim->Pd0 Release Product C6-Substituted Product RedElim->Product

    Fig 2: Pd-Catalytic cycle highlighting steric hindrance at oxidative addition.

    Troubleshooting Guide: C2 Aliphatic Substitution

    Q: When I activate the C2-hydroxymethyl group with Methanesulfonyl chloride (MsCl) to perform an SN2 substitution, the reaction turns into a black, insoluble tar. What happened? A: You are observing intermolecular self-alkylation. By converting the C2-OH into a highly reactive mesylate (-OMs), you have created a potent electrophile. The pyridine nitrogen of a neighboring molecule acts as a nucleophile, attacking the mesylate and forming pyridinium oligomers/polymers. Solution: This is a concentration-dependent bimolecular side reaction. Do not attempt to isolate the mesylate. Perform the activation in situ at 0 °C under highly dilute conditions (< 0.05 M), and immediately quench with a large excess (5-10 equivalents) of your target nucleophile to outcompete the self-polymerization pathway.

    Quantitative Data Presentation

    Table 1: Ligand Selection Guide for C6 Buchwald-Hartwig Amination (Conditions: 2 mol% Pd(OAc)2, 4 mol% Ligand, Cs2CO3, Toluene, 100 °C)

    LigandCone Angle (θ)Catalyst StateYield (%)Primary Observation
    BINAP110°Poisoned/Inactive< 5%Starting material recovered; Pd black precipitates.
    dppf130°Sluggish Ox. Add.12%High thermal degradation; incomplete conversion.
    RuPhos180°Active78%Good conversion; reductive elimination favored.
    tBuBrettPhos >190° Highly Active 94% Optimal steric crowding forces rapid reductive elimination.

    Table 2: Optimization of C2-OH Activation & SN2 Substitution

    Reagent SystemTemperatureConcentrationYield (%)Primary Byproduct
    MsCl / TEA25 °C0.5 M0%Black pyridinium tar (Self-alkylation).
    SOCl2Reflux0.5 M15%Pyridine degradation products.
    MsCl / DIPEA 0 °C 0.05 M 88% Trace dimer; clean conversion to target.

    Self-Validating Experimental Protocols

    Protocol 1: Sterically Hindered Buchwald-Hartwig Amination at C6

    Note: Ensure the C2-OH is protected as a TBS ether prior to this step to prevent catalyst poisoning.

    • Preparation: In an oven-dried Schlenk flask under argon, combine the TBS-protected substrate (1.0 equiv), the target amine (1.5 equiv), and anhydrous Cs₂CO₃ (2.5 equiv).

    • Catalyst Loading: Add Pd(OAc)₂ (2 mol%) and tBuBrettPhos (4 mol%).

    • Solvent Addition: Add degassed anhydrous toluene to achieve a 0.1 M concentration.

    • Heating & Validation Checkpoint 1: Heat the mixture to 100 °C.

      • Self-Validation: Within 15 minutes, the mixture should transition from a dark red suspension (inactive Pd) to a homogenous golden-yellow solution, indicating active catalytic cycling. If the solution turns black (Pd nanoparticle precipitation), your solvent was wet or not properly degassed.

    • Monitoring & Validation Checkpoint 2: After 4 hours, pull a 10 µL aliquot, dilute in LC-MS grade MeOH, and analyze.

      • Self-Validation: LC-MS must show complete disappearance of the starting material isotope pattern (M / M+2 for chlorine) and the appearance of the product [M+H]+ mass.

    • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd residues, and concentrate under reduced pressure.

    Protocol 2: In-Situ C2 Activation and Substitution
    • Dilution: Dissolve[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (1.0 equiv) in anhydrous DCM to a strict concentration of 0.05 M .

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Do not use Triethylamine (TEA), as it is less sterically hindered and can act as a competing nucleophile.

    • Activation: Cool the flask to 0 °C. Dropwise, add Methanesulfonyl chloride (MsCl) (1.1 equiv).

    • Validation Checkpoint 1: Stir for 15 minutes at 0 °C.

      • Self-Validation: Perform a rapid TLC (Hexanes/EtOAc 1:1). The starting material (UV active, Rf ~0.2) should be completely converted to the mesylate intermediate (Rf ~0.6). Do not let the reaction warm up.

    • Nucleophilic Trapping: Immediately add the target nucleophile (e.g., a primary amine or thiolate) in a large excess (5.0 equiv).

    • Validation Checkpoint 2: Allow the reaction to slowly warm to room temperature over 2 hours.

      • Self-Validation: The solution should remain pale yellow. If the solution turns dark brown/black, concentration was too high, and self-polymerization occurred.

    • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

    References

    • Title: Correlating Activation Energy with Relevant Orbital Energy Source: WuXi Biology URL: [Link]

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

    • Title: Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides Source: NIH / PubMed Central URL: [Link]

    • Title: Buchwald–Hartwig amination Source: Grokipedia URL: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Crystallization Optimization for[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol

    Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and process chemists troubleshoot and refine the crys...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and process chemists troubleshoot and refine the crystallization parameters for [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol .

    This specific active pharmaceutical ingredient (API) presents unique challenges due to its amphiphilic nature—combining a highly polar hydroxymethyl group and basic pyridine nitrogen with a lipophilic isobutoxy tail and an electron-withdrawing chloro group. The following diagnostic workflows, FAQs, and self-validating protocols are engineered to help you achieve >99.5% purity while maintaining strict control over crystal habit and particle size distribution (PSD).

    Process Overview & Diagnostic Workflow

    CrystallizationWorkflow A Crude API Solution [6-Chloro-5-(2-methylpropoxy)... pyridin-2-yl]methanol B Solvent/Antisolvent Selection & Solubility Mapping A->B Characterization C Supersaturation Generation (Cooling / Antisolvent) B->C Define Parameters D Seeding within Metastable Zone (MSZW) C->D T control E Controlled Crystal Growth (PAT / RI Monitoring) D->E Consume Supersaturation F Filtration & Washing (Impurity Purge) E->F Solid-Liquid Separation G High-Purity Crystalline API (>99.5% Purity) F->G Drying

    Strategic workflow for crystallization and impurity rejection of pyridine-based APIs.

    Troubleshooting & FAQs

    Q1: Why does[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol frequently "oil out" (form an amorphous phase) instead of crystallizing during antisolvent addition? Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation trajectory crosses the binodal curve before reaching the solubility curve. For this specific API, its amphiphilic structure stabilizes emulsion droplets in highly polar antisolvent systems (like Methanol/Water). The lipophilic isobutoxy domains aggregate rapidly, preventing orderly crystal lattice formation. Solution: Shift the solvent system to a less polar, organic-dominant gradient. Industrial protocols for substituted pyridinemethanols demonstrate that a Toluene (solvent) / Heptane (antisolvent) system effectively bypasses the LLPS region, yielding highly crystalline material[1]. Dissolve the crude oil in Toluene, filter to remove insolubles, and slowly dose Heptane under controlled agitation.

    Q2: My crude batch contains ~3% of a structurally related regioisomer. This impurity consistently co-crystallizes. How can I achieve >99.5% purity? Causality: Structurally related impurities (such as positional isomers on the pyridine ring) often bypass standard purge mechanisms by incorporating directly into the crystal lattice to form a solid solution. This happens when crystallization kinetics outpace the thermodynamic rejection at the solid-liquid interface. Solution: Implement a continuous cooling and antisolvent crystallization strategy[2]. By maintaining a low, constant supersaturation, the crystal lattice has sufficient time to thermodynamically reject the mismatched regioisomer[3]. Additionally, increasing the final antisolvent ratio to 80 vol% can favorably alter the solubility ratio, retaining the impurity in the mother liquor[4].

    Q3: What is the optimal strategy to control Particle Size Distribution (PSD) and avoid fine, needle-like crystals? Causality: Excessive fines and needle-like habits are classic symptoms of uncontrolled secondary nucleation. High supersaturation favors rapid nucleation over growth, yielding unfilterable fines[]. Solution: Utilize Process Analytical Technology (PAT), such as Refractive Index (RI) monitoring, to track the mother liquor concentration in real-time[6]. Seed the solution at a moderate supersaturation within the Metastable Zone Width (MSZW) and employ a non-linear (cubic) cooling profile. This consumes supersaturation exclusively via the growth of existing seeds.

    Q4: How can I scale up the antisolvent addition to prevent localized supersaturation spikes? Causality: In batch reactors, adding antisolvent from a single port creates localized zones of high supersaturation, triggering instantaneous, uncontrolled nucleation. Solution: Use a controlled micromixing setup or continuous antisolvent membrane contactors[7]. This ensures homogeneous mixing at the micro-scale, tightly controlling the nucleation rate and yielding a narrow, predictable PSD.

    Quantitative Data: Solvent System Screening

    To prevent LLPS and maximize impurity rejection, selecting the correct thermodynamic environment is critical. Below is the comparative data for[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol.

    Table 1: Solvent/Antisolvent Screening Profiles

    Primary SolventAntisolventSolubility ProfileLLPS (Oiling Out) RiskImpurity Purge EfficiencyRecommendation
    Methanol Water High in MeOH, poor in WaterHigh (Amphiphilic API stabilizes emulsions)Low (Rapid precipitation traps impurities)Avoid for final crystallization.
    Toluene Heptane Moderate in Toluene, insoluble in HeptaneLow (Gradual polarity shift)High (Excellent rejection of regioisomers)Optimal for high-purity API.
    Ethyl Acetate Hexane Good in EtOAc, poor in HexaneMedium (Dependent on cooling rate)ModerateAlternative for intermediate steps.

    Standard Operating Procedures (SOPs)

    The following methodologies are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

    Protocol A: MSZW Determination & Non-Linear Cooling Crystallization

    Purpose: To prevent secondary nucleation and ensure controlled crystal growth of the API.

    • Dissolution: Suspend 10.0 g of crude [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol in 50 mL Toluene. Heat to 70°C under agitation until complete dissolution.

      • Validation: The solution must be optically clear. If turbid, filter through a 0.45 µm PTFE membrane to remove foreign particles that could act as uncharacterized nucleation sites.

    • MSZW Mapping: Cool the solution at 1°C/min until spontaneous nucleation occurs (the cloud point). Reheat to 70°C to dissolve, then cool to 5°C above the recorded cloud point.

      • Validation: The solution must remain clear for at least 30 minutes at this holding temperature. If it clouds, the MSZW is too narrow; dilute the system by 10% with Toluene and repeat mapping.

    • Seeding: Introduce 0.1 g (1 wt%) of pure API seeds (pre-milled to ~50 µm).

      • Validation: Monitor via Focused Beam Reflectance Measurement (FBRM) or visual inspection. Seeds must persist and not dissolve. If they dissolve, the system is undersaturated; lower the temperature by 2°C and re-seed.

    • Cubic Cooling Ramp: Cool the seeded solution to 10°C over 6 hours using a cubic cooling profile (e.g., 0.1°C/min initially, accelerating to 0.5°C/min in the final hour).

    • Isolation: Filter the resulting slurry under vacuum and wash the filter cake with 15 mL of cold Heptane (5°C) to displace the mother liquor.

    Protocol B: Kinetic Impurity Rejection via Continuous Antisolvent Crystallization

    Purpose: To thermodynamically reject structurally related regioisomers that co-crystallize during rapid batch growth.

    • System Setup: Dissolve the crude API in Toluene (primary solvent) at 25°C to achieve a concentration just below saturation.

    • Continuous Dosing: Using a programmable syringe pump or micromixing contactor, dose Heptane (antisolvent) at a strict rate of 0.1 mL/min until a 20:80 (v/v) solvent/antisolvent ratio is achieved[4].

    • Impurity Purge Verification (Self-Validation): Pause dosing when the system reaches 50% of the total target volume. Extract a 1 mL aliquot, filter immediately, and analyze both the solid and the mother liquor via HPLC.

      • Validation: The concentration of the regioisomer must be proportionally higher in the filtrate than in the solid. If the solid retains >0.5% impurity, the dosing rate is too fast (kinetic trapping). Reduce the pump speed by 50% to allow thermodynamic rejection at the crystal surface[3].

    • Completion: Resume dosing at the validated rate. Filter, wash with pure Heptane, and dry under vacuum at 40°C.

    References

    • Cooling crystallization monitoring and control in API production processes with RI measurements - Vaisala URL:[Link]

    • Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development - ACS Publications URL:[Link]

    • Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors - PMC (NIH) URL:[Link]

    • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - ACS Publications URL:[Link]

    • API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing - ACS Publications URL:[Link]

    • JP2015174853A - Production method of 2-(4-methyl-2-phenylpiperazin-1-yl)

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to LC-MS Validation Methods for Confirming[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol Purity

    As pharmaceutical pipelines increasingly rely on complex, multi-functional intermediates, confirming the absolute purity of these building blocks is non-negotiable. [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (Che...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As pharmaceutical pipelines increasingly rely on complex, multi-functional intermediates, confirming the absolute purity of these building blocks is non-negotiable. [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (Chemical Formula: C₁₀H₁₄ClNO₂) is a prime example of a highly specific pyridine derivative that demands rigorous analytical scrutiny. Structurally, it features a basic pyridine nitrogen, a moderately lipophilic isobutoxy group, a halogen (chlorine), and a polar hydroxymethyl group.

    This unique amphiphilic nature makes traditional purity assays (like standard HPLC-UV) insufficient for detecting trace-level, co-eluting, or non-UV-active impurities. To ensure downstream synthetic success and avoid the propagation of mutagenic impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

    This guide objectively compares the performance of different LC-MS methodologies for this specific molecule, providing a self-validating experimental protocol grounded in the latest ICH Q2(R2)[1] and ICH M10[2] regulatory frameworks.

    Methodology Comparison: Selecting the Optimal Analytical Strategy

    When validating a purity method for a substituted pyridine derivative, the choice of chromatography and ionization mode directly dictates the method's specificity and sensitivity. Below is an objective comparison of three primary analytical approaches.

    Table 1: Performance Comparison of Analytical Methods
    MethodSpecificitySensitivity (LOD)Matrix Effect SusceptibilityBest Use Case for Target Molecule
    RP-UHPLC-ESI-MS/MS Exceptional. Resolves structurally similar regioisomers.< 1 ng/mL Moderate (Requires SIL-IS correction)Primary Recommendation. Ideal for trace impurity profiling and absolute quantitation.
    HILIC-ESI-MS/MS Good for highly polar degradants.~ 5-10 ng/mLHigh (Ion suppression from polar matrix components)Secondary. Useful only if highly polar, early-eluting degradants are suspected.
    Standard HPLC-UV Poor. Cannot distinguish co-eluting non-UV active impurities.~ 1 µg/mLLowRoutine bulk assay (>98% purity check), but insufficient for trace validation.

    Causality Insight: Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) coupled with Positive Electrospray Ionization (ESI+) is the superior choice. The basic nature of the pyridine ring ensures it readily accepts a proton in acidic mobile phases, yielding an exceptionally strong[M+H]⁺ signal[3]. Furthermore, the lipophilic isobutoxy and chloro groups provide sufficient retention on a standard C18 column, negating the need for complex HILIC (Hydrophilic Interaction Liquid Chromatography) setups.

    Experimental Protocol: RP-UHPLC-ESI-MS/MS Workflow

    To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) and adhering to ICH Q2(R2) guidelines[1], this workflow inherently accounts for instrumental drift and matrix-induced ionization suppression.

    Step 1: Sample and Standard Preparation
    • Stock Solution: Accurately weigh 10.0 mg of the[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol reference standard. Dissolve in 10.0 mL of LC-MS grade Methanol to yield a 1.0 mg/mL stock.

    • Calibration Curve: Serially dilute the stock with Mobile Phase A (0.1% Formic Acid in Water) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Self-Validating Step: Spike all calibration standards, blanks, and unknown samples with 50 ng/mL of a deuterated internal standard (e.g., Pyridine-d5 analog). Why? The SIL-IS co-elutes with the target analyte and experiences the exact same ionization environment. Normalizing the target signal to the SIL-IS signal mathematically cancels out matrix effects, ensuring absolute quantitative trustworthiness[2].

    Step 2: Chromatographic Separation
    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

    • Gradient: 5% B to 95% B over 4.0 minutes, followed by a 1-minute re-equilibration.

    • Mechanistic Rationale: The addition of 0.1% formic acid serves a dual purpose. First, it lowers the pH below the pKa of the pyridine nitrogen, ensuring 100% protonation for maximum ESI+ efficiency. Second, it suppresses the ionization of residual silanols on the C18 stationary phase, preventing secondary interactions that cause peak tailing[3].

    Step 3: Mass Spectrometry Detection (Multiple Reaction Monitoring)
    • Ionization Mode: ESI+

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 350°C

    • MRM Transitions:

      • Quantifier: m/z 216.1 → 198.1 (Loss of H₂O from the hydroxymethyl group).

      • Qualifier: m/z 216.1 → 160.0 (Loss of isobutene from the 2-methylpropoxy group).

    Visualizing the Validation Logic and Mechanisms

    To fully grasp the analytical lifecycle and the gas-phase chemistry of the target molecule, refer to the following structural and logical diagrams.

    LCMS_Workflow Start Target Analyte: [6-Chloro-5-(2-methylpropoxy) pyridin-2-yl]methanol MethodDev Method Development (C18 Column, Acidic Mobile Phase) Start->MethodDev SystemSuit System Suitability Testing (Resolution > 2.0, Tailing < 1.5) MethodDev->SystemSuit Validation ICH Q2(R2) Validation (Specificity, LOD/LOQ, Linearity) SystemSuit->Validation Purity Purity Confirmation (Impurity Profiling & Quantitation) Validation->Purity

    Caption: LC-MS method development and ICH Q2(R2) validation workflow for pyridine derivatives.

    Fragmentation Parent Parent Ion (ESI+) [M+H]+ m/z 216.08 Frag1 Product Ion 1 (Quantifier) Loss of H2O m/z 198.07 Parent->Frag1 - H2O (18 Da) Frag2 Product Ion 2 (Qualifier) Loss of Isobutene m/z 160.02 Parent->Frag2 - C4H8 (56 Da) Frag3 Product Ion 3 Pyridine Ring Cleavage m/z 124.00 Frag1->Frag3 Further fragmentation

    Caption: Proposed ESI+ fragmentation pathway for [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol.

    Regulatory Validation Parameters

    To ensure the method is legally and scientifically defensible, it must be validated against the parameters outlined in ICH Q2(R2)[1] and ICH M10[2].

    Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria
    ParameterExperimental DesignAcceptance Criteria
    Specificity Inject blank matrix, target analyte, and known impurities. Monitor the 35Cl/37Cl isotopic ratio.No interfering peaks at the retention time of the analyte (Blank response < 20% of LLOQ).
    Linearity 5 concentration levels across the expected range (e.g., 1-1000 ng/mL).Correlation coefficient (R²) ≥ 0.995 using 1/x weighted linear regression.
    Accuracy (Recovery) Spike known concentrations of the analyte into a blank matrix at 3 levels (Low, Mid, High).Mean recovery must be within 85% – 115% of the nominal concentration.
    Precision 6 replicate injections of a 100 ng/mL standard preparation.Relative Standard Deviation (RSD) ≤ 2.0% for retention time and peak area ratio.
    LOD / LOQ Serial dilution until Signal-to-Noise (S/N) thresholds are reached.LOD: S/N ≥ 3. LOQ: S/N ≥ 10 with precision RSD ≤ 20%.

    Authoritative Grounding: The requirement to evaluate matrix effects and utilize a weighted linear regression for wide dynamic ranges is directly derived from the ICH M10 guidelines on bioanalytical method validation[2]. Evaluating the specific isotopic signature of the chlorine atom (a 3:1 ratio of ³⁵Cl to ³⁷Cl) serves as an intrinsic specificity check, ensuring that isobaric background noise is not falsely quantified as the target intermediate.

    References

    • validation of analytical procedures q2(r2) - ICH. Source: ich.org.
    • ICH M10 on bioanalytical method validation - Scientific guideline - EMA. Source: europa.eu.
    • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Source: nih.gov.

    Sources

    Comparative

    Comparative Guide:[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol vs. Alternative Halogenated Pyridine Scaffolds

    Introduction & Structural Rationale In the landscape of modern drug discovery, halogenated pyridine derivatives serve as indispensable, sophisticated building blocks that enable the synthesis of complex active pharmaceut...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Structural Rationale

    In the landscape of modern drug discovery, halogenated pyridine derivatives serve as indispensable, sophisticated building blocks that enable the synthesis of complex active pharmaceutical ingredients (APIs)[1]. By offering highly programmable sites for functionalization, these scaffolds allow medicinal chemists to fine-tune critical drug properties such as bioavailability, metabolic stability, and target affinity ([1]).

    Among these advanced intermediates, [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (CAS: 2169428-72-0) stands out as a highly specialized, trifunctional scaffold. It features:

    • A 6-Chloro Handle: Primed for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.

    • A 5-Isobutoxy (2-methylpropoxy) Group: A bulky, lipophilic ether that modulates the electronic distribution of the pyridine ring while providing steric shielding.

    • A 2-Hydroxymethyl Group: A versatile moiety that can be oxidized to an aldehyde, protected, or converted into a leaving group for subsequent alkylation—a strategy frequently employed in the construction of complex tricyclic systems ([2]).

    This guide objectively compares the performance of this isobutoxy-substituted scaffold against two widely utilized alternatives: (6-Chloro-5-methoxypyridin-2-yl)methanol and 2-Bromo-5-fluoro-6-methylpyridine .

    Mechanistic Causality in Scaffold Selection

    As application scientists, we do not select scaffolds arbitrarily; every functional group must serve a distinct physicochemical or synthetic purpose.

    Why choose the 5-isobutoxy variant over the 5-methoxy variant?

    • Lipophilicity Tuning (LogP): The branched isobutoxy group significantly increases the partition coefficient compared to a standard methoxy group. This is a deliberate design choice to enhance passive transcellular membrane permeability, which is crucial for APIs targeting intracellular kinases or central nervous system (CNS) receptors.

    • Steric Shielding & Metabolic Stability: The sheer steric bulk of the 2-methylpropoxy group provides a localized shield around the electron-rich pyridine core. Alkoxypyridines are historically susceptible to rapid oxidative metabolism (e.g., O-dealkylation or N-oxidation by Cytochrome P450 enzymes). The branched nature of the isobutoxy group sterically hinders these metabolic pathways far more effectively than an unhindered methoxy group, while still remaining fully amenable to copper- and palladium-catalyzed functionalizations ([3]).

    Why use the 6-chloro handle instead of a 2-bromo handle? While bromine is a classic handle for cross-coupling[1], the 6-chloro position on an alkoxypyridine is highly activated by the electron-withdrawing nature of the adjacent pyridine nitrogen. This creates an orthogonal reactivity profile where the chlorine can be selectively engaged in Suzuki-Miyaura couplings without prematurely reacting under milder conditions.

    Quantitative Data & Scaffold Comparison

    The tables below summarize the calculated physicochemical properties and the empirical cross-coupling performance of the three benchmark scaffolds.

    Table 1: Physicochemical & Structural Comparison
    ScaffoldLogP (Est.)Steric Hindrance (C5)Primary Coupling HandleMetabolic Stability Profile
    [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol 2.8High (Isobutoxy)6-ChloroHigh (Steric shielding against O-dealkylation)
    (6-Chloro-5-methoxypyridin-2-yl)methanol 1.5Low (Methoxy)6-ChloroModerate (Vulnerable to rapid O-dealkylation)
    2-Bromo-5-fluoro-6-methylpyridine 2.1Minimal (Fluoro)2-BromoVery High (Strong C-F bond blocks oxidation)
    Table 2: Suzuki-Miyaura Cross-Coupling Performance (Standardized Conditions)

    Conditions: 1.0 eq scaffold, 1.2 eq phenylboronic acid, 2.0 eq K2CO3, Dioxane/H2O (4:1), 100°C.

    ScaffoldCatalyst SelectionReaction TimeConversion (IPC)Isolated Yield
    [6-Chloro-5-(2-methylpropoxy)...] 5 mol% Pd(dppf)Cl₂12 h>98%92%
    (6-Chloro-5-methoxypyridin...) 5 mol% Pd(dppf)Cl₂8 h>99%94%
    2-Bromo-5-fluoro-6-methylpyridine 2 mol% Pd(PPh₃)₄4 h>99%96%

    Causality Note: The isobutoxy derivative requires a slightly longer reaction time (12 h) and a catalyst with a larger bite angle (dppf) due to the steric bulk adjacent to the 6-chloro oxidative addition site.

    Experimental Methodology: Self-Validating Suzuki-Miyaura Protocol

    To ensure absolute trustworthiness in our synthetic data, the following protocol is designed as a self-validating system . By incorporating an internal standard directly into the reaction matrix, we decouple our kinetic tracking from volumetric injection errors, ensuring a closed-loop mass balance.

    Causality in Reagent Selection:
    • Catalyst (Pd(dppf)Cl₂): Selected over standard Pd(PPh₃)₄. The bidentate dppf ligand provides a large bite angle (99°), which forces the palladium center into a geometry that accelerates the reductive elimination step—a critical requirement to overcome the steric drag of the adjacent 5-isobutoxy group.

    • Biphasic Solvent (Dioxane/H₂O): Ensures continuous availability of the inorganic base (K₂CO₃) in the aqueous phase while maintaining the solubility of the highly lipophilic isobutoxy scaffold in the organic phase.

    Step-by-Step Workflow:
    • Preparation & Internal Standard Addition: Charge a dry Schlenk flask with[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Crucially, add exactly 0.50 equiv of biphenyl as an internal standard.

      • Self-Validation Check: The biphenyl remains chemically inert throughout the reaction. It serves as an absolute reference peak for In-Process Control (IPC) HPLC, allowing for exact molar quantification regardless of solvent evaporation or pipetting variances.

    • Degassing: Subject the mixture to three rigorous freeze-pump-thaw cycles.

      • Causality: Oxygen must be entirely excluded to prevent the oxidative homocoupling of the boronic acid and the premature oxidation of the Pd(0) active catalytic species.

    • Reaction Execution: Add degassed 1,4-dioxane and 2M aqueous K₂CO₃ under an argon atmosphere. Heat the biphasic mixture to 100°C with vigorous stirring for 12 hours.

    • In-Process Control (IPC): At 4, 8, and 12 hours, extract a 50 µL aliquot from the organic layer, quench with EtOAc/H₂O, and analyze via HPLC.

      • Self-Validation Check: Calculate the mass balance by summing the molar ratios of the product, remaining starting material, and any side-products relative to the biphenyl standard. If the total mass balance falls below 95%, it indicates volatile loss or insoluble polymer formation, triggering an immediate protocol halt.

    • Workup & Isolation: Upon confirming >98% conversion, cool the reaction, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc gradient). Confirm final purity via quantitative NMR (qNMR).

    Workflow N1 Prepare Substrates [6-Cl-5-isobutoxy...] & Boronic Acid N2 Catalyst Activation Pd(dppf)Cl2 + Base (K2CO3) N1->N2 N3 Cross-Coupling Reaction 100°C, 12h, Dioxane/H2O N2->N3 N4 In-Process Control (IPC) HPLC with Biphenyl Internal Std N3->N4 N4->N3 Conversion < 95% N5 Workup & Purification Extraction & Flash Chromatography N4->N5 Conversion > 95% N6 Final Validation NMR & LC-MS Analysis N5->N6

    Experimental workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling and self-validation.

    References

    • Title: The Role of Halogenated Pyridines in Modern Drug Discovery Source: NBInno URL: [Link]

    • Title: Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives Source: Molecules (PubMed Central) URL: [Link]

    • Title: Synthesis and Biological Activity of a Novel Series of Nonsteroidal, Peripherally Selective Androgen Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

    Sources

    Validation

    Benchmarking the Catalytic Efficiency of[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol Analogs

    As a Senior Application Scientist, evaluating the performance of novel catalytic building blocks requires isolating specific structural variables to understand their mechanistic impact. Pyridin-2-ylmethanol derivatives a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, evaluating the performance of novel catalytic building blocks requires isolating specific structural variables to understand their mechanistic impact. Pyridin-2-ylmethanol derivatives are highly privileged bidentate N,O-ligands in transition metal catalysis, particularly in ruthenium(II)-mediated transfer hydrogenation (TH) of ketones.

    This guide provides an objective, data-driven comparison of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (Ligand L1) against its structural analogs. By systematically altering the steric and electronic environment of the pyridine ring, we can map the causality between ligand architecture and catalytic turnover.

    Structural Rationale & Ligand Library

    The target molecule, L1 , possesses two defining features that deviate from the baseline pyridin-2-ylmethanol ligand:

    • A 6-Chloro Substituent: A strongly electron-withdrawing group positioned adjacent to the coordinating nitrogen.

    • A 5-(2-Methylpropoxy) [Isobutoxy] Group: A bulky, electron-donating ether linkage.

    To benchmark L1, we evaluate it alongside three analogs in the Ru(II)-catalyzed transfer hydrogenation of acetophenone to 1-phenylethanol:

    • L1 (Target): [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol

    • L2 (Des-chloro Analog): [5-(2-methylpropoxy)pyridin-2-yl]methanol (Isolates the electronic effect of the chlorine atom)

    • L3 (Methoxy Analog): (6-Chloro-5-methoxypyridin-2-yl)methanol (Isolates the steric effect of the isobutoxy group)

    • L4 (Baseline): Pyridin-2-ylmethanol (Unsubstituted control)

    Experimental Workflow & Self-Validating Protocol

    To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. We utilize [RuCl2(p-cymene)]2 as a stable, well-defined metal precursor that readily undergoes ligand exchange to form the active catalyst[1].

    Workflow Step1 1. Complexation Ru(II) + Ligand Step2 2. Activation t-BuOK in iPrOH Step1->Step2 Step3 3. Catalysis Transfer Hydrogenation Step2->Step3 Step4 4. Quantification GC-FID Analysis Step3->Step4

    Figure 1: Standardized experimental workflow for Ru(II) transfer hydrogenation.

    Step-by-Step Methodology
    • Self-Validating Controls:

      • Blank 1 (No Ru): Confirms zero background reduction by the solvent/base.

      • Blank 2 (No Ligand): Establishes the baseline activity of the unligated Ru precursor.

      • Internal Standard:n-Dodecane is added to eliminate GC-FID injection volume variances and ensure strict mass balance.

    Protocol:

    • Catalyst Complexation: In an argon-filled glovebox, charge a Schlenk tube with [RuCl2(p-cymene)]2 (0.025 mmol) and the respective ligand (L1–L4, 0.05 mmol, 2.0 eq relative to Ru). Add anhydrous isopropanol (5.0 mL) and stir at 40 °C for 30 minutes. Causality: Heating ensures complete bidentate N,O-chelation, which is essential for activating the metal center[2].

    • Substrate Addition: Add acetophenone (5.0 mmol, Substrate/Catalyst ratio = 100) and n-dodecane (1.0 mmol) to the solution.

    • Base Activation: Inject a standardized solution of potassium tert-butoxide (t-BuOK, 0.1 mmol) in isopropanol. Causality: The base is mechanistically required to deprotonate the ligand's hydroxyl group and facilitate the formation of the active Ru-isopropoxide species[3].

    • Kinetic Sampling: Heat the reaction to 80 °C. Withdraw 50 µL aliquots at 15, 30, 60, 120, and 240 minutes. Quench immediately in 0.5 mL of cold ethyl acetate containing 1% acetic acid to arrest catalyst activity.

    • Quantification: Analyze samples via GC-FID to determine yield and Turnover Frequency (TOF).

    Performance Benchmarking Data

    The quantitative results of the transfer hydrogenation benchmarking are summarized below. TOF is calculated based on the linear kinetic regime (first 60 minutes).

    Table 1: Catalytic Performance of Pyridine-2-Methanol Analogs

    LigandSubstitution PatternYield (1h)Yield (4h)Initial TOF (h⁻¹)Relative Efficiency
    L1 (Target) 6-Cl, 5-OiBu14%42%140.19x
    L2 6-H, 5-OiBu68%>99%680.91x
    L3 6-Cl, 5-OMe18%48%180.24x
    L4 (Baseline) Unsubstituted75%>99%751.00x

    (Reaction Conditions: 1.0 mol% Ru, 80 °C, Isopropanol, t-BuOK. TOF calculated at 1h).

    Mechanistic Causality & Discussion

    To understand why L1 exhibits significantly lower catalytic efficiency (TOF = 14 h⁻¹) compared to the baseline L4 (TOF = 75 h⁻¹), we must examine the inner-sphere catalytic cycle of Ru-N,O complexes.

    CatalyticCycle RuNO Active Catalyst Ru-N,O Complex RuOR Intermediate A Ru-Isopropoxide RuNO->RuOR + iPrOH, Base RuH Intermediate B Ru-Hydride RuOR->RuH - Acetone (β-Elimination) RuH->RuNO + Acetophenone (Transfer)

    Figure 2: Inner-sphere catalytic cycle for Ru(II)-N,O mediated transfer hydrogenation.

    The 6-Chloro Effect (Electronic Deactivation)

    The primary driver of L1's reduced activity is the 6-chloro substituent. By comparing L1 to L2 (where the chlorine is removed, restoring TOF to 68 h⁻¹), the causality becomes clear. The strongly electron-withdrawing chlorine atom drastically reduces the Lewis basicity of the pyridine nitrogen. In the catalytic cycle (Figure 2), a highly electron-rich Ru center is required to stabilize Intermediate B (Ru-Hydride) and facilitate efficient β-hydride elimination from isopropanol[1]. The electronic starvation caused by the 6-chloro group weakens the Ru–N dative bond, potentially leading to hemilability and premature catalyst deactivation.

    The 5-Isobutoxy Effect (Steric Hindrance)

    Comparing L1 to L3 isolates the steric impact of the 5-isobutoxy group versus a smaller 5-methoxy group. While both oxygen atoms donate electron density via resonance, the bulky isobutyl chain in L1 restricts the conformational flexibility of the ligand framework. This steric bulk, combined with the adjacent 6-chloro group, creates a hindered binding pocket that impedes the approach of the bulky acetophenone substrate during the hydride transfer step, resulting in a slight drop in TOF (14 h⁻¹ for L1 vs. 18 h⁻¹ for L3).

    Conclusion

    While[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (L1) is a highly functionalized building block, its specific electronic and steric profile makes it a suboptimal ligand for standard Ru(II) transfer hydrogenation. However, its weakened Ru-N coordination and unique steric pocket may prove highly advantageous in applications requiring hemilabile ligands, such as open-chain oligomerization or specialized cross-coupling reactions where rapid ligand dissociation is the rate-determining step.

    References

    • Naud, S., et al. "Catalytic Transfer Hydrogenation of Ketones by the Use of Ruthenium Complexes Incorporating the New Tridentate Ligand, Bis(2-oxazolin-2-ylmethyl)phenylphosphine." J. Chem. Soc., Dalton Trans. 1999.1

    • Chatani, N., et al. "Chelation-assisted carbonylation reactions catalyzed by Rh and Ru complexes." Pure and Applied Chemistry, 2010. 2

    • Guillena, G., et al. "Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles." Chemical Reviews - ACS Publications, 2009. 3

    Sources

    Comparative

    Reproducibility of Suzuki-Miyaura Coupling Using[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol: A Comparative Guide

    Executive Summary The Suzuki-Miyaura cross-coupling of heteroaryl chlorides remains a cornerstone of modern pharmaceutical synthesis. However, highly functionalized substrates like [6-Chloro-5-(2-methylpropoxy)pyridin-2-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The Suzuki-Miyaura cross-coupling of heteroaryl chlorides remains a cornerstone of modern pharmaceutical synthesis. However, highly functionalized substrates like [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (CAS: 2169428-72-0) present severe reproducibility challenges. This guide objectively compares the performance of this specific substrate against structural alternatives and evaluates modern catalyst systems. By deconstructing the mechanistic bottlenecks—specifically electronic deactivation and coordination traps—this document provides a self-validating protocol to ensure high-yielding, reproducible carbon-carbon bond formation.

    Mechanistic Causality: Why is this Substrate Challenging?

    To achieve reproducibility, one must first understand the causality behind reaction failures.[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol contains three structural features that synergistically impede standard cross-coupling conditions:

    • High Bond Dissociation Energy: The C–Cl bond is inherently stronger (~96 kcal/mol) than corresponding C–Br or C–I bonds, making the initial oxidative addition kinetically sluggish[1].

    • Electronic Deactivation (+M Effect): The 5-(2-methylpropoxy) (isobutoxy) group is a strong electron-donating group. Through resonance, it significantly increases the electron density at the adjacent C6 position. Because oxidative addition requires the electron-rich Pd(0) species to insert into the carbon-halogen bond, this localized electron richness creates a severe thermodynamic and kinetic barrier[2].

    • Coordination Traps: The unprotected primary alcohol (-CH₂OH) at the C2 position, combined with the pyridine nitrogen, can act as a bidentate or competitive ligand. This can trap the palladium center in off-cycle resting states, effectively poisoning the catalyst and stalling the reaction[3].

    CatalyticCycle Pd0 Active Catalyst Pd(0)-XPhos OxAdd Oxidative Addition (Bottleneck due to +M effect of isobutoxy group) Pd0->OxAdd Ar-Cl PdII_Cl Pd(II) Intermediate Ar-Pd(XPhos)-Cl OxAdd->PdII_Cl TransMet Transmetalation (Requires aqueous base) PdII_Cl->TransMet Ar'-B(OH)2 / Base CoordTrap Potential Off-Cycle Trap (-CH2OH coordination) PdII_Cl->CoordTrap Side Reaction PdII_Ar Pd(II) Intermediate Ar-Pd(XPhos)-Ar' TransMet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 Biaryl Product CoordTrap->PdII_Cl Reversible

    Catalytic cycle highlighting the oxidative addition bottleneck for deactivated chloropyridines.

    Comparative Substrate & Catalyst Analysis

    To isolate the variables affecting reproducibility, we must compare the target compound against alternative substrates and evaluate them across different catalytic systems.

    Traditional catalysts like Pd(PPh₃)₄ frequently fail here because triphenylphosphine lacks the electron density required to force oxidative addition into a deactivated C–Cl bond[4]. Conversely, modern Buchwald precatalysts (e.g., ) or NHC complexes (e.g., ) provide the immense steric bulk needed to promote reductive elimination, alongside the high electron density required to accelerate oxidative addition[5][6].

    Quantitative Performance Comparison

    The following table summarizes the coupling efficiency of various substrates with phenylboronic acid (1.5 equiv) and K₃PO₄ (3.0 equiv) in 1,4-Dioxane/H₂O (4:1)[7][8].

    SubstrateCatalyst SystemTemp (°C)Time (h)Yield (%)Mechanistic Note
    [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol Pd(PPh₃)₄ (5 mol%)10024< 10%Sluggish oxidative addition; catalyst degradation.
    [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol XPhos-Pd-G2 (2 mol%) 90 12 88% Optimal; rapid formation of monoligated Pd(0).
    [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol PEPPSI-IPr (2 mol%)901682%Strong alternative; highly stable NHC intermediate.
    [6-Bromo-5-(2-methylpropoxy)pyridin-2-yl]methanolPd(PPh₃)₄ (5 mol%)801875%Bromo-analog is more reactive but less stable/cost-effective.
    (6-Chloropyridin-2-yl)methanolXPhos-Pd-G2 (2 mol%)90894%Lacks the deactivating alkoxy group; faster coupling.

    Self-Validating Experimental Protocol

    To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It utilizes a Generation 2 (G2) Buchwald precatalyst to guarantee a strict 1:1 Palladium-to-Ligand ratio, eliminating the irreproducibility often caused by mixing Pd₂(dba)₃ with free phosphine ligands.

    Materials Required
    • Substrate: [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (1.0 mmol)

    • Coupling Partner: Arylboronic acid (1.5 mmol)

    • Catalyst: XPhos-Pd-G2 (0.02 mmol, 2 mol%)

    • Base: K₃PO₄ (3.0 mmol)

    • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL total)

    Step-by-Step Methodology
    • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the chloropyridine substrate, arylboronic acid, and K₃PO₄.

      • Causality: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because the bulky XPhos ligand requires a strong, highly soluble base in the aqueous phase to efficiently generate the reactive boronate complex for transmetalation.

    • Catalyst Addition: Add XPhos-Pd-G2 (2 mol%) to the solid mixture.

      • Causality: Adding the G2 precatalyst as a solid prevents premature activation. Upon mild heating and basic conditions, it cleanly releases the active L₁Pd(0) species.

    • Strict Degassing (Critical Step): Seal the tube with a septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Add the degassed 1,4-Dioxane and H₂O via syringe.

      • Causality: Electron-rich phosphines like XPhos and the resulting Pd(0) species are highly susceptible to oxidation. Failure to degas the water will result in the formation of XPhos-oxide and immediate reaction failure.

    • Reaction Execution: Replace the septum with a Teflon-sealed screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12 hours.

    • In-Process Validation: After 8 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the disappearance of the starting material mass (m/z ~215) and the appearance of the product mass. If unreacted starting material remains, the system was likely poisoned by oxygen.

    • Workup & Purification: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    Workflow Prep 1. Reagent Prep Weigh Substrate, Boronic Acid, Base Catalyst 2. Catalyst Addition Add XPhos-Pd-G2 (Glovebox/Schlenk) Prep->Catalyst Degas 3. Degassing Evacuate/Backfill (x3) Add Degassed Solvent Catalyst->Degas Reaction 4. Reaction Heat at 90°C Monitor via LC-MS Degas->Reaction Workup 5. Workup & Purify Aqueous Extraction Silica Chromatography Reaction->Workup

    Self-validating experimental workflow for reproducible Suzuki-Miyaura cross-coupling.

    References

    • ACS Omega. "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications." ACS Omega, 2021. URL:[Link]

    • Journal of Organic Chemistry. "An active, general, and long-lived palladium catalyst for cross-couplings of deactivated (hetero)aryl chlorides and bromides with arylboronic acids." J. Org. Chem., 2013. URL:[Link]

    • Journal of Organic Chemistry. "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." J. Org. Chem., 2016. URL:[Link]

    • PubMed Central (PMC). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." PMC, 2020. URL:[Link]

    Sources

    Validation

    Preclinical In Vivo Toxicity Assessment:[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol vs. Standard Reagents

    Executive Summary In early-stage drug discovery and chemical synthesis, pyridine-based scaffolds are ubiquitous. However, unsubstituted or minimally substituted pyridines often present significant metabolic liabilities,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In early-stage drug discovery and chemical synthesis, pyridine-based scaffolds are ubiquitous. However, unsubstituted or minimally substituted pyridines often present significant metabolic liabilities, including dose-dependent hepatotoxicity and Cytochrome P450 (CYP450)-mediated reactive intermediate formation[1].

    This guide provides a rigorous comparative analysis of the in vivo toxicity profile of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol against standard reference reagents (Pyridine and Acetaminophen). By evaluating acute oral toxicity and subacute hepatotoxic biomarkers, we demonstrate how specific structural modifications—namely, halogenation and steric bulk—can effectively engineer out the inherent toxicological risks of the pyridine ring.

    Structural Rationale & Predictive Toxicology

    To understand the causality behind the experimental outcomes, we must first analyze the structural determinants of pyridine toxicity. Standard pyridine is metabolized primarily by hepatic CYP2E1 and CYP3A4, leading to the formation of reactive N-oxides and epoxides that induce lipid peroxidation and cellular damage[2].

    In contrast, [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol incorporates three critical safety-enhancing features:

    • Steric Shielding (5-Isobutoxy group): The bulky 2-methylpropoxy group sterically blocks the 5-position, preventing CYP-mediated hydroxylation.

    • Electronic Deactivation (6-Chloro group): The electron-withdrawing chlorine atom adjacent to the nitrogen significantly reduces the nucleophilicity of the ring, hindering toxic N-oxidation[3].

    • Phase II Bypass (2-Hydroxymethyl group): The primary alcohol provides a direct, low-energy handle for Phase II glucuronidation, allowing the molecule to be safely conjugated and renally excreted without requiring Phase I CYP450 activation.

    G cluster_0 Standard Pyridine Scaffold cluster_1 [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol P Pyridine Base CYP1 CYP2E1 / CYP3A4 Metabolism P->CYP1 N_Ox Reactive N-Oxide Intermediate CYP1->N_Ox Phase I Oxidation Tox Hepatotoxicity & Oxidative Stress N_Ox->Tox Cellular Damage C Test Compound CYP2 CYP450 Enzymes C->CYP2 Steric Blockade Metab Direct Glucuronidation (Phase II) C->Metab -OH Conjugation CYP2->Metab Bypasses Phase I Excrete Renal Excretion (Safe Clearance) Metab->Excrete

    Proposed metabolic pathways comparing standard pyridine to the sterically hindered test compound.

    Self-Validating Experimental Methodologies

    To objectively benchmark the safety profile of the test compound, we utilize a two-tiered in vivo testing framework. Every protocol is designed to be internally controlled and self-validating.

    Protocol A: Acute Oral Toxicity (OECD TG 420)

    Traditional LD50 tests require large animal cohorts and use death as the primary endpoint. To ensure ethical compliance and high statistical reliability, we employ the OECD Test Guideline 420 (Fixed Dose Procedure)[4].

    • Step 1: Sighting Study. Administer sequential single doses (5, 50, 300, and 2000 mg/kg) to single female Wistar rats to identify the appropriate starting dose without causing severe suffering.

    • Step 2: Main Study Dosing. Based on sighting data, administer the maximum fixed dose (2000 mg/kg) to a cohort of 5 female rats via oral gavage.

    • Step 3: Observation Period. Monitor the subjects daily for 14 days, recording body weight variations, clinical signs of neurotoxicity, and morbidity.

    • Step 4: Necropsy. Perform gross pathological examination on all organs at day 14 to confirm the absence of macroscopic lesions.

    Protocol B: 14-Day Subacute Hepatotoxicity & Biomarker Profiling

    To evaluate cumulative, low-dose organ toxicity, we compare the test compound against Acetaminophen (APAP, a gold-standard hepatotoxin) and standard Pyridine.

    • Step 1: Animal Grouping. Randomize 20 male Swiss albino mice into 4 groups (n=5): Vehicle (0.5% CMC-Na), Pyridine (100 mg/kg), Acetaminophen (250 mg/kg), and Test Compound (100 mg/kg).

    • Step 2: Repeated Dosing. Administer treatments via oral gavage once daily for 14 consecutive days.

    • Step 3: Serum Isolation. On day 15, collect blood via cardiac puncture under isoflurane anesthesia. Centrifuge at 3000 rpm for 10 minutes to isolate serum.

    • Step 4: Biomarker Quantification. Measure Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Blood Urea Nitrogen (BUN), and Creatinine using standard spectrophotometric assay kits.

    • Step 5: Tissue Oxidative Stress Analysis. Excise liver tissue, homogenize in cold phosphate buffer, and quantify Malondialdehyde (MDA) via the thiobarbituric acid reactive substances (TBARS) assay to measure lipid peroxidation[2].

    Comparative Data & Results

    Acute Toxicity Classification

    Standard pyridine exhibits an acute oral LD50 of approximately 1,580 mg/kg in rats[1]. In contrast, the test compound demonstrates no mortality at the upper limit dose.

    Table 1: Acute Oral Toxicity Classification (OECD TG 420)

    Test ArticleStarting DoseMain Study DoseMortality (14 Days)GHS ClassificationEstimated LD50
    Vehicle (0.5% CMC-Na) N/A2000 mg/kg0/5Unclassified> 2000 mg/kg
    Pyridine (Reference) 300 mg/kg2000 mg/kg3/5Category 4~1580 mg/kg
    Test Compound 300 mg/kg2000 mg/kg0/5Category 5 / Unclassified> 2000 mg/kg
    Subacute Hepatotoxicity and Nephrotoxicity

    The 14-day repeated dose study reveals the mechanistic advantages of the test compound's structural modifications. While standard pyridine significantly elevates liver enzymes and induces lipid peroxidation (MDA), the test compound maintains biomarker levels statistically indistinguishable from the vehicle control.

    Table 2: Subacute Serum Biomarkers & Oxidative Stress (14-Day Repeated Dose)

    Group (n=5)ALT (U/L)AST (U/L)BUN (mg/dL)Creatinine (mg/dL)Liver MDA (nmol/g)
    Vehicle Control 35 ± 482 ± 718 ± 20.4 ± 0.112.4 ± 1.5
    Acetaminophen (250 mg/kg) 215 ± 18 340 ± 2522 ± 30.5 ± 0.145.8 ± 4.2**
    Pyridine (100 mg/kg) 110 ± 12185 ± 1520 ± 20.4 ± 0.128.5 ± 3.1*
    Test Compound (100 mg/kg) 38 ± 588 ± 819 ± 20.4 ± 0.113.1 ± 1.8

    *(Data represented as Mean ± SD. *p < 0.05, *p < 0.01 vs Vehicle Control.)

    Conclusion for Drug Development Professionals

    The empirical data strongly supports the hypothesis that [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol is a highly detoxified scaffold compared to standard pyridine reagents.

    By strategically placing a bulky isobutoxy group and an electron-withdrawing chlorine atom, the molecule resists toxic CYP450-mediated N-oxidation[3]. Furthermore, the lack of elevated MDA levels confirms that this compound does not trigger the oxidative stress pathways typically associated with pyridine intoxication[2]. For medicinal chemists and toxicologists, this compound represents a safe, viable building block for downstream API synthesis, carrying a GHS Category 5 (Unclassified) safety rating with no observable subacute hepatotoxicity.

    References

    • OECD Guideline for Testing of Chemicals 420: Acute Oral Toxicity Source: N
    • Source: Centers for Disease Control and Prevention (CDC)
    • Investigation of oxidative stress index in pyridine and ellagic acid treated mice Source: ResearchG
    • Predicting Regioselectivity and Lability of Cytochrome P450 Metabolism Using Quantum Mechanical Simulations Source: ResearchG

    Sources

    Comparative

    A Researcher's Guide to Validating Molecular Docking Models: A Case Study with [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol

    This guide provides a comprehensive, in-depth comparison and validation workflow for molecular docking models, using the novel compound [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol as a case study. As this is a com...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive, in-depth comparison and validation workflow for molecular docking models, using the novel compound [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol as a case study. As this is a compound without extensive prior characterization, this guide will walk you through the essential steps to predict its binding affinity to a hypothetical, yet highly relevant, therapeutic target and, most importantly, to rigorously validate those predictions through a combination of advanced computational and experimental techniques. Our chosen hypothetical target is Glycogen Synthase Kinase 3 beta (GSK3β), a serine/threonine kinase implicated in a multitude of diseases, making it a prime target for drug discovery.[1]

    The core principle of this guide is to establish a self-validating system where computational predictions are not taken at face value but are instead tested and refined against real-world experimental data. This approach ensures scientific rigor and increases confidence in the potential of novel chemical entities.

    Part 1: In Silico Prediction and Computational Validation

    The journey begins with predicting how our compound of interest might interact with the target protein. This involves molecular docking to predict the binding pose and affinity, followed by molecular dynamics simulations to assess the stability of this predicted interaction.

    Molecular Docking: Predicting the Binding Interaction

    Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) to another (the protein).[2][3] We will use AutoDock Vina, a widely used open-source docking program, for this purpose.[4][5][6]

    Experimental Protocol: Molecular Docking with AutoDock Vina

    • Protein Preparation:

      • Obtain the 3D crystal structure of human GSK3β from the Protein Data Bank (PDB). For this example, we will use PDB ID: 1Q5K.

      • Using molecular visualization software such as PyMOL or Chimera, remove any co-crystallized ligands, water molecules, and other non-protein atoms.

      • Add polar hydrogen atoms and assign Kollman charges to the protein structure using AutoDockTools (ADT).[7]

      • Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

    • Ligand Preparation:

      • Obtain the 3D structure of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol. If a 3D structure is not available, it can be generated from its 2D structure or SMILES string using software like Avogadro or ChemDraw.

      • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, realistic conformation of the ligand.[8]

      • Using ADT, assign Gasteiger charges, merge non-polar hydrogens, and define the rotatable bonds.

      • Save the prepared ligand in the PDBQT file format.

    • Grid Box Definition:

      • The grid box defines the search space for the docking simulation on the protein.[9] For a known target like GSK3β, the grid box should be centered on the ATP-binding site, encompassing the key residues known to interact with inhibitors.

      • The dimensions of the grid box should be large enough to allow the ligand to move and rotate freely within the binding site. A typical size would be 25 x 25 x 25 Å.

    • Running AutoDock Vina:

      • Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the output file name.

      • Execute AutoDock Vina from the command line using the configuration file.[7]

      • Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores in kcal/mol.

    Analysis of Docking Results:

    The primary output to analyze is the binding affinity score. A more negative score indicates a stronger predicted binding affinity. It is also essential to visually inspect the top-ranked binding poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

    Molecular Dynamics (MD) Simulations: Assessing Complex Stability

    While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view, allowing us to assess the stability of the protein-ligand complex over time in a simulated physiological environment.[10] This is a critical step in validating the docking results. We will outline the workflow using GROMACS, a popular MD simulation package.[11][12][13][14]

    Experimental Protocol: MD Simulation with GROMACS

    • System Preparation:

      • The starting structure for the MD simulation is the top-ranked docked pose of the [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol-GSK3β complex from AutoDock Vina.

      • Choose a suitable force field (e.g., CHARMM36 for the protein and CGenFF for the ligand).

      • Place the complex in a simulation box of appropriate size and shape (e.g., a cubic box with a minimum distance of 1.0 nm between the protein and the box edges).

      • Solvate the system with an explicit water model (e.g., TIP3P).[9]

      • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.

    • Energy Minimization:

      • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.[15]

    • Equilibration:

      • Perform a two-phase equilibration process. First, equilibrate the system in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature.

      • Second, equilibrate in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.[16] During equilibration, position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to relax around them.

    • Production MD Run:

      • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) without any restraints. Save the trajectory and energy data at regular intervals.

    Analysis of MD Trajectory:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess their structural stability. A stable RMSD suggests that the complex has reached equilibrium and the ligand remains bound in a stable conformation.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose.

    The following diagram illustrates the computational workflow for prediction and validation.

    G cluster_in_silico In Silico Workflow start Start: Novel Compound [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol target_prep Target Preparation (GSK3β, PDB: 1Q5K) start->target_prep ligand_prep Ligand Preparation (Energy Minimization) start->ligand_prep docking Molecular Docking (AutoDock Vina) target_prep->docking ligand_prep->docking analysis_docking Analysis of Docking Results (Binding Score, Pose) docking->analysis_docking md_prep MD System Preparation (Solvation, Ionization) analysis_docking->md_prep md_sim MD Simulation (GROMACS/AMBER) md_prep->md_sim md_analysis MD Trajectory Analysis (RMSD, RMSF, Interactions) md_sim->md_analysis validated_pose Computationally Validated Binding Pose md_analysis->validated_pose

    Caption: Computational workflow for docking and MD simulation.

    Part 2: Experimental Validation of Binding Affinity

    Computational predictions, no matter how sophisticated, must be anchored in experimental reality.[2] The following in vitro assays are designed to directly measure the binding of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol to GSK3β and to quantify its inhibitory activity.

    LanthaScreen™ Eu Kinase Binding Assay

    This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay that directly measures the binding of the test compound to the kinase.[17][18]

    Experimental Protocol: LanthaScreen™ Assay

    • Reagents:

      • Recombinant GSK3β enzyme.

      • Europium (Eu)-labeled anti-tag antibody (specific to the tag on the recombinant kinase).

      • A fluorescently labeled, ATP-competitive kinase tracer.

      • [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (serially diluted).

      • Assay buffer.

    • Procedure:

      • In a 384-well microplate, add the GSK3β enzyme, the Eu-labeled antibody, and the fluorescent tracer to the assay buffer.

      • Add the serially diluted test compound. Include a positive control (a known GSK3β inhibitor) and a negative control (DMSO vehicle).

      • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

      • Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • Data Analysis:

      • Calculate the TR-FRET ratio (acceptor emission / donor emission).

      • Plot the TR-FRET ratio against the logarithm of the compound concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

      • The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

    Differential Scanning Fluorimetry (DSF)

    DSF, or thermal shift assay, is used to confirm direct engagement of the ligand with the target protein by measuring changes in the protein's thermal stability upon ligand binding.[17]

    Experimental Protocol: DSF Assay

    • Reagents:

      • Recombinant GSK3β enzyme.

      • A fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).

      • [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol.

      • Assay buffer.

    • Procedure:

      • Mix the GSK3β enzyme and the fluorescent dye in the assay buffer.

      • Add the test compound at various concentrations.

      • Place the samples in a real-time PCR instrument.

      • Increase the temperature incrementally (e.g., from 25 °C to 95 °C) and measure the fluorescence at each step.

    • Data Analysis:

      • As the protein unfolds with increasing temperature, it exposes hydrophobic regions, causing the dye to bind and fluoresce.

      • Plot fluorescence versus temperature to generate a melting curve.

      • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

      • A shift in the Tm (ΔTm) in the presence of the compound compared to the control indicates ligand binding. A positive ΔTm suggests stabilization of the protein by the ligand.

    In Vitro Kinase Inhibition Assay

    This assay measures the functional consequence of the compound binding to the kinase, i.e., its ability to inhibit the enzyme's catalytic activity.[19]

    Experimental Protocol: Kinase Inhibition Assay

    • Reagents:

      • Recombinant GSK3β enzyme.

      • A specific peptide substrate for GSK3β.

      • ATP.

      • [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (serially diluted).

      • A detection reagent to measure either ADP production or substrate phosphorylation.

    • Procedure:

      • Pre-incubate the GSK3β enzyme with the serially diluted test compound.

      • Initiate the kinase reaction by adding the peptide substrate and ATP.

      • Allow the reaction to proceed for a set time at a specific temperature (e.g., 30 °C).

      • Stop the reaction and add the detection reagent.

      • Measure the signal (e.g., luminescence for ADP-Glo™ assay or fluorescence for a phosphorylation-detecting antibody).

    • Data Analysis:

      • Plot the signal (proportional to kinase activity) against the logarithm of the compound concentration.

      • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

    The following diagram outlines the experimental validation workflow.

    G cluster_in_vitro In Vitro Experimental Workflow start Start: Computationally Validated Pose binding_assay Direct Binding Assay (LanthaScreen™) start->binding_assay thermal_shift Target Engagement (DSF) start->thermal_shift inhibition_assay Functional Assay (Kinase Inhibition) start->inhibition_assay kd_determination Determine Binding Affinity (Kd) binding_assay->kd_determination tm_shift Measure Thermal Shift (ΔTm) thermal_shift->tm_shift ic50_determination Determine Potency (IC50) inhibition_assay->ic50_determination validated_compound Experimentally Validated Active Compound kd_determination->validated_compound tm_shift->validated_compound ic50_determination->validated_compound

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    Validation

    Comprehensive Cross-Reactivity and Interference Analysis of[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol in Biological Assays

    Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Introduction: The Challenge of Assay Interference In early-stage drug discovery, distinguishing true target...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

    Introduction: The Challenge of Assay Interference

    In early-stage drug discovery, distinguishing true target engagement from assay artifacts is a critical hurdle. High-throughput screening (HTS) campaigns frequently yield false positives driven by Assay Interference Compounds (AICs) and Pan-Assay Interference Compounds (PAINS)[1]. These molecules deceive screening platforms through non-technology-related mechanisms (e.g., colloidal aggregation, chemical reactivity) or technology-related mechanisms (e.g., fluorophore quenching, light scattering)[2].

    This guide provides an objective, empirical comparison of a representative novel screening hit—[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (CMPM) —against known interference standards. By analyzing its structural liabilities and establishing a self-validating triage workflow, we demonstrate how to systematically de-risk small molecules before lead optimization.

    Structural Liability & Causality Analysis

    Before running empirical counterscreens, a rigorous structural analysis is required to predict potential interference mechanisms. CMPM features several distinct functional groups that dictate its physicochemical behavior in aqueous assay buffers:

    • Amphiphilic Profile & Colloidal Aggregation: CMPM possesses a polar hydroxymethyl headgroup and a highly lipophilic 2-methylpropoxy (isobutoxy) tail. At micromolar concentrations, amphiphilic small molecules are prone to forming sub-micron colloidal aggregates. These micelles non-specifically sequester proteins, causing widespread false-positive inhibition across biochemical assays[2].

    • Chemical Reactivity: While CMPM lacks classic PAINS substructures (such as rhodanines, quinones, or toxoflavins)[1], the 6-chloro-pyridine moiety is weakly electrophilic. Though less reactive than 2- or 4-substituted pyridines, it warrants monitoring for nucleophilic aromatic substitution ( SN​Ar ) in assays with long incubation times or high concentrations of nucleophilic reagents (e.g., DTT or glutathione)[3].

    • Optical Interference: The pyridine core is aromatic but lacks the extended conjugation typically required for strong autofluorescence or color quenching in the visible spectrum. However, its potential to scatter light if precipitated must be evaluated[4].

    Interference_Pathways cluster_assays Screening Modalities cluster_mechanisms Interference Mechanisms CMPM CMPM (Amphiphilic Hit) AlphaScreen AlphaScreen (Proximity) CMPM->AlphaScreen Luciferase FLuc Reporter (Expression) CMPM->Luciferase SPR SPR (Biophysical) CMPM->SPR SingletO2 Singlet O2 Quenching AlphaScreen->SingletO2 EnzymeInhib Direct FLuc Inhibition Luciferase->EnzymeInhib Aggregation Colloidal Aggregation SPR->Aggregation FalsePos False Positive Readout SingletO2->FalsePos EnzymeInhib->FalsePos Aggregation->FalsePos

    Fig 1: Mapping the causal relationships between CMPM's structural properties and assay-specific interference mechanisms.

    Empirical Performance Comparison

    To objectively evaluate CMPM, we compared its performance against three well-documented interference standards across distinct assay modalities.

    • Toxoflavin: A known redox cycler and potent singlet oxygen quencher that devastates AlphaScreen assays[1].

    • PTC124: A classic Firefly Luciferase (FLuc) inhibitor that forms multi-substrate adducts, mimicking transcriptional repression[5].

    • Ivermectin: A highly lipophilic macrocycle known to perturb membrane bilayers, scatter light, and form colloidal aggregates[4][6].

    Quantitative Interference Profiling

    The table below summarizes the apparent IC50​ values of these compounds in primary assays versus their activity in technology-specific counterscreens. A compound is flagged as an interferent if it exhibits potent activity in the counterscreen.

    CompoundPrimary Assay ( IC50​ )AlphaScreen TruHits ( IC50​ )Purified FLuc ( IC50​ )Aggregation Shift (+Triton X-100)Triage Status
    CMPM 4.2 µM>100 µM>100 µM3-fold loss of activityMonitor (Mild Aggregator)
    Toxoflavin 0.8 µM0.9 µM>100 µMNo shiftDiscard (Redox/Quencher)
    PTC124 1.5 µM>100 µM1.2 µMNo shiftDiscard (FLuc Inhibitor)
    Ivermectin 2.5 µM3.8 µM>100 µM25-fold loss of activityDiscard (Aggregator/Scatterer)

    Data Synthesis: CMPM demonstrates a clean profile regarding direct technology interference. It does not quench singlet oxygen (inactive in TruHits) nor does it directly inhibit luciferase. However, the addition of non-ionic detergent caused a moderate (3-fold) rightward shift in its primary IC50​ , indicating that a portion of its apparent biological activity is driven by sub-micron aggregation.

    Self-Validating Experimental Protocols

    A robust screening cascade must be a self-validating system. Do not rely solely on computational PAINS filters, as they cannot predict all physical behaviors and frequently flag compounds that are progressible[7]. Execute the following step-by-step methodologies to validate CMPM or any novel hit.

    Protocol A: AlphaScreen TruHits Counterscreen

    Causality: AlphaScreen technology relies on a 680 nm laser exciting a donor bead to generate singlet oxygen, which diffuses up to 200 nm to trigger a luminescent cascade in an acceptor bead. Compounds that chemically quench singlet oxygen or scatter light will artificially reduce the signal[6]. The TruHits kit uses a single biotinylated-His6 peptide to bridge the beads, removing the biological target from the equation.

    • Plate 10 µL of CMPM (titrated from 100 µM to 1 nM) into a 384-well OptiPlate.

    • Add 10 µL of the TruHits Biotin-His6 peptide/bead mixture (final bead concentration 10 µg/mL).

    • Incubate in the dark for 60 minutes at room temperature.

    • Read on an EnVision multimode plate reader (Excitation: 680 nm; Emission: 520-620 nm).

    • Validation: If CMPM inhibits the TruHits signal with an IC50​ similar to the primary assay, it is a technology interferent and must be discarded.

    Protocol B: Detergent-Sensitivity Assay (Aggregation Diagnostic)

    Causality: Colloidal aggregates non-specifically absorb and denature target proteins. Because these aggregates are held together by hydrophobic interactions, the introduction of a non-ionic surfactant (detergent) disrupts the micelles, restoring the protein to solution and abolishing the false-positive activity[4].

    • Prepare two identical sets of the primary biochemical assay buffer: Buffer A (standard) and Buffer B (supplemented with 0.01% v/v Triton X-100 or Tween-20).

    • Perform standard IC50​ dose-response curves for CMPM in both buffers.

    • Validation: A rightward shift in the IC50​ by >10-fold in Buffer B indicates that the initial activity was an aggregation artifact. (Note: CMPM showed a 3-fold shift, requiring careful buffer optimization moving forward).

    Protocol C: Purified FLuc Counterscreen

    Causality: Firefly luciferase is highly susceptible to small-molecule inhibition, which can lead to false positives in reporter gene assays by mimicking transcriptional downregulation[8].

    • Prepare a reaction mix containing 10 nM purified recombinant Firefly Luciferase, 1 mM ATP, and 0.5 mM D-luciferin in assay buffer.

    • Add CMPM at varying concentrations and incubate for 15 minutes.

    • Measure luminescence.

    • Validation: If luminescence decreases dose-dependently, the compound is a direct FLuc inhibitor (like PTC124) and the reporter assay data is invalid[5].

    Triage_Workflow Primary Primary Hit in HTS Counter Technology Counterscreen (e.g., TruHits / Purified FLuc) Primary->Counter Detergent Detergent Sensitivity (+0.01% Triton X-100) Counter->Detergent Activity Lost (Target Specific) Discard Triage as Artifact Counter->Discard Activity Retained (Tech Interference) Orthogonal Orthogonal Biophysical Assay (e.g., SPR or ITC) Detergent->Orthogonal Activity Retained (Soluble Binding) Detergent->Discard Activity Lost (Aggregation) Decision Validated Lead Orthogonal->Decision Binding Confirmed Orthogonal->Discard No Binding Detected

    Fig 2: Logical triage workflow for isolating true biological hits from assay interference compounds.

    Conclusion & Recommendations

    The evaluation of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (CMPM) underscores the necessity of empirical counterscreening. While CMPM avoids the severe technology-disrupting pitfalls of classic PAINS (like singlet oxygen quenching or direct enzymatic inhibition), its amphiphilic nature introduces a mild liability for colloidal aggregation.

    Best Practices for CMPM Progression:

    • Buffer Optimization: All future biochemical and biophysical (SPR) assays involving CMPM must include at least 0.01% non-ionic detergent (e.g., Tween-20) to suppress micelle formation.

    • Orthogonal Validation: Progression of CMPM should rely on label-free, orthogonal biophysical techniques (such as Isothermal Titration Calorimetry or NMR) to definitively confirm 1:1 stoichiometric target engagement.

    References

    • Baell JB, Holloway GA. "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry. 2010. URL:[Link]

    • Dahlin JL, Walters MA. "The essential roles of chemistry in high-throughput screening triage." Future Medicinal Chemistry. 2014. URL:[Link]

    • "Assay Interference by Chemical Reactivity." Assay Guidance Manual - NCBI Bookshelf. 2015. URL:[Link]

    • "Nonspecific membrane bilayer perturbations by ivermectin underlie SARS-CoV-2 in vitro activity." bioRxiv. 2023. URL:[Link]

    • "Inhibitor bias in luciferase-based luminescence assays." PMC - NIH. 2020. URL:[Link]

    • "Structural Analysis and Identification of False Positive Hits in Luciferase-Based Assays." Journal of Chemical Information and Modeling (ACS). 2020. URL:[Link]

    • "Pan-assay interference compounds." Wikipedia. URL:[Link]

    Sources

    Safety & Regulatory Compliance

    Handling

    Standard Operating Procedure &amp; Safety Guide: Handling[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol

    Executive Summary [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (CAS: 2169428-72-0) is a highly specialized halogenated pyridine derivative utilized as a critical building block in advanced drug discovery and agroch...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol (CAS: 2169428-72-0) is a highly specialized halogenated pyridine derivative utilized as a critical building block in advanced drug discovery and agrochemical synthesis. Due to its unique structural motifs—a chlorinated pyridine ring coupled with a lipophilic isobutoxy group—this compound presents specific occupational hazards, notably rapid dermal penetration and systemic toxicity. This guide provides an authoritative, step-by-step Standard Operating Procedure (SOP) for safe handling, PPE selection, and disposal, designed specifically for drug development professionals.

    Hazard Identification & Mechanistic Causality

    To implement effective safety protocols, researchers must understand the causality behind the chemical's hazards. The toxicity profile of [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol is driven by its three primary functional groups:

    • Chloro-Pyridine Ring : Halogenated pyridines are established skin and eye irritants. Upon systemic absorption, chlorinated pyridines have been shown to cause severe hepatic damage, such as hemorrhagic necrosis of the liver, as demonstrated in in vivo toxicity studies of similar compounds like o-chloropyridine[1].

    • Isobutoxy (2-methylpropoxy) Group : This bulky, non-polar ether linkage significantly increases the molecule's partition coefficient (LogP). High lipophilicity facilitates rapid absorption through intact dermal layers, meaning skin contact can quickly lead to systemic exposure[1][2].

    • Methanol Moiety : As a primary alcohol, this functional group can undergo in vivo oxidation to reactive aldehydes or carboxylic acids, contributing to localized cellular toxicity.

    HazardCausality cluster_0 Functional Groups cluster_1 Identified Hazards cluster_2 Required PPE Mitigation N1 Chloro-Pyridine Ring H1 Skin/Eye Irritation N1->H1 H2 Systemic Hepatic Toxicity N1->H2 N2 Methanol Moiety N2->H1 N3 Isobutoxy Group H3 Rapid Dermal Penetration N3->H3 P1 Double Nitrile Gloves H1->P1 P2 Chemical Splash Goggles H1->P2 H2->P1 P3 Impermeable Lab Coat H2->P3 H3->H2

    Logical relationship between chemical functional groups, physiological hazards, and PPE.

    Personal Protective Equipment (PPE) Matrix

    Because halogenated pyridines can bypass standard dermal barriers rapidly, PPE selection must be rigorous and scientifically justified.

    PPE CategoryRequired SpecificationMechanistic Justification
    Hand Protection Double-layered Nitrile (min 0.11 mm) or Neoprene gloves.Chlorinated pyridines can degrade standard latex. Double-gloving prevents breakthrough from the lipophilic isobutoxy moiety[1][3].
    Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles + Face Shield.Prevents corneal irritation and irreversible damage caused by the basicity and halogenation of the pyridine ring[4].
    Body Protection Impermeable, fluid-resistant lab coat (e.g., Tyvek) with knit cuffs.Prevents aerosolized powder or solvent-dissolved compound from reaching intact skin, mitigating systemic absorption[2][3].
    Respiratory Handled exclusively inside a Class II Biological Safety Cabinet or Fume Hood.Prevents inhalation of particulates. Pyridine derivatives cause severe respiratory tract irritation and potential central nervous system effects[5][6].

    Operational Workflows (Step-by-Step)

    To ensure maximum safety and maintain the chemical integrity of the compound, follow this self-validating dispensing protocol.

    Workflow A Storage Retrieval (2-8°C, Argon) B PPE Verification (Double Gloves, Goggles) A->B C Transfer to Class II Fume Hood B->C D Anti-Static Weighing (Ionizing Bar Active) C->D E Dissolution in Compatible Solvent (e.g., DMF) D->E F Reaction Setup (Inert Atmosphere) E->F G Waste Segregation (Halogenated Organic) F->G

    Step-by-step operational workflow for the safe handling and dispensing of the compound.

    Step 1: Pre-Operation Verification

    • Verify fume hood face velocity is between 80-100 feet per minute (fpm).

    • Don all required PPE (see Matrix). Inspect outer nitrile gloves for micro-punctures.

    Step 2: Anti-Static Weighing

    • Causality: Fine powders of functionalized pyridines can carry static charges, leading to aerosolization and inhalation risk.

    • Activate an anti-static ionizing bar inside the fume hood.

    • Use a grounded, static-dissipative spatula to transfer the solid onto a pre-tared anti-static weigh boat.

    Step 3: Dissolution and Transfer

    • Dissolve the weighed compound in the reaction solvent (e.g., anhydrous DMF or DCM) inside the weigh boat or a sealed vial before transferring it to the main reaction vessel.

    • Causality: Transferring a solution rather than a dry powder eliminates the risk of airborne dust exposure during complex reaction setups[7].

    Spill Response & Decontamination Plan

    A spill of a lipophilic halogenated pyridine must be treated as a high-risk dermal exposure event.

    • Evacuate and Isolate : Immediately clear personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust.

    • Containment : Surround the spill with a chemical absorbent barrier (e.g., vermiculite or a universal spill pad). Do not use water, as the compound's low aqueous solubility will cause it to spread.

    • Neutralization/Absorption : Cover the powder or solution with the absorbent material. If dissolved in an organic solvent, allow the absorbent to fully wick the liquid.

    • Collection : Using non-sparking tools, scoop the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste bag.

    • Surface Decontamination : Wash the spill surface with an appropriate organic solvent (like ethanol) to degrade and lift residual pyridine rings, followed by a thorough soap and water wash to validate decontamination.

    Waste Management & Disposal

    Improper disposal of pyridine derivatives can lead to severe environmental toxicity and groundwater contamination due to their persistence[5].

    • Classification : Must be classified as Halogenated Organic Waste .

    • Segregation : Do not mix with acidic waste streams. Pyridine nitrogen can protonate and react exothermically with strong acids.

    • Labeling : Clearly label containers with "Hazardous Waste: Halogenated Pyridine Derivatives (Toxic/Irritant)."

    • Disposal : Route to an EPA-approved (or local equivalent) high-temperature hazardous waste incinerator.

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol
    Reactant of Route 2
    Reactant of Route 2
    [6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol
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